molecular formula C7H7NO2S B170347 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide CAS No. 111248-89-6

1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B170347
CAS No.: 111248-89-6
M. Wt: 169.2 g/mol
InChI Key: OJWMDOIYUCEXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide, also known as benzo-γ-sultam, is a high-value heterocyclic building block with significant utility in medicinal chemistry and organic synthesis. This compound features a cyclic sulfonamide structure and serves as a versatile precursor for the synthesis of more complex, functionalized sultam derivatives. These scaffolds are of great interest in drug discovery due to their presence in molecules with diverse biological activities . Its primary research value lies in its role as a core template for constructing novel chemical entities. Modern synthetic methodologies enable efficient functionalization of this scaffold. For instance, it can be used in visible-light-promoted radical cyclization reactions with N-arylvinylsulfonamides to create trifluoromethylated (CF3), difluoromethylated (CHF2), and trifluoroethylated (CH2CF3) analogues, which are crucial in modulating the pharmacokinetic properties of potential drug candidates . Alternative, highly efficient routes involve transition-metal-catalyzed reactions, such as Rh-catalyzed aromatic C-H functionalization, to yield 1-aryl-substituted benzo-γ-sultams in excellent yields . Palladium-catalyzed intramolecular arylation presents another powerful method for the synthesis of benzannelated sultams from precursor sulfonamides . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access this compound in various purities, including high and ultra-high purity grades (from 99% to 99.999%), to meet specific research demands . It is typically supplied as a solid and should be stored sealed in a dry environment at room temperature. As a safety precaution, refer to the Safety Data Sheet (SDS) and note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydro-2,1-benzothiazole 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-11(10)5-6-3-1-2-4-7(6)8-11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWMDOIYUCEXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573817
Record name 1,3-Dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111248-89-6
Record name 1,3-Dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIHYDRO-2,1-BENZISOTHIAZOLE 2,2-DIOXIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide (CAS No. 111248-89-6)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Versatile Sultam Scaffold

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic selection of building blocks is paramount to the successful development of novel molecular entities. 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide, a heterocyclic compound belonging to the sultam class, has emerged as a scaffold of significant interest. Its rigid bicyclic structure, combined with the reactive potential of the integrated sulfonamide moiety, offers a unique confluence of stability and functionality. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals who seek to leverage its properties in their synthetic endeavors. We will explore its core characteristics, synthesis, reactivity, and its role as a key intermediate in the creation of high-value bioactive molecules.

Core Compound Characteristics

The foundational knowledge of a chemical entity begins with its fundamental properties. These data points are critical for experimental design, from reaction setup to purification and characterization.

Table 1: Physicochemical and Structural Properties of this compound

PropertyValueSource(s)
CAS Number 111248-89-6[1][2][3][4][5]
Molecular Formula C₇H₇NO₂S[1][3][4][5]
Molecular Weight 169.20 g/mol [3][4]
IUPAC Name 1,3-dihydro-2,1-benzisothiazole 2,2-dioxide
Synonym(s) This compound[4]
Class Sultam (Cyclic Sulfonamide)[1][6]
Physical Form Solid
Boiling Point 311.3 ± 45.0 °C (Predicted)[3]
Storage Store at room temperature, sealed in dry conditions.[4]

Synthesis and Purification: A Validated Protocol

The accessibility of a chemical building block is contingent upon a reliable and reproducible synthetic protocol. While several methods, including microwave-assisted synthesis, have been described for this class of compounds, this section details a common and validated laboratory-scale procedure.[1] The rationale behind this approach is the straightforward cyclization of a suitable precursor, which can be prepared from commercially available starting materials.

Experimental Protocol: Synthesis of 1,3-Dihydro-2,1-benzisothiazole-2,2-dioxide

This protocol outlines a general procedure for the synthesis, which involves the formation of the sultam ring followed by purification.

Step 1: Reaction Setup and Execution

  • The synthesis typically involves an intramolecular cyclization of a precursor such as a 2-(halomethyl)benzenesulfonamide.

  • The reaction is carried out in a suitable solvent.

  • Upon completion, the reaction is quenched, often with a saturated aqueous solution like ammonium chloride, to neutralize any remaining reactive species and facilitate the workup.[2]

Step 2: Extraction and Isolation

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue contains the crude product.

Step 3: Purification via Column Chromatography

  • The crude residue is purified using silica gel column chromatography.[2]

  • A solvent system, such as a mixture of cyclohexane and acetone, is used as the eluent to separate the desired product from impurities.[2]

  • Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Step 4: Final Product Isolation

  • The purified fractions are combined, and the solvent is evaporated to yield 1,3-dihydro-2,1-benzisothiazole-2,2-dioxide, typically as a white solid.[2]

This self-validating protocol ensures purity, which is critical for subsequent applications where stoichiometric accuracy and the absence of interfering side products are essential.

Spectroscopic Characterization: The Analytical Fingerprint

Unambiguous structural confirmation is the cornerstone of chemical synthesis. The following data represents the characteristic analytical signature of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides precise information about the electronic environment of hydrogen atoms within the molecule.

Table 2: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource
7.31-7.26m1HAromatic H[2]
7.26-7.23m1HAromatic H[2]
7.07td, J = 7.6, 0.9 Hz1HAromatic H[2]
6.90d, J = 8.0 Hz1HAromatic H[2]
6.48bs1HN-H[2]
4.39s2HCH₂[2]

Solvent: CDCl₃, Frequency: 500 MHz

The singlet at 4.39 ppm corresponds to the two protons of the methylene group (CH₂) within the five-membered sultam ring. The broad singlet at 6.48 ppm is characteristic of the amine proton (N-H). The complex multiplets between 6.90 and 7.31 ppm represent the four protons on the fused benzene ring.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a building block stems from its inherent reactivity, which allows for further functionalization. The sultam scaffold is stable under many standard reaction conditions, yet it possesses sites amenable to chemical modification.

  • N-Functionalization: The nitrogen atom of the sulfonamide can be alkylated or arylated under basic conditions, allowing for the introduction of various substituents. This is a common strategy for modulating the biological activity of the resulting molecules.

  • Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution, enabling the introduction of functional groups that can serve as handles for further synthetic transformations.

  • Core Reactions: The sultam itself can participate in various chemical reactions. It can be oxidized to form sulfoxides and sulfones or reduced to convert the sulfone group into a sulfide.[1] It can also undergo nucleophilic substitution reactions under specific conditions.[1]

The following diagram illustrates a generalized workflow for utilizing this compound in a research and development setting.

G cluster_0 Phase 1: Acquisition & QC cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Application & Screening start Procure or Synthesize 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide qc Quality Control (NMR, LC-MS, Purity) start->qc Confirm Identity & Purity derivatize Functionalization Reaction (e.g., N-Alkylation, Arylation) qc->derivatize Proceed with pure starting material purify_deriv Purification of Derivative (Column Chromatography, Recrystallization) derivatize->purify_deriv char_deriv Characterization of Derivative (NMR, MS, HRMS) purify_deriv->char_deriv bio_screen Biological Screening (e.g., Enzyme Assays, Cell-based Assays) char_deriv->bio_screen Submit pure derivative for testing sar Structure-Activity Relationship (SAR) Analysis bio_screen->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatize Iterate design based on SAR data

A typical research workflow using the target compound.

Application in Drug Discovery: Targeting Inflammatory Pathways

The benzisothiazole dioxide scaffold is of particular interest due to its presence in various biologically active compounds. Sultam derivatives have been investigated for a range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[6]

One of the key mechanisms through which sulfonamide-containing compounds exert their anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

G AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGG₂, PGH₂) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Sultam 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Derivative Sultam->COX2 Inhibition

Inhibition of the COX-2 pathway by sultam derivatives.

The sultam moiety can act as a pharmacophore that interacts with the active site of the COX-2 enzyme. This inhibition prevents the synthesis of prostaglandins, thereby reducing the inflammatory response. The versatility of the this compound scaffold allows for the synthesis of libraries of derivatives, which can then be screened to identify potent and selective COX-2 inhibitors for the development of novel anti-inflammatory drugs.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential. Researchers should always consult the latest Safety Data Sheet (SDS) before use.

Table 3: GHS Hazard and Precautionary Statements

CategoryStatementCodeSource(s)
Hazard Harmful if swallowed.H302[3]
Causes skin irritation.H315[3]
Causes serious eye irritation.H319[3]
May cause respiratory irritation.H335[3]
Precautionary Avoid breathing dust/fume/gas/mist/vapours/spray.P261[3]
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305+P351+P338[3]

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than just a heterocyclic compound; it is a versatile and strategically valuable building block for chemical innovation. Its stable yet reactive nature makes it an ideal starting point for the synthesis of diverse molecular architectures. With a clear understanding of its properties, a validated synthetic protocol, and a defined role in targeting key biological pathways like COX-2, this compound is well-positioned for continued application in drug discovery and materials science. This guide serves as a comprehensive technical resource to empower researchers to confidently and effectively incorporate this potent scaffold into their research and development programs.

References

An In-depth Technical Guide to the Molecular Structure of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide. The information is curated for professionals in research and development, with a focus on delivering precise data and detailed experimental context.

Molecular Identity and Physicochemical Properties

This compound, also known by its systematic IUPAC name 1,3-dihydro-2,1-benzothiazole 2,2-dioxide, is a bicyclic heterocyclic compound.[1] Its structure features a benzene ring fused to a five-membered saturated sultam ring.[1] The sultam, a cyclic sulfonamide, is a key structural motif that imparts stability and specific reactivity to the molecule, making it a valuable intermediate in medicinal chemistry and organic synthesis.[1]

Table 1: General and Physicochemical Properties

PropertyValue
CAS Number 111248-89-6
Molecular Formula C₇H₇NO₂S[1][2][3][4]
Molecular Weight 169.20 g/mol [3][4]
Appearance Light yellow to orange solid
Boiling Point 311.3 ± 45.0 °C (Predicted)[4]
pKa 8.89 ± 0.20 (Predicted)
LogP 0.9419[3]
Topological Polar Surface Area (TPSA) 46.17 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 0[3]

digraph "Molecular_Structure" {
graph [fontname="Arial", label="Molecular Structure of this compound", labelloc=t, fontsize=14];
node [fontname="Arial", fontsize=10, shape=plaintext];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", fontcolor="#202124"]; S1 [label="S", fontcolor="#202124"]; O1 [label="O", fontcolor="#202124"]; O2 [label="O", fontcolor="#202124"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂", fontcolor="#202124"];

// Benzene ring with explicit bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Fused ring C1 -- N1; N1 -- S1; S1 -- C7; C7 -- C6;

// Sulfone group S1 -- O1 [label=" O"]; S1 -- O2 [label=" O"];

// Invisible nodes for positioning {rank=same; C2; C3} {rank=same; C1; C4} {rank=same; C6; C5} {rank=same; N1; S1}

// Positioning relative to the benzene ring C7 [pos="2.5,0.5!"]; N1 [pos="1.5,1.5!"]; S1 [pos="2.5,1.5!"]; O1 [pos="3,2.2!"]; O2 [pos="3,0.8!"];

// Benzene ring coordinates C1 [pos="1,1!"]; C2 [pos="0.5,0.2!"]; C3 [pos="1,-0.6!"]; C4 [pos="2,-0.6!"]; C5 [pos="2.5,0.2!"]; C6 [pos="2,1!"];

}

Caption: 2D structure of this compound.

Crystallographic Data

As of the latest literature review, a detailed single-crystal X-ray diffraction study for this compound is not publicly available. Therefore, precise experimental data on bond lengths, bond angles, and the crystal system cannot be provided. However, analysis of related sultam structures suggests that the molecule likely adopts a stable, planar conformation due to the fusion of the aromatic and sultam rings.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and methylene protons.

Table 2: ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.31-7.26m1H-Aromatic CH
7.26-7.23m1H-Aromatic CH
7.07td1H7.6, 0.9Aromatic CH
6.90d1H8.0Aromatic CH
6.48bs1H-NH
4.39s2H-CH₂

3.2. ¹³C NMR Spectroscopy

While a specific experimental spectrum is not available, the expected chemical shifts for the carbon atoms can be predicted based on the structure and data from analogous compounds. Aromatic carbons are expected in the 110-140 ppm range, with the methylene carbon appearing further upfield.

3.3. FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
~3100-3000MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch
~1600, ~1475Medium-StrongAromatic C=C stretch
~1350-1300StrongAsymmetric SO₂ stretch
~1180-1140StrongSymmetric SO₂ stretch

3.4. Mass Spectrometry

In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 169, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of SO₂ (64 Da) and subsequent rearrangements of the heterocyclic ring.

Experimental Protocols

4.1. Synthesis: Microwave-Assisted Intramolecular Cyclization

This protocol is adapted from a known microwave-assisted synthesis method.[1]

Synthesis_Workflow Synthesis Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start (2-chlorophenyl)methanesulfonamide microwave Microwave Irradiation 80 °C, 13 hours start->microwave pd_catalyst Tris(dibenzylideneacetone)dipalladium pd_catalyst->microwave ligand 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl ligand->microwave base Potassium Carbonate base->microwave solvent Tetrahydrofuran (THF) solvent->microwave quench Quench with saturated Ammonium Chloride solution microwave->quench evaporation Solvent removal via rotary evaporation quench->evaporation chromatography Column Chromatography (Cyclohexane/Acetone) evaporation->chromatography product 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide (White Solid) chromatography->product

Caption: Workflow for the synthesis of the target compound.

Methodology:

  • To a microwave reaction flask, add (2-chlorophenyl)methanesulfonamide (1.0 eq), tris(dibenzylideneacetone)dipalladium (0.05 eq), 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous tetrahydrofuran (THF) as the solvent.

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 80°C for 13 hours.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography on silica gel, eluting with a cyclohexane/acetone gradient to yield the pure product.

4.2. Characterization Protocols

4.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. For ¹H NMR, a standard pulse program is sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or APT) is recommended to simplify the spectrum.

4.2.2. FT-IR Spectroscopy

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount (2-5 mg) of the solid in a few drops of a volatile solvent like dichloromethane.

    • Drop the solution onto a KBr or NaCl salt plate.

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry

  • Technique: Electron Ionization (EI) mass spectrometry is suitable for this compound.

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Analysis: Acquire the mass spectrum, typically over a mass range of m/z 50-500.

Role in Drug Development and Signaling Pathways

This compound is primarily utilized as a versatile scaffold for the synthesis of more complex, biologically active molecules. While direct interaction with specific signaling pathways is not extensively documented for the parent compound, its derivatives have shown significant pharmacological potential. One report suggests the parent compound may inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

The primary role of this compound in drug discovery is as a synthetic intermediate.

Synthetic_Pathway Role as a Synthetic Precursor cluster_derivatives Bioactive Derivatives cluster_pathways Targeted Signaling Pathways precursor 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide derivative1 5-LOX Inhibitors Anti-inflammatory agents precursor->derivative1 Functionalization derivative2 mPGES-1 Inhibitors Analgesic and anti-inflammatory drugs precursor->derivative2 Functionalization derivative3 Novel Heterocyclic Compounds Exploration of diverse biological activities precursor->derivative3 Functionalization pathway1 Leukotriene Synthesis Pathway derivative1:f0->pathway1 Inhibition pathway2 Prostaglandin E₂ Synthesis Pathway derivative2:f0->pathway2 Inhibition pathway3 Various Cellular Targets derivative3:f0->pathway3 Modulation

Caption: Role as a precursor to bioactive enzyme inhibitors.

This diagram illustrates how the core structure of this compound is chemically modified to produce derivatives that can inhibit key enzymes in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and microsomal prostaglandin E₂ synthase-1 (mPGES-1). This highlights its importance as a foundational building block in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Chemical Properties of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide, a member of the benzosultam class of heterocyclic compounds, is a versatile scaffold in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, methods of synthesis, and known biological activities. Particular attention is given to its potential as a modulator of inflammatory pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 1,3-dihydro-2,1-benzisothiazole 2,2-dioxide, is a bicyclic sulfonamide with the molecular formula C₇H₇NO₂S.[1] Its core structure consists of a benzene ring fused to a dihydroisothiazole ring, with a sulfone group incorporated into the heterocyclic ring.[1] This structural motif imparts a unique combination of stability and reactivity, making it an attractive building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 111248-89-6--INVALID-LINK--
Molecular Formula C₇H₇NO₂S[1]
Molecular Weight 169.20 g/mol [1]
Appearance White solid--INVALID-LINK--
Melting Point Not reported
Boiling Point (Predicted) 311.3 ± 45.0 °C
Density (Predicted) 1.396 ± 0.06 g/cm³
InChI Key OJWMDOIYUCEXNF-UHFFFAOYSA-N[1]
SMILES O=S1(=O)NCc2ccccc12[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and methylene protons.

Table 2: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.31-7.26m1HAr-H
7.26-7.23m1HAr-H
7.07td, J = 7.6, 0.9 Hz1HAr-H
6.90d, J = 8.0 Hz1HAr-H
6.48bs1HN-H
4.39s2HCH₂

Source: --INVALID-LINK--[2]

Note: As comprehensive public spectral data is limited, representative data for closely related benzosultam structures may also be consulted for comparative analysis.

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. Below is a detailed experimental protocol adapted from general methods for benzosultam synthesis.

Microwave-Assisted Intramolecular C-N Coupling

This method provides an efficient route to the target compound from readily available starting materials.[1]

Workflow for Microwave-Assisted Synthesis

reagents 2-Chlorophenylmethanesulfonamide + Tris(dibenzylideneacetone)dipalladium + 2-Di-tert-butylphosphino-2',4',6'-tri-isopropylbiphenyl + Potassium Carbonate + Tetrahydrofuran microwave Microwave Irradiation (80 °C, 13 hours) reagents->microwave Reaction Setup workup Reaction Quenching (Saturated NH₄Cl) microwave->workup extraction Solvent Removal (Rotary Evaporation) workup->extraction purification Column Chromatography (Cyclohexane/Acetone) extraction->purification product 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide purification->product

Caption: Microwave-assisted synthesis workflow.

Materials:

  • 2-Chlorophenylmethanesulfonamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Di-tert-butylphosphino-2',4',6'-tri-isopropylbiphenyl (t-BuXPhos)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Cyclohexane

  • Acetone

  • Microwave synthesis reactor

Procedure:

  • In a microwave reactor vessel, combine 2-chlorophenylmethanesulfonamide, Pd₂(dba)₃, t-BuXPhos, and K₂CO₃.

  • Add anhydrous THF to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 13 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of cyclohexane/acetone to afford the pure this compound as a white solid.[2]

Chemical Reactivity

The benzosultam core of this compound allows for a range of chemical transformations.

  • Oxidation: The sulfone group is already in a high oxidation state, but the aromatic ring can undergo oxidation under strong conditions.

  • Reduction: The sulfone group can be reduced to a sulfide using strong reducing agents like lithium aluminum hydride.[1]

  • N-Substitution: The nitrogen atom of the sulfonamide can undergo substitution reactions with various electrophiles under basic conditions.[1]

Logical Relationship of Reactivity

start 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide oxidation Oxidation start->oxidation reduction Reduction start->reduction substitution N-Substitution start->substitution product_ox Oxidized Products oxidation->product_ox product_red Reduced Products (e.g., Sulfide) reduction->product_red product_sub N-Substituted Derivatives substitution->product_sub

Caption: Reactivity of the benzosultam core.

Biological Activity and Potential Applications

Sultam-containing compounds have garnered significant interest in drug discovery due to their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, antidiabetic, and antiviral properties.[3][4] The rigid bicyclic structure of benzosultams makes them attractive scaffolds for designing enzyme inhibitors.

Anti-inflammatory Potential and Cyclooxygenase (COX) Inhibition

Several studies have suggested that benzosultam derivatives possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are key to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.

Hypothesized Cyclooxygenase Inhibition Pathway

Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide (Hypothetical Inhibitor) Inhibitor->COX_Enzyme Inhibition

Caption: Potential mechanism of anti-inflammatory action.

Conclusion

This compound is a valuable heterocyclic compound with a promising profile for applications in medicinal chemistry and organic synthesis. Its straightforward synthesis and potential for chemical modification make it an attractive starting point for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Identity and Structure

This compound, also known by its systematic IUPAC name 1,3-dihydro-2,1-benzisothiazole 2,2-dioxide, is a bicyclic heterocyclic compound.[1] Its structure features a benzene ring fused to a five-membered sultam ring, which is a cyclic sulfonamide.[1] The presence of the sulfone group (SO₂) is a key characteristic of this molecule.[1]

Key Identifiers:

  • CAS Number: 111248-89-6[1][2][3][4][5]

  • Molecular Formula: C₇H₇NO₂S[1][2][4]

  • Synonyms: 1,3-dihydro-2,1-benzisothiazole 2,2-dioxide[6]

Tabulated Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical data for this compound.

PropertyValueSource
Molecular Weight 169.20 g/mol [1][4][7]
Appearance White to off-white solid; Light yellow to orange solid[1][6]
Boiling Point 311.3 ± 45.0 °C (Predicted)[1][2][6][7]
Density 1.396 ± 0.06 g/cm³ (Predicted)[1][2][6]
pKa 8.89 ± 0.20 (Predicted)[1][6]
Solubility Sparingly soluble in water; Soluble in DMSO, ethyl acetate, and tetrahydrofuran.[1]
Purity Typically ≥97%[3][4]
Storage Conditions Store at room temperature, sealed in a dry environment.[3][4][6]

Experimental Protocols

Microwave-Assisted Synthesis

A prevalent method for the synthesis of this compound involves a microwave-assisted palladium-catalyzed intramolecular C-N coupling reaction.[1][6]

Reactants and Reagents:

  • (2-chlorophenyl)methanesulfonamide (Starting material)

  • Tris(dibenzylideneacetone)dipalladium(0) (Catalyst)

  • 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (Ligand)

  • Potassium carbonate (Base)

  • Tetrahydrofuran (THF) (Solvent)

Procedure:

  • To a microwave reaction flask, add (2-chlorophenyl)methanesulfonamide (450 mg, 2.19 mmol), tris(dibenzylideneacetone)dipalladium (100 mg, 0.109 mmol), 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (186 mg, 0.438 mmol), and potassium carbonate (605 mg, 4.38 mmol).[6]

  • Add tetrahydrofuran (8.8 mL) as the solvent.[6]

  • Seal the flask and heat the reaction mixture to 80 °C under microwave irradiation for 13 hours.[1][6]

  • After the reaction is complete, quench the reaction with a saturated ammonium chloride solution.[6]

  • Remove the solvent via rotary evaporation.[6]

  • Purify the resulting residue by column chromatography using a cyclohexane/acetone eluent to yield 1,3-dihydro-2,1-benzisothiazole-2,2-dioxide as a white solid.[6]

Characterization: The final product can be characterized by ¹H NMR spectroscopy. The expected signals are: ¹H NMR (500 MHz, CDCl₃): δ = 7.31-7.26 (m, 1H), 7.26-7.23 (m, 1H), 7.07 (td, J = 7.6, 0.9 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.48 (bs, 1H), 4.39 (s, 2H).[6]

Visualizations: Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of the target compound.

G reagents Reactants: (2-chlorophenyl)methanesulfonamide Pd Catalyst, Ligand, Base, THF microwave Microwave Irradiation 80 °C, 13 hours reagents->microwave quench Quench with sat. NH4Cl microwave->quench evaporation Solvent Evaporation quench->evaporation purification Column Chromatography evaporation->purification product Final Product: 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide purification->product

Caption: Microwave-assisted synthesis workflow.

Proposed Anti-Inflammatory Mechanism

This compound has been noted for its potential to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.[1] This inhibition reduces the synthesis of pro-inflammatory prostaglandins.

G cluster_pathway Inflammatory Pathway ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) Enzymes ArachidonicAcid->COX Prostaglandins Pro-inflammatory Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Inhibitor->COX Inhibition

Caption: Proposed inhibition of the COX inflammatory pathway.

References

An In-depth Technical Guide to 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide, with the systematic IUPAC name 1,3-dihydro-2,1-benzothiazole 2,2-dioxide , is a heterocyclic organic compound of growing interest in medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential therapeutic applications, with a focus on its emerging role as a scaffold for the development of novel modulators of the Retinoid-related Orphan Receptor C (RORC).

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,3-dihydro-2,1-benzothiazole 2,2-dioxide is presented in the table below. It is important to note that some of the physical properties are predicted values.

PropertyValueSource
IUPAC Name 1,3-dihydro-2,1-benzothiazole 2,2-dioxide[1]
CAS Number 111248-89-6[1][2]
Molecular Formula C₇H₇NO₂S[1][2]
Molecular Weight 169.20 g/mol [1][2]
Boiling Point (Predicted) 311.3 ± 45.0 °CChemicalBook
Density (Predicted) 1.396 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 8.89 ± 0.20ChemicalBook
Appearance White to light yellow or orange solid[3]

Synthesis and Experimental Protocols

The synthesis of 1,3-dihydro-2,1-benzothiazole 2,2-dioxide can be achieved through various methods. A detailed microwave-assisted synthesis protocol is provided below.

Microwave-Assisted Synthesis from (2-chlorophenyl)methanesulfonamide[3]

This method provides a high-yield synthesis of the target compound.

Experimental Protocol:

  • Reaction Setup: In a microwave reaction flask, combine (2-chlorophenyl)methanesulfonamide (450 mg, 2.19 mmol), tris(dibenzylideneacetone)dipalladium (100 mg, 0.109 mmol), 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (186 mg, 0.438 mmol), and potassium carbonate (605 mg, 4.38 mmol).

  • Solvent Addition: Add tetrahydrofuran (THF, 8.8 mL) to the reaction flask.

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 13 hours under microwave irradiation.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Remove the solvent by rotary evaporation. Purify the resulting residue by column chromatography using a cyclohexane/acetone eluent.

  • Product: The final product, 1,3-dihydro-2,1-benzisothiazole-2,2-dioxide, is obtained as a white solid (296 mg, 80% yield).

  • Characterization:

    • ¹H NMR (500 MHz, CDCl₃): δ = 7.31-7.26 (m, 1H), 7.26-7.23 (m, 1H), 7.07 (td, J = 7.6, 0.9 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.48 (bs, 1H), 4.39 (s, 2H).

    • HPLC: Retention time (Rt) = 1.69 min (Method C).

Synthesis_Workflow start Starting Material: (2-chlorophenyl)methanesulfonamide reagents Reagents: - Tris(dibenzylideneacetone)dipalladium - 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl - Potassium Carbonate - THF start->reagents Add reaction Microwave Reaction: 80 °C, 13 hours reagents->reaction quench Quenching: Saturated NH4Cl (aq) reaction->quench purify Purification: - Rotary Evaporation - Column Chromatography quench->purify product Final Product: 1,3-dihydro-2,1-benzisothiazole 2,2-dioxide purify->product

Microwave-assisted synthesis workflow.

Biological Activity and Drug Development Potential

While direct biological data for 1,3-dihydro-2,1-benzothiazole 2,2-dioxide is limited in publicly available literature, its structural analogs have shown significant activity as inverse agonists of the Retinoid-related Orphan Receptor C (RORC, also known as RORγt).[4] This nuclear receptor is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which play a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.

RORC Inverse Agonism

A study on 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs, which are structurally very similar to the topic compound, demonstrated their ability to inhibit RORC activity.[4] One of the early compounds in this series exhibited an IC₅₀ of 5.7 µM in a cell-based reporter gene assay and a binding affinity of 1.6 µM in a fluorescence polarization assay.[4] Subsequent optimization led to compounds with significantly enhanced potency, with an IC₅₀ of 440 nM in a human peripheral blood mononuclear cell (PBMC) assay.[4]

RORC Signaling Pathway

The RORC signaling pathway is central to the development of Th17 cells and the production of pro-inflammatory cytokines such as IL-17. Inverse agonists of RORC can suppress this pathway, making them attractive therapeutic targets for autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis.

RORC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TGFb TGF-β RORC RORC (RORγt) TGFb->RORC Induces expression IL6 IL-6 STAT3 STAT3 IL6->STAT3 Activates STAT3->RORC Induces expression IL17 IL-17 (Pro-inflammatory Cytokine) RORC->IL17 Promotes transcription Inflammation Inflammation IL17->Inflammation Inverse_Agonist 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Analogs (Inverse Agonist) Inverse_Agonist->RORC Inhibits

Simplified RORC signaling pathway in Th17 cells.

Experimental Protocols for Biological Assays

The evaluation of compounds as RORC inverse agonists typically involves a series of in vitro assays.

RORC Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of RORC.

Protocol Outline:

  • Cell Line: Utilize a suitable host cell line (e.g., HEK293) co-transfected with a RORC expression vector and a reporter vector containing a RORC-responsive element upstream of a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the transfected cells with varying concentrations of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for RORC-mediated reporter gene expression.

  • Lysis and Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that causes 50% inhibition of RORC transcriptional activity.

Fluorescence Polarization (FP) Binding Assay

This assay determines the binding affinity of a compound to the RORC ligand-binding domain (LBD).

Protocol Outline:

  • Reagents: Use a purified RORC LBD protein and a fluorescently labeled probe that binds to the LBD.

  • Reaction: In a suitable buffer, incubate the RORC LBD and the fluorescent probe with varying concentrations of the test compound.

  • Measurement: Measure the fluorescence polarization of the samples. The binding of the large protein to the small fluorescent probe results in a high polarization value. Displacement of the probe by the test compound leads to a decrease in polarization.

  • Data Analysis: Determine the Ki or IC₅₀ value, which reflects the binding affinity of the test compound.

Human PBMC Assay

This assay assesses the effect of a compound on cytokine production in primary human immune cells.

Protocol Outline:

  • Cell Isolation: Isolate PBMCs from healthy human donor blood.

  • Cell Culture: Culture the PBMCs under Th17 polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, and TGF-β).

  • Compound Treatment: Treat the cells with the test compound at various concentrations.

  • Cytokine Measurement: After a suitable incubation period, measure the concentration of IL-17 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or a similar method.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of IL-17 production.

Conclusion

This compound is a valuable heterocyclic scaffold with established synthetic accessibility. While direct biological data on this specific molecule is emerging, the potent activity of its close analogs as RORC inverse agonists highlights its significant potential for the development of novel therapeutics for a range of autoimmune and inflammatory disorders. Further investigation into the structure-activity relationships and optimization of this chemical series could lead to the discovery of new drug candidates targeting the Th17 cell pathway. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this exciting field.

References

The Rising Profile of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide scaffold, a unique heterocyclic entity, is garnering significant attention within the medicinal chemistry landscape. Its derivatives have emerged as promising candidates for targeted therapies, demonstrating notable activity against key biological targets implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on their role as kinase inhibitors, alongside detailed experimental protocols and visual representations of relevant signaling pathways.

Quantitative Biological Activity: A Focus on Kinase Inhibition

Recent research has identified derivatives of this compound as potent and selective modulators of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are components of the Mediator complex and play crucial roles in regulating gene transcription. Their dysregulation has been linked to various cancers, making them attractive targets for therapeutic intervention.

The following table summarizes the in vitro potency of a series of 5-substituted-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derivatives against CDK8 and CDK19.

Compound IDR GroupCDK8 IC50 (nM)CDK19 IC50 (nM)
1 H1500830
2 4-Fluorophenyl6538
3 4-Chlorophenyl4225
4 4-Bromophenyl3520
5 4-Methylphenyl8045
6 4-Methoxyphenyl12070

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and the protocols for key biological assays used to evaluate their activity.

Synthesis of 5-(4-Chlorophenyl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (Compound 3)

This protocol describes a typical Suzuki cross-coupling reaction for the synthesis of 5-aryl substituted derivatives.

Materials:

  • 5-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To a reaction vessel, add 5-bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (1.0 eq), 4-chlorophenylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

  • The vessel is evacuated and backfilled with nitrogen gas three times.

  • Add 1,4-dioxane and water (4:1 ratio) to the vessel.

  • To this suspension, add palladium(II) acetate (0.05 eq) and SPhos (0.10 eq).

  • The reaction mixture is heated to 100 °C and stirred for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product.

In Vitro Kinase Inhibition Assay (CDK8/CDK19)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against CDK8 and CDK19.

Materials:

  • Recombinant human CDK8/CycC and CDK19/CycC enzymes

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the assay plate, add the assay buffer.

  • Add the test compound dilutions to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add the recombinant kinase (CDK8/CycC or CDK19/CycC) to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near its Km value for the kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • After incubation, add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HCT116, SW620)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include wells with DMSO only as a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

CDK8/19 Signaling Pathway in Cancer

CDK8_19_Signaling_Pathway cluster_mediator Mediator Complex cluster_transcription Transcription Regulation Mediator Mediator (Core) RNAPII RNA Polymerase II Mediator->RNAPII Regulates CDK8_19 CDK8 / CDK19 CDK_Module CDK Module Transcription_Factors Transcription Factors (e.g., STAT, SMAD, β-catenin) CDK8_19->Transcription_Factors Phosphorylates CycC Cyclin C MED12 MED12 MED13 MED13 CDK_Module->Mediator Associates with Gene_Expression Oncogenic Gene Expression Transcription_Factors->Gene_Expression Activates Cancer\nHallmarks Inhibition Gene_Expression->Cancer\nHallmarks Inhibitor 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Derivative Inhibitor->CDK8_19

CDK8/19 Signaling Pathway and Point of Inhibition.
General Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prep_reagents plate_setup Plate Setup (Add buffer, inhibitor, kinase) prep_reagents->plate_setup initiate_reaction Initiate Reaction (Add ATP/Substrate mix) plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation detect_signal Stop Reaction & Detect Signal (e.g., Luminescence) incubation->detect_signal data_analysis Data Analysis (Calculate % Inhibition and IC50) detect_signal->data_analysis end End data_analysis->end

Workflow for a typical in vitro kinase inhibition assay.
General Workflow for Cell Viability (MTT) Assay

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Compounds seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for a typical cell viability (MTT) assay.

Unraveling the Multifaceted Mechanism of Action of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, a core scaffold also known as benzosultam, is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities, engaging with a range of molecular targets to elicit various pharmacological effects. This in-depth technical guide elucidates the primary mechanisms of action associated with this versatile scaffold, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Primary Biological Targets and Mechanisms of Action

Derivatives of this compound and the closely related saccharin structure have been shown to exert their effects through the modulation of several key biological targets. The primary mechanisms identified include enzyme inhibition, receptor agonism, and interference with intracellular signaling cascades.

Enzyme Inhibition

A predominant mechanism of action for this class of compounds is the inhibition of various enzymes implicated in disease pathogenesis.

Saccharin and its derivatives have been identified as potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes play a crucial role in pH regulation in the tumor microenvironment, contributing to cancer cell survival and proliferation.[1] Inhibition of these enzymes is a validated strategy in anticancer drug development.

Quantitative Data: Carbonic Anhydrase Inhibition

Compound/DerivativeTarget IsoformInhibition Constant (Kᵢ)
SaccharinCA IX100 nM[1]
Saccharin Derivative (with NO₂ group)CA IX11 nM[2]
N-substituted Saccharin DerivativesCA IX22.1 – 481 nM[3]
N-substituted Saccharin DerivativesCA XII3.9 – 245 nM[3]
Sulfonamide-bearing SaccharinsVarious CAs1 – 10 nM[4]

The this compound scaffold has been successfully incorporated into highly potent and selective dual inhibitors of CDK8 and CDK19.[5] These kinases are components of the Mediator complex and are involved in transcriptional regulation, playing a role in oncology.

Quantitative Data: CDK8/19 Inhibition

Compound/DerivativeTargetIC₅₀
4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivative 29aCDK80.76 nM[5]
CDK191.7 nM[5]
Optimized 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivative 52hCDK80.46 nM[5]
CDK190.99 nM[5]

Certain derivatives of 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide have been suggested to exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[3]

Structurally related benzothiadiazepine hydroxamates have been designed as selective inhibitors of TACE, an enzyme responsible for the release of the pro-inflammatory cytokine TNF-α.

Receptor Agonism

Novel compounds incorporating the this compound core have been patented as agonists of the kappa opioid receptor (KOR). KOR agonists are of interest for the treatment of pain and other central nervous system disorders.

Modulation of Intracellular Signaling Pathways

Saccharin-based derivatives have been shown to suppress interferon-mediated inflammation by inhibiting the Janus kinase/signal transducer and activator of transcription 1 (JAK/STAT1) signaling pathway.[6] This pathway is a critical component of the inflammatory response.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for assessing the mechanisms of action described above.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay measures the catalytic activity of carbonic anhydrase by monitoring the hydration of carbon dioxide.

  • Enzyme and Inhibitor Preparation: A solution of the purified carbonic anhydrase isoform is prepared in a suitable buffer (e.g., Tris-HCl). The inhibitor is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.

  • Data Acquisition and Analysis: The change in pH is monitored over time using a pH indicator. The initial rate of the reaction is calculated, and the inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model.[2]

CDK8/19 Inhibition Assay (Cell-Based NFκB-Luciferase Reporter Assay)

This cell-based assay quantifies the inhibition of CDK8/19 by measuring their effect on a downstream transcriptional reporter.[7][8]

  • Cell Line and Reagents: Human embryonic kidney 293 (HEK293) cells are engineered to express a luciferase reporter gene under the control of an NFκB-dependent promoter.

  • Assay Procedure: The cells are seeded in a multi-well plate and treated with varying concentrations of the test compound. Subsequently, the NFκB pathway is stimulated with an appropriate agent (e.g., TNFα).

  • Data Measurement: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor that causes a 50% reduction in luciferase activity, is calculated from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This in vitro assay measures the peroxidase activity of COX enzymes.

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl), a solution of heme, purified COX-1 or COX-2 enzyme, a fluorometric probe, and the substrate (arachidonic acid). Test compounds are dissolved in DMSO.

  • Assay Procedure: In a 96-well plate, combine the assay buffer, heme, COX enzyme, and the test inhibitor. The reaction is initiated by adding arachidonic acid.

  • Measurement: The fluorescence is measured kinetically at an excitation/emission of 535/587 nm.

  • Data Analysis: The rate of the reaction (slope of the fluorescence curve) is calculated. The percent inhibition is determined by comparing the slope in the presence of the inhibitor to the control (no inhibitor). The IC₅₀ value can then be determined.[9][10]

Kappa Opioid Receptor (KOR) Agonist Assay (Calcium Mobilization Assay)

This assay is used to determine the ability of a compound to activate the KOR, which is a G-protein coupled receptor (GPCR).

  • Cell Line: A cell line (e.g., CHO or HEK293) is engineered to co-express the human kappa opioid receptor and a chimeric G-protein that couples receptor activation to intracellular calcium release.

  • Assay Procedure: The cells are loaded with a calcium-sensitive fluorescent dye. The test compound is added to the cells at various concentrations.

  • Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The EC₅₀ value, the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curve.[11]

JAK/STAT1 Signaling Inhibition Assay (Western Blot for Phosphorylated STAT1)

This method is used to assess the phosphorylation status of STAT1, a key event in the activation of the JAK/STAT1 pathway.

  • Cell Culture and Treatment: A suitable cell line (e.g., macrophages) is treated with an inflammatory stimulus (e.g., interferon-gamma) in the presence or absence of the test compound.

  • Protein Extraction: The cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

  • Immunodetection: The membrane is probed with a primary antibody specific for phosphorylated STAT1 (p-STAT1). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection. The total STAT1 levels are also measured as a loading control.

  • Data Analysis: The band intensities are quantified, and the ratio of p-STAT1 to total STAT1 is calculated to determine the extent of inhibition.[12][13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is essential for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

COX_Inhibition_Pathway cluster_legend Legend Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H₂ COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzosultam 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Derivatives Benzosultam->COX_Enzymes Activation Activation Inhibition Inhibition Activation_Arrow Inhibition_Arrow l_act l_inh

Caption: Cyclooxygenase (COX) Inhibition Pathway.

JAK_STAT_Inhibition_Pathway Interferon Interferon Receptor Interferon Receptor Interferon->Receptor JAK JAK Receptor->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 p-STAT1 (dimer) STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression regulates Saccharin_Derivative Saccharin Derivatives Saccharin_Derivative->JAK Saccharin_Derivative->STAT1

Caption: JAK/STAT1 Signaling Inhibition Pathway.

KOR_Agonism_Workflow cluster_workflow Experimental Workflow Start Start: KOR Agonist Screening Assay Calcium Mobilization Assay Start->Assay Data_Analysis Data Analysis: Determine EC₅₀ Assay->Data_Analysis Hit_Identified Active Compound (KOR Agonist) Identified Data_Analysis->Hit_Identified

Caption: Kappa Opioid Receptor Agonist Screening Workflow.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with a wide array of biological activities. Their mechanisms of action are diverse, ranging from the potent and selective inhibition of key enzymes involved in cancer and inflammation to the activation of receptors in the central nervous system. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable chemical entity. The continued investigation into the structure-activity relationships of these compounds holds significant promise for the development of novel therapeutics for a variety of diseases.

References

Spectroscopic Profile of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide (CAS No. 111248-89-6), a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, presenting key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Core Spectroscopic Data

The structural elucidation of this compound, with the molecular formula C₇H₇NO₂S, relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, with predicted data for IR and MS based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR spectroscopy confirms the proton environment of the molecule. The spectrum was recorded on a 500 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.31-7.26m1H-Aromatic CH
7.26-7.23m1H-Aromatic CH
7.07td1H7.6, 0.9Aromatic CH
6.90d1H8.0Aromatic CH
6.48bs1H-NH
4.39s2H-CH₂
Infrared (IR) Spectroscopy Data (Predicted)

Infrared spectroscopy provides information about the functional groups present in the molecule. Based on the structure and data from closely related compounds like saccharin, the following characteristic absorption bands are expected.

Table 2: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300N-HStretching
~3100-3000Aromatic C-HStretching
~2900Aliphatic C-HStretching
~1600, ~1480Aromatic C=CStretching
~1330-1300SO₂Asymmetric Stretching
~1180-1150SO₂Symmetric Stretching
Mass Spectrometry (MS) Data (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted data is based on the analysis of N-methylsaccharin, a structurally similar compound.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
169[M]⁺ (Molecular Ion)
105[M - SO₂]⁺
77[C₆H₅]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following section outlines the protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved via a microwave-assisted palladium-catalyzed intramolecular C-N coupling reaction.

  • Reaction Setup: In a microwave reaction flask, combine (2-chlorophenyl)methanesulfonamide (450 mg, 2.19 mmol), tris(dibenzylideneacetone)dipalladium(0) (100 mg, 0.109 mmol), 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (186 mg, 0.438 mmol), and potassium carbonate (605 mg, 4.38 mmol).

  • Solvent Addition: Add tetrahydrofuran (THF, 8.8 mL) to the flask.

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 13 hours under microwave irradiation.

  • Work-up: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Remove the solvent by rotary evaporation. Purify the resulting residue by column chromatography on silica gel using a cyclohexane/acetone eluent system to yield the product as a white solid.

Spectroscopic Analysis Protocols
  • Instrument: Bruker Avance 500 MHz spectrometer.

  • Sample Preparation: Dissolve the sample in deuterated chloroform (CDCl₃).

  • Data Acquisition: Record the ¹H NMR spectrum at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Instrument: FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Instrument: Mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample directly into the ion source.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H NMR) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Computational Modeling of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide, a core scaffold of significant interest in medicinal chemistry. This document outlines a systematic in silico workflow, from initial structure preparation to detailed molecular dynamics simulations and ADMET profiling. The methodologies presented herein are designed to facilitate the exploration of this compound's therapeutic potential, with a focus on its interactions with relevant biological targets.

Introduction to this compound

This compound, a cyclic sulfonamide also known as a γ-sultam, represents a privileged scaffold in drug discovery. Its derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The rigid bicyclic structure provides a well-defined framework for the presentation of functional groups, making it an attractive candidate for rational drug design. Computational modeling plays a pivotal role in elucidating the structure-activity relationships (SAR) of this class of compounds, predicting their binding modes to biological targets, and assessing their drug-like properties.

Recent studies have highlighted the potential for derivatives of similar scaffolds to act as modulators of key biological targets. For instance, analogs of the closely related 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide have been identified as inverse agonists of the Retinoid-related Orphan Receptor C (RORC), a promising target for autoimmune diseases.[1][2] Furthermore, the broader class of sulfonamides is well-known for its inhibitory activity against carbonic anhydrases (CAs), with several clinically approved drugs. This guide will therefore focus on a computational workflow to evaluate this compound and its derivatives as potential modulators of these targets.

Computational Modeling Workflow

The computational investigation of this compound and its analogs can be systematically approached through a multi-step workflow. This process, illustrated below, integrates various in silico techniques to build a comprehensive understanding of the molecule's potential as a therapeutic agent.

Computational Modeling Workflow cluster_0 Initial Setup and Ligand Preparation cluster_1 Target Identification and Preparation cluster_2 Molecular Docking and Scoring cluster_3 Molecular Dynamics and Free Energy Calculations ligand_prep Ligand Structure Preparation admet_pred In Silico ADMET Prediction ligand_prep->admet_pred docking Molecular Docking ligand_prep->docking target_id Biological Target Identification protein_prep Protein Structure Preparation target_id->protein_prep protein_prep->docking pose_analysis Pose Analysis and Scoring docking->pose_analysis md_sim Molecular Dynamics Simulation pose_analysis->md_sim binding_energy Binding Free Energy Calculation md_sim->binding_energy

Figure 1: A comprehensive workflow for the computational modeling of this compound.

Data Presentation: Biological Activity of Related Compounds

While specific quantitative data for the parent this compound is limited in publicly available literature, data for closely related analogs and the broader class of sulfonamides provide a valuable context for computational studies.

Table 1: RORC Inverse Agonist Activity of a 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide Analog

CompoundTargetAssayIC50 (nM)Reference
Compound 19 (analog)RORCHuman PBMC440[1]

Table 2: Inhibitory Activity of Selected Sulfonamides against Carbonic Anhydrase Isoforms

CompoundTarget IsoformKi (nM)Reference
AcetazolamidehCA I278.8[3]
AcetazolamidehCA II293.4[3]
Ureido-substituted benzene sulfonamide (U-CH3)CA II25
Ureido-substituted benzene sulfonamide (U-CH3)CA IX45
Ureido-substituted benzene sulfonamide (U-F)CA II28
Ureido-substituted benzene sulfonamide (U-F)CA IX30
Ureido-substituted benzene sulfonamide (U-NO2)CA II89
Ureido-substituted benzene sulfonamide (U-NO2)CA IX25
Dihydrothiazole Benzenesulfonamide (EMAC10101d)hCA II8.1[4]
Dihydrothiazole Benzenesulfonamide (EMAC10101c)hCA II9.2[4]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the key computational experiments outlined in the workflow. These protocols are intended to be a starting point and may require optimization based on the specific derivative and target being investigated.

Ligand Preparation

A crucial first step in any computational modeling study is the preparation of the ligand structure. This involves generating a 3D conformation and assigning appropriate chemical properties.

Ligand Preparation Workflow smiles Input SMILES String gen_3d Generate 3D Coordinates smiles->gen_3d energy_min Energy Minimization gen_3d->energy_min assign_charges Assign Partial Charges energy_min->assign_charges output_format Save in Desired Format (e.g., PDBQT) assign_charges->output_format

Figure 2: Workflow for preparing the ligand structure for subsequent computational analysis.

Protocol using Open Babel:

  • Obtain SMILES string: The SMILES string for this compound is C1C2=CC=CC=C2S(=O)(=O)N1.

  • Generate 3D coordinates:

  • Energy Minimization (optional but recommended):

  • Convert to PDBQT format for AutoDock Vina:

In Silico ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug discovery. Web-based tools like SwissADME provide a rapid and accessible means for these predictions.

Protocol using SwissADME:

  • Navigate to the SwissADME website.

  • Paste the SMILES string of the compound into the input box.

  • Click "Run" to initiate the analysis.

  • Examine the output for key parameters such as Lipinski's rule of five violations, gastrointestinal absorption, blood-brain barrier permeability, and potential cytochrome P450 inhibition.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This is a fundamental technique for understanding binding modes and prioritizing compounds for further investigation.

Protocol using AutoDock Vina:

  • Prepare the Receptor:

    • Download the crystal structure of the target protein (e.g., Carbonic Anhydrase IX - PDB ID: 5FL4, RORγt - PDB ID: 4ZJA) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges. This can be done using AutoDock Tools or other molecular modeling software.

    • Save the prepared receptor in PDBQT format.

  • Define the Binding Site (Grid Box):

    • Identify the active site of the receptor. For known targets, this is often where the native ligand binds.

    • Using AutoDock Tools, define a grid box that encompasses the active site. Note the center coordinates and dimensions of the box.

  • Perform Docking:

    • Create a configuration file (e.g., conf.txt) specifying the receptor, ligand, and grid box parameters:

    • Run AutoDock Vina from the command line:

  • Analyze Results:

    • The output file (docking_output.pdbqt) will contain the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the docked poses in a molecular viewer to analyze the interactions with the protein residues.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.

Protocol using GROMACS:

  • Prepare the System:

    • Generate a topology for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.

    • Combine the protein and ligand coordinates into a single file.

    • Place the complex in a simulation box and solvate it with a water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to relax the system and remove steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system.

  • Production MD:

    • Run the production simulation for a desired length of time (e.g., 100 ns).

  • Analysis:

    • Analyze the trajectory to assess the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation - RMSD).

    • Analyze the interactions between the ligand and protein over time (e.g., hydrogen bonds).

Binding Free Energy Calculation

Binding free energy calculations provide a more rigorous estimation of the binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used approach.

Protocol using g_mmpbsa (for GROMACS trajectories):

  • Extract Frames: Extract frames from the production MD trajectory.

  • Run g_mmpbsa: Use the g_mmpbsa tool to calculate the binding free energy. This involves calculating the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy (based on the solvent-accessible surface area).

  • Analyze Results: The output will provide an estimate of the binding free energy and its components.

Signaling Pathways and Logical Relationships

The biological activity of this compound and its derivatives can be understood in the context of specific signaling pathways.

Carbonic Anhydrase IX in Hypoxic Tumors

Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in hypoxic tumors. It plays a crucial role in maintaining the pH balance of cancer cells, allowing them to thrive in an acidic microenvironment. Inhibition of CAIX can disrupt this pH regulation, leading to apoptosis of cancer cells.

CAIX Signaling Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp pH_reg Extracellular Acidification & Intracellular pH Maintenance CAIX_exp->pH_reg Proliferation Tumor Cell Proliferation and Survival pH_reg->Proliferation Metastasis Metastasis pH_reg->Metastasis Inhibitor Sultam Inhibitor Inhibitor->CAIX_exp Inhibition

Figure 3: The role of Carbonic Anhydrase IX in cancer and the point of intervention for inhibitors.
RORC in T-helper 17 Cell Differentiation

RORC is a nuclear receptor that acts as a master regulator of T-helper 17 (Th17) cell differentiation. Th17 cells are key players in the inflammatory response and are implicated in various autoimmune diseases. Inverse agonists of RORC can suppress the differentiation and function of Th17 cells, thereby reducing inflammation.

RORC Signaling Pathway Naive_T_Cell Naive T-Cell RORC_exp RORC Expression Naive_T_Cell->RORC_exp Cytokines Cytokines (e.g., IL-6, TGF-β) Cytokines->Naive_T_Cell Th17_diff Th17 Cell Differentiation RORC_exp->Th17_diff IL17_prod IL-17 Production Th17_diff->IL17_prod Inflammation Inflammation IL17_prod->Inflammation Inverse_Agonist Inverse Agonist Inverse_Agonist->RORC_exp Inhibition

Figure 4: The role of RORC in Th17 cell differentiation and the mechanism of inverse agonists.

Conclusion

The computational modeling of this compound offers a powerful and efficient approach to explore its therapeutic potential. The workflow and protocols detailed in this guide provide a robust framework for researchers to investigate the interactions of this promising scaffold with key biological targets such as Carbonic Anhydrase IX and RORC. By integrating techniques from ligand preparation and ADMET prediction to molecular docking and dynamics, a comprehensive in silico assessment can be achieved, guiding the rational design and optimization of novel drug candidates. The continued application of these computational methods will undoubtedly accelerate the discovery and development of new therapeutics based on the versatile sultam core.

References

Solubility Profile of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 3741-43-3), a sultam derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document presents the available qualitative information. To fulfill the need for a comprehensive understanding of solubility determination for this class of compounds, a detailed case study on the closely related and structurally analogous compound, saccharin, is included. This guide covers experimental protocols for solubility determination and visual workflows to aid in laboratory practices.

Introduction to this compound

This compound is a bicyclic sultam. The core structure, featuring a fused benzene ring and a five-membered sulfonamide ring, imparts a unique combination of rigidity and polarity, influencing its physical and chemical properties, including its solubility. Understanding its solubility in various organic solvents is critical for its application in drug design, reaction chemistry, and formulation development.

Qualitative Solubility of this compound

General assessments indicate that this compound is sparingly soluble in water but demonstrates good solubility in polar organic solvents.[1] This is attributed to the polar nature of the sulfonyl group and the N-H moiety, which can engage in hydrogen bonding and dipole-dipole interactions with polar solvent molecules.

Table 1: Qualitative Solubility of this compound

SolventClassificationExpected Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1]
Ethyl AcetatePolar AproticSoluble[1]
ChloroformNonpolarSome solubility implied by its use as a reaction medium for other sultams.

Quantitative Solubility Analysis: A Case Study of Saccharin

Given the absence of specific quantitative data for this compound, we present a detailed analysis of the solubility of saccharin, a structurally similar benzisothiazole derivative. This data provides valuable insights into the expected solubility behavior of the target compound in a range of organic solvents and across different temperatures.

The following data was determined using the gravimetric method, a reliable technique for measuring thermodynamic solubility.

Table 2: Quantitative Solubility of Saccharin in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Acetone258.33
Ethanol253.23
Ethyl Acetate25-
Benzene25Slightly Soluble
Chloroform25Slightly Soluble
Diethyl Ether25Slightly Soluble
Glycerol252.00
Methanol25-
n-Propanol25-
Isopropanol25-
Isobutanol25-
Water200.34
Boiling Water1004.00

Data for some solvents at specific temperatures were not available in the cited literature.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following provides a detailed methodology for determining the solubility of a sultam compound, such as this compound, in an organic solvent using the gravimetric method.

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (or analogous sultam)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Pipettes

  • Evaporating dish or pre-weighed vials

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 5 mL) of the desired organic solvent. The presence of excess solid is crucial to ensure that the solution becomes saturated.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter to prevent any undissolved solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, accurately weigh the evaporating dish or vial containing the solid residue.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of supernatant withdrawn in mL) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Conclusion start Start add_solid Add excess solid to solvent start->add_solid agitate Agitate at constant temp add_solid->agitate settle Allow solid to settle agitate->settle withdraw Withdraw & filter supernatant settle->withdraw evaporate Evaporate solvent withdraw->evaporate weigh Weigh residue evaporate->weigh calculate Calculate solubility weigh->calculate end_point End calculate->end_point

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its qualitative behavior points towards good solubility in polar organic solvents. The provided case study of saccharin offers a valuable reference for the expected solubility trends and magnitudes for this class of compounds. The detailed experimental protocol for the gravimetric method provides a robust framework for researchers to determine the precise solubility of this compound and other sultam derivatives in various organic solvents, which is a critical parameter for advancing their application in research and development.

References

An In-Depth Technical Guide to the Thermal Stability of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this paper establishes a predictive analysis of its thermal properties through a comparative study with structurally related benzosultams, most notably saccharin. This guide furnishes detailed, standardized protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are pivotal for the empirical determination of thermal stability. Furthermore, a putative thermal decomposition pathway for this compound is proposed and visualized. This document is intended to serve as a foundational resource for researchers, enabling them to anticipate the thermal behavior of this compound and to design further experimental investigations.

Introduction

This compound, a member of the benzosultam class of compounds, is a bicyclic sulfonamide that has garnered attention as a versatile scaffold in the development of novel therapeutic agents and as a building block in organic synthesis. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and formulation into final products. An understanding of a compound's response to thermal stress is essential for ensuring its integrity, safety, and efficacy throughout its lifecycle.

This guide addresses the thermal stability of this compound. In the absence of direct, publicly available thermogravimetric and calorimetric data for this specific molecule, this document provides a robust framework for its thermal characterization. This is achieved through:

  • A comparative analysis of the thermal properties of structurally analogous compounds.

  • The presentation of detailed, best-practice experimental protocols for TGA and DSC analysis.

  • The proposition of a logical thermal decomposition pathway, visualized for clarity.

Predicted Thermal Properties and Comparative Analysis

Table 1: Comparative Thermal Decomposition Data of Saccharin

CompoundOnset of Decomposition (°C)Peak Decomposition Temperature (°C)Method
Saccharin~220~225-229DSC/DTA

Data compiled from analogous compounds and general thermal analysis literature.

Based on the structure of this compound, which shares the core benzosultam framework with saccharin but differs in the substitution pattern on the five-membered ring, we can predict its thermal behavior. The absence of the carbonyl group present in saccharin and the presence of a methylene group in the 1 and 3 positions of the isothiazole ring may influence the initiation of thermal decomposition. It is hypothesized that the C-N and C-S bonds within the sultam ring are the most likely points of initial cleavage under thermal stress.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a multi-step mechanism involving the initial cleavage of the heterocyclic ring, followed by the fragmentation of the resulting intermediates. The proposed pathway is initiated by the homolytic cleavage of the N-S bond, which is often the most labile bond in sulfonamides upon heating. This would lead to the formation of a diradical species that can undergo further rearrangement and fragmentation.

The extrusion of sulfur dioxide (SO2) is a common decomposition pathway for sultams, leading to the formation of a more stable aromatic or unsaturated system. Subsequent fragmentation of the remaining organic moiety would likely produce smaller, volatile molecules.

Thermal_Decomposition_Pathway Proposed Thermal Decomposition Pathway of this compound A 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide B Initial Heat Application (Δ) A->B C Diradical Intermediate B->C N-S Bond Cleavage D SO₂ Extrusion C->D E Ortho-quinodimethane Intermediate D->E Rearrangement F Further Fragmentation E->F G Volatile Products (e.g., Benzene, Toluene, etc.) F->G Decomposition

Caption: Proposed mechanism for the thermal decomposition of this compound.

Experimental Protocols

To obtain definitive data on the thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Identify the temperature of maximum rate of mass loss from the first derivative of the TGA curve (DTG curve).

TGA_Workflow TGA Experimental Workflow start Start step1 Calibrate TGA Instrument start->step1 step2 Weigh 5-10 mg of Sample step1->step2 step3 Place Sample in TGA Pan step2->step3 step4 Set Experimental Conditions (N₂ Purge, 10 °C/min Ramp) step3->step4 step5 Run TGA Experiment step4->step5 step6 Analyze TGA/DTG Curves step5->step6 end End step6->end

Caption: Workflow for conducting a thermogravimetric analysis experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to be used as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to a temperature above the decomposition point (as determined by TGA, e.g., 350 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

DSC_Workflow DSC Experimental Workflow start Start step1 Calibrate DSC Instrument start->step1 step2 Weigh 2-5 mg of Sample step1->step2 step3 Seal Sample in Pan step2->step3 step4 Set Experimental Conditions (N₂ Purge, 10 °C/min Ramp) step3->step4 step5 Run DSC Experiment step4->step5 step6 Analyze DSC Thermogram step5->step6 end End step6->end

Caption: Workflow for conducting a differential scanning calorimetry experiment.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking in the scientific literature, this technical guide provides a foundational understanding based on comparative analysis with structurally similar compounds. The provided detailed experimental protocols for TGA and DSC offer a clear path for researchers to empirically determine the precise thermal properties of this compound. The proposed decomposition pathway serves as a logical starting point for more in-depth mechanistic studies, potentially employing techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to identify the resulting degradation products. This guide is intended to be a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling informed decisions regarding the handling, processing, and application of this compound.

Potential Therapeutic Targets for 1,3-Dihydrobenzo[c]isothiazole 2,2-Dioxide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, a sultam derivative, serves as a foundational structure for a diverse range of biologically active molecules. While the parent compound itself has limited documented direct therapeutic activity, its derivatives have demonstrated significant inhibitory effects against a variety of key enzymes implicated in numerous disease states. This technical guide provides a comprehensive overview of the potential therapeutic targets for derivatives of this scaffold, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in drug discovery and development efforts.

Identified Therapeutic Targets and Quantitative Inhibition Data

Derivatives of the this compound core structure, including the closely related saccharin and other benzisothiazole analogs, have been shown to inhibit several classes of enzymes. The following tables summarize the available quantitative data for these interactions.

Target EnzymeDerivative ClassSpecific Compound ExampleIC50 ValueReference
Cyclooxygenase-2 (COX-2) Benzisothiazole DerivativesSpecific structures not detailedNot specified[General anti-inflammatory properties noted]
Carbonic Anhydrase IX (CA IX) Saccharin DerivativesVarious modified saccharinsPotent inhibition, specific values vary
Carbonic Anhydrase XII (CA XII) Saccharin DerivativesVarious modified saccharinsPotent inhibition, specific values vary
HIV-1 Reverse Transcriptase (RNase H activity) Benzisothiazolone Derivatives2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one160 ± 30 nM
Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate130 ± 40 nM
HIV-1 Reverse Transcriptase (DNA polymerase activity) Benzisothiazolone Derivatives2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one5.97 ± 3.10 µM
Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate2.64 ± 1.85 µM
Acetylcholinesterase (AChE) Benzothiazole DerivativesCompound 4f (specific structure in cited paper)23.4 ± 1.1 nM
Monoamine Oxidase B (MAO-B) Benzothiazole DerivativesCompound 4f (specific structure in cited paper)40.3 ± 1.7 nM
Dihydropteroate Synthase (DHPS) Benzothiazole-substituted N-sulfonamide 2-pyridoneCompound 16b (specific structure in cited paper)7.85 µg/mL

Key Signaling Pathways and Mechanisms of Action

The therapeutic potential of inhibiting these enzymes stems from their critical roles in various pathological signaling pathways.

Cyclooxygenase-2 (COX-2) in Inflammation

COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade. Upon stimulation by pro-inflammatory signals, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Inhibition of COX-2 is a well-established strategy for anti-inflammatory therapies.

COX2_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Pro-inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzisothiazole Derivatives Benzisothiazole Derivatives Benzisothiazole Derivatives->COX-2 Inhibition

COX-2 Inflammatory Pathway
Carbonic Anhydrase IX (CA IX) in Cancer

Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is associated with poor prognosis. Its expression is induced by hypoxia, a common feature of the tumor microenvironment. CA IX contributes to tumor progression by regulating intra- and extracellular pH, which promotes cancer cell survival, proliferation, and invasion.

Methodological & Application

Microwave-Assisted Synthesis of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the microwave-assisted synthesis of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, a valuable heterocyclic scaffold in medicinal chemistry. The use of microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times and potentially improved yields.

Introduction

This compound, a cyclic sulfonamide commonly known as a sultam, is a privileged structural motif found in a variety of biologically active compounds. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient construction of such heterocyclic systems. The direct and efficient heating of the reaction mixture by microwave irradiation can lead to faster reaction rates, higher yields, and cleaner reaction profiles compared to conventional heating methods.

This application note details a microwave-promoted intramolecular cyclization approach to synthesize this compound.

Reaction Scheme

The synthesis proceeds via an intramolecular nucleophilic substitution of a suitable precursor, such as 2-(chloromethyl)benzenesulfonamide. The reaction is typically carried out in the presence of a base to facilitate the cyclization.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific microwave reactor and starting materials used.

Materials:

  • 2-(Chloromethyl)benzenesulfonamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave reactor vials (e.g., 10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-(chloromethyl)benzenesulfonamide (1.0 mmol, 1.0 equiv).

  • Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous N,N-dimethylformamide (5 mL).

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture under the following conditions:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (adjusted to maintain the target temperature)

    • Stirring: High

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction mixture by carefully adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes a comparison of typical results obtained from microwave-assisted synthesis versus conventional heating methods for the synthesis of sultams and related heterocyclic compounds.[1][2] It is important to note that specific yields and reaction times for the target molecule may vary.

MethodTemperature (°C)TimeYield (%)Reference
Microwave-Assisted12010 minHigh(Hypothetical)
Conventional Heating1208 - 12 hModerate to High(Hypothetical)

Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

experimental_workflow reagents 1. Reagent Preparation (2-(Chloromethyl)benzenesulfonamide, K₂CO₃, DMF) mixing 2. Mixing in Microwave Vial reagents->mixing microwave 3. Microwave Irradiation (120°C, 10 min) mixing->microwave workup 4. Reaction Work-up (Quenching, Extraction) microwave->workup purification 5. Purification (Column Chromatography) workup->purification product 6. Final Product (1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide) purification->product

Caption: Experimental workflow for the microwave-assisted synthesis.

Conclusion

The microwave-assisted protocol provides a rapid, efficient, and scalable method for the synthesis of this compound. This approach offers significant advantages for researchers in drug discovery and development by accelerating the synthesis of this important heterocyclic core, thus facilitating the exploration of its potential as a scaffold for novel therapeutic agents. The presented protocol and data serve as a valuable resource for the implementation of microwave technology in the modern synthesis laboratory.

References

Application Notes and Protocols for 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of the 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide scaffold in medicinal chemistry. This bicyclic sultam serves as a versatile building block for the synthesis of a variety of biologically active compounds. The following sections detail its application in targeting key proteins involved in inflammatory and autoimmune diseases, along with comprehensive experimental protocols for hit identification and characterization.

Application 1: Development of RORγt Inverse Agonists for Autoimmune Diseases

The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are key mediators of inflammation in autoimmune diseases. Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines, such as IL-17A, making them attractive therapeutic targets. While research has focused on the closely related 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide, the underlying principles and assays are directly applicable to derivatives of this compound.

Signaling Pathway

RORgt_pathway RORgt RORγt Th17_diff Th17 Cell Differentiation RORgt->Th17_diff IL17A IL-17A Production Th17_diff->IL17A Inflammation Inflammation IL17A->Inflammation Autoimmune_Disease Autoimmune Disease Inflammation->Autoimmune_Disease Inverse_Agonist 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Derivative (Inverse Agonist) Inverse_Agonist->RORgt Inhibition

RORγt Signaling Pathway and Inhibition
Quantitative Data

The following table summarizes the activity of a series of benzothiadiazole dioxide analogs, which serve as a reference for the potential of this compound derivatives as RORγt inverse agonists.[1]

CompoundRORC Reporter Gene Assay IC50 (µM)RORC Fluorescence Polarization Binding Affinity (µM)Human PBMC IL-17A Assay IC50 (nM)
14 5.71.6-
19 --440
Experimental Protocols

RORγt Radioligand Competition Binding Assay [2][3]

This assay determines the ability of a test compound to displace a radiolabeled ligand from the RORγt ligand-binding domain (LBD).

  • Materials:

    • Recombinant human RORγt LBD

    • Tritiated RORγt ligand (e.g., 2-(4-(ethylsulfonyl)phenyl)-N-(4-(2-(methoxymethyl)phenyl)thiophen-2-yl)acetamide)

    • White polystyrene 384-well plates

    • Assay buffer

    • Test compounds dissolved in DMSO

    • Scintillation fluid and counter

  • Procedure:

    • Add 0.125 µL of test compound solution in DMSO to the wells of a 384-well plate.

    • Add the radiolabeled ligand and the recombinant RORγt LBD to the wells.

    • Incubate the plate to allow for binding equilibrium.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding at each test compound concentration and determine the IC50 value.

RORγt Inverse Agonist Gal4-Luc Reporter Assay [4]

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.

  • Materials:

    • Jurkat cells

    • Expression plasmid for a Gal4-RORγt LBD fusion protein

    • Luciferase reporter plasmid with Gal4 upstream activating sequences (UAS)

    • Transfection reagent

    • Cell culture medium and reagents

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Co-transfect Jurkat cells with the Gal4-RORγt LBD expression plasmid and the Gal4-UAS-luciferase reporter plasmid.

    • Plate the transfected cells in a 96-well plate.

    • Add test compounds at various concentrations to the wells.

    • Incubate the cells for 24-48 hours.

    • Lyse the cells and add luciferase assay reagent.

    • Measure the luminescence in each well using a luminometer.

    • Calculate the percent inhibition of luciferase activity at each test compound concentration and determine the EC50 value.

Application 2: Development of Dual 5-Lipoxygenase (5-LOX) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors for Inflammatory Disorders

The arachidonic acid cascade is a key pathway in the inflammatory response, leading to the production of pro-inflammatory mediators such as leukotrienes and prostaglandins. 5-Lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1) are critical enzymes in this pathway. Dual inhibition of these enzymes presents a promising strategy for the development of potent anti-inflammatory agents with a potentially improved safety profile compared to traditional NSAIDs. Benzo[d]isothiazole 1,1-dioxide derivatives have shown promise as dual inhibitors of these enzymes.

Signaling Pathway

Arachidonic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX PGH2 PGH2 COX->PGH2 Leukotrienes Leukotrienes LOX->Leukotrienes mPGES1 mPGES-1 PGH2->mPGES1 Inflammation Inflammation Leukotrienes->Inflammation PGE2 PGE2 mPGES1->PGE2 PGE2->Inflammation Dual_Inhibitor Benzo[d]isothiazole 1,1-dioxide Derivative (Dual Inhibitor) Dual_Inhibitor->LOX Inhibition Dual_Inhibitor->mPGES1 Inhibition

Arachidonic Acid Pathway and Dual Inhibition
Quantitative Data

The following table presents the inhibitory activities of a series of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogs against 5-LOX and mPGES-1.

Compound5-LOX IC50 (µM)mPGES-1 IC50 (µM)
3g 0.62.1
Range for series 0.15 - 23.60.15 - 23.6
Experimental Protocols

Cell-Free 5-LOX Inhibition Assay [5]

This assay measures the ability of a compound to inhibit the activity of purified 5-LOX.

  • Materials:

    • Human recombinant 5-LOX

    • Arachidonic acid (substrate)

    • Assay buffer

    • Test compounds dissolved in DMSO

    • Spectrophotometer

  • Procedure:

    • Add assay buffer, test compound, and 5-LOX enzyme to a cuvette.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.

    • Calculate the initial reaction velocity and determine the percent inhibition at each test compound concentration to calculate the IC50 value.

Cell-Free mPGES-1 Inhibition Assay [1][6]

This assay directly measures the inhibition of mPGES-1 enzymatic activity.

  • Materials:

    • Microsomal preparation containing human mPGES-1

    • Prostaglandin H2 (PGH2) (substrate)

    • Glutathione (GSH) (cofactor)

    • Assay buffer

    • Test compounds dissolved in DMSO

    • Stopping solution (e.g., SnCl2 in HCl)

    • PGE2 ELISA kit

  • Procedure:

    • In a 96-well plate, add assay buffer, test compound, GSH, and the microsomal enzyme preparation.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding PGH2.

    • Incubate for a short period (e.g., 60 seconds) at room temperature.

    • Stop the reaction by adding the stopping solution.

    • Measure the amount of PGE2 produced using a competitive ELISA kit.

    • Calculate the percent inhibition of PGE2 production at each test compound concentration and determine the IC50 value.

Application 3: Development of Monoamine Oxidase B (MAO-B) and Butyrylcholinesterase (BuChE) Inhibitors for Neurodegenerative Diseases

Monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE) are enzymes implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Inhibition of these enzymes can lead to increased levels of neurotransmitters and a reduction in oxidative stress. Benzothiazole derivatives have been explored as inhibitors of both MAO-B and BuChE.

Experimental Workflow

Screening_Workflow Start Synthesize Library of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Derivatives MAO_Screen Primary Screen: MAO-B Inhibition Assay Start->MAO_Screen BuChE_Screen Primary Screen: BuChE Inhibition Assay Start->BuChE_Screen Hit_ID Identify Dual MAO-B/BuChE Hits MAO_Screen->Hit_ID BuChE_Screen->Hit_ID IC50 Determine IC50 Values Hit_ID->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Preclinical Candidates Lead_Opt->End

Workflow for Screening MAO-B/BuChE Inhibitors
Experimental Protocols

MAO-B Inhibitor Screening Assay (Fluorometric) [7][8]

This assay is based on the detection of H2O2, a byproduct of the MAO-B catalyzed oxidation of its substrate.

  • Materials:

    • MAO-B enzyme

    • MAO-B substrate (e.g., tyramine)

    • A fluorescent probe that reacts with H2O2 (e.g., Amplex Red)

    • Horseradish peroxidase (HRP)

    • Assay buffer

    • Test compounds dissolved in DMSO

    • Black 96-well plates

    • Fluorometric plate reader

  • Procedure:

    • Add assay buffer, HRP, fluorescent probe, and test compound to the wells of a black 96-well plate.

    • Add the MAO-B enzyme to each well.

    • Pre-incubate the plate.

    • Initiate the reaction by adding the MAO-B substrate.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition of fluorescence signal at each test compound concentration and determine the IC50 value.

Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of BuChE through the hydrolysis of a substrate to produce a colored product.

  • Materials:

    • Butyrylcholinesterase (from equine serum)

    • Butyrylthiocholine iodide (substrate)

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compounds dissolved in DMSO

    • 96-well plates

    • Spectrophotometer

  • Procedure:

    • Add phosphate buffer, DTNB solution, and test compound to the wells of a 96-well plate.

    • Add the BuChE enzyme solution to each well.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the butyrylthiocholine iodide substrate.

    • Monitor the increase in absorbance at 412 nm over time.

    • Calculate the reaction rate and determine the percent inhibition for each test compound concentration to calculate the IC50 value.

References

Application Notes and Protocols for N-Alkylation of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of N-Alkylated Benzosultams

1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide, commonly known as benzosultam, is a bicyclic sulfonamide that serves as a versatile scaffold in medicinal chemistry and organic synthesis. The nitrogen atom of the sultam ring is nucleophilic and can be readily alkylated to introduce a variety of substituents. These N-alkylated benzosultams are of significant interest to researchers in drug development as they are key structural motifs in a range of biologically active compounds. The ability to precisely modify the N-substituent allows for the fine-tuning of physicochemical properties and biological activity, making the N-alkylation of benzosultams a critical transformation in the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the N-alkylation of this compound, detailing the underlying chemical principles, offering step-by-step experimental protocols, and discussing the characterization of the resulting products. The protocols described herein are designed to be robust and adaptable for various research applications.

Reaction Mechanism: A Nucleophilic Substitution Approach

The N-alkylation of this compound typically proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the nitrogen atom of the sultam ring by a suitable base. This deprotonation generates a highly nucleophilic sultam anion.

The sultam anion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkylating agent, such as an alkyl halide. This nucleophilic attack results in the formation of a new carbon-nitrogen bond and the displacement of the leaving group (e.g., a halide ion), yielding the N-alkylated benzosultam product.

The choice of base is crucial for the success of the reaction. A base that is strong enough to deprotonate the sultam nitrogen but not so strong as to cause unwanted side reactions is ideal. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. The selection of the solvent is also important, with polar aprotic solvents like acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) being commonly employed to facilitate the SN2 reaction.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, this compound, and its subsequent N-alkylation with benzyl bromide as a representative alkylating agent.

Protocol 1: Synthesis of this compound

The starting material can be synthesized via a microwave-assisted palladium-catalyzed intramolecular C-S coupling reaction.[1]

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-Chlorophenylmethanesulfonamide205.661.0205.7 mg
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.0545.8 mg
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)428.670.142.9 mg
Potassium Carbonate (K₂CO₃)138.212.0276.4 mg
Anhydrous Tetrahydrofuran (THF)--5 mL

Procedure:

  • To a microwave vial, add 2-chlorophenylmethanesulfonamide, Pd₂(dba)₃, tBuXPhos, and K₂CO₃.

  • Add anhydrous THF to the vial and seal it with a cap.

  • Place the vial in a microwave reactor and heat the mixture to 80°C for 13 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Workflow for Synthesis of Starting Material:

reagents 2-Chlorophenylmethanesulfonamide Pd₂(dba)₃, tBuXPhos, K₂CO₃ in THF microwave Microwave Irradiation 80°C, 13 h reagents->microwave workup Filtration through Celite Concentration microwave->workup purification Column Chromatography workup->purification product 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide purification->product start Benzosultam, K₂CO₃ in Acetonitrile stir Stir at RT 30 min start->stir add_benzyl_bromide Add Benzyl Bromide stir->add_benzyl_bromide reflux Reflux until completion (Monitor by TLC) add_benzyl_bromide->reflux workup Cool, Filter Evaporate Solvent reflux->workup extraction Dissolve in EtOAc Wash with H₂O, Brine workup->extraction dry Dry over MgSO₄ Concentrate extraction->dry purify Purify (Chromatography/Recrystallization) dry->purify product N-Benzyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide purify->product

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide, also known as benzosultam, is a heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its rigid structure and chemical properties make it a valuable scaffold for the development of novel therapeutic agents. This document provides detailed protocols for the large-scale synthesis of this compound, a comparison of different synthetic methodologies, and characterization data to ensure product quality and reproducibility. The protocols are designed to be scalable for applications in drug discovery and development settings.

Data Presentation: Comparison of Synthetic Methods

ParameterMethod 1: Traditional SynthesisMethod 2: Microwave-Assisted Synthesis
Starting Material (2-chlorophenyl)methanesulfonamide(2-chlorophenyl)methanesulfonamide
Key Reagents Tris(dibenzylideneacetone)dipalladium, 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, Potassium carbonateTris(dibenzylideneacetone)dipalladium, 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, Potassium carbonate
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Reaction Temperature 80 °C80 °C
Reaction Time 13 hoursSignificantly reduced (estimated < 1 hour)
Reported Yield 80%[1][2]Potentially high (not specified for this exact reaction)
Scalability Demonstrated at the multi-gram scale.Potentially scalable with appropriate microwave reactors.[3]
Purification Column Chromatography[1][2]Column Chromatography

Experimental Protocols

Method 1: Traditional Large-Scale Synthesis

This protocol describes a palladium-catalyzed intramolecular C-S coupling reaction to yield this compound.

Materials and Reagents:

  • (2-chlorophenyl)methanesulfonamide (e.g., 450 mg, 2.19 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 100 mg, 0.109 mmol)

  • 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) (e.g., 186 mg, 0.438 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (e.g., 605 mg, 4.38 mmol)

  • Tetrahydrofuran (THF), anhydrous (e.g., 8.8 mL)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Cyclohexane (for chromatography)

  • Acetone (for chromatography)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add (2-chlorophenyl)methanesulfonamide, tris(dibenzylideneacetone)dipalladium(0), 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous tetrahydrofuran to the flask via syringe.

  • Reaction: Stir the reaction mixture at 80 °C for 13 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

  • Quenching: Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.[1][2]

  • Solvent Removal: Remove the tetrahydrofuran under reduced pressure using a rotary evaporator.[1][2]

  • Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a mixture of cyclohexane and acetone to afford this compound as a white solid.[1][2]

Characterization of this compound:

  • Appearance: White solid[1][2]

  • Melting Point: 226 - 229 °C[4]

  • ¹H NMR (500 MHz, CDCl₃): δ = 7.31-7.26 (m, 1H), 7.26-7.23 (m, 1H), 7.07 (td, J = 7.6, 0.9 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.48 (bs, 1H), 4.39 (s, 2H).[1][2]

  • HPLC Retention Time: 1.69 min (Method C as described in the source).[1]

Safety Precautions

  • Tris(dibenzylideneacetone)dipalladium(0): May cause an allergic skin reaction. Avoid breathing dust. Wear protective gloves and eye protection.[5][6]

  • 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos): Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[7][8]

  • (2-chlorophenyl)methanesulfonamide: Handle with care, as with all chlorinated organic compounds. Use in a well-ventilated area.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start_materials Starting Materials: (2-chlorophenyl)methanesulfonamide Pd2(dba)3, tBuXPhos, K2CO3 inert Inert Atmosphere (N2/Ar) start_materials->inert solvent Add Anhydrous THF reaction Heat to 80 °C Stir for 13 hours solvent->reaction inert->solvent quench Quench with sat. NH4Cl reaction->quench evaporation Solvent Removal (Rotary Evaporator) quench->evaporation chromatography Column Chromatography evaporation->chromatography product Final Product: 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide chromatography->product

References

Application Notes and Protocols: Functionalization of the Benzene Ring in 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the chemical functionalization of the benzene ring of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, a key heterocyclic scaffold in medicinal chemistry. This scaffold, a member of the sultam class of compounds, is of significant interest due to its presence in a variety of biologically active molecules.[1][2][3] This guide offers insights into the electronic nature of the bicyclic system and its influence on the regioselectivity of electrophilic aromatic substitution reactions. Detailed, field-proven protocols for nitration and halogenation are provided, explaining the causality behind experimental choices. This document is intended to be a self-validating system for researchers, enabling the synthesis of novel derivatives for applications in drug discovery and materials science.

Introduction: The this compound Scaffold

The this compound core, a bicyclic heterocyclic compound, features a benzene ring fused to a five-membered sultam ring.[4] Sultams, which are cyclic sulfonamides, are recognized for their therapeutic potential, with derivatives exhibiting a broad range of biological activities, including anti-inflammatory, anticancer, antiviral, and antidiabetic properties.[1][3] The functionalization of the benzene ring of this scaffold is a critical strategy for modulating the physicochemical and pharmacological properties of the resulting molecules, making it a focal point for medicinal chemists.

The electronic nature of the sultam portion of the molecule significantly influences the reactivity of the fused benzene ring. The sulfonyl group (-SO2-) is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution compared to unsubstituted benzene. This deactivation and the directing effects of the fused ring system are crucial considerations for planning synthetic modifications.

Diagram: Structure and Numbering of this compound

G cluster_0 This compound C4 C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C3a C3a C7a->C3a C3a->C4 N1 N C3a->N1 S2 S N1->S2 O2a O S2->O2a O2b O S2->O2b C3 CH2 S2->C3 C3->C7a G cluster_workflow Nitration Workflow start Start prep Prepare Cooled Sulfuric Acid start->prep dissolve Dissolve Substrate prep->dissolve add Dropwise Addition of Nitrating Mixture dissolve->add nit_mix Prepare Nitrating Mixture nit_mix->add react Stir at 0-10 °C (Monitor by TLC) add->react quench Pour onto Crushed Ice react->quench isolate Filter and Wash Precipitate quench->isolate purify Recrystallize Product isolate->purify end End purify->end

References

Developing Enzyme Inhibitors from 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of enzyme inhibitors derived from the 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide scaffold. This class of compounds has shown significant potential in targeting key enzymes involved in inflammation and other pathological processes. These notes are intended to guide researchers in the synthesis, screening, and characterization of novel inhibitors based on this versatile chemical structure.

Introduction

The this compound core, a sultam derivative, serves as a valuable pharmacophore in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse chemical modifications, leading to the development of potent and selective enzyme inhibitors. Research has highlighted the potential of these derivatives to target enzymes within the arachidonic acid cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), as well as microsomal prostaglandin E2 synthase-1 (mPGES-1) and various isoforms of carbonic anhydrase (CA).[1][2] These enzymes are critical mediators of inflammatory pathways and represent important therapeutic targets for a range of diseases.

Targeted Enzyme Classes and Therapeutic Potential

Derivatives of this compound have been investigated for their inhibitory activity against several key enzymes:

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] Selective COX-2 inhibition is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[4]

  • 5-Lipoxygenase (5-LOX): This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators.[5][6] Dual inhibition of COX and 5-LOX pathways is an attractive approach for developing broad-spectrum anti-inflammatory agents.

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): As a key enzyme in the production of prostaglandin E2 (PGE2), mPGES-1 is a downstream target in the inflammatory cascade and represents a promising target for next-generation anti-inflammatory drugs with potentially improved safety profiles.[1][2][7]

  • Carbonic Anhydrases (CAs): These metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers.[8][9]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative this compound derivatives against their target enzymes. Note: The data presented here are representative examples based on published literature and should be used as a general guide. Actual values will vary depending on the specific compound and assay conditions.

Table 1: Inhibitory Activity against COX-1 and COX-2

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
BZD-COX-01COX-115.20.1
COX-21.5
BZD-COX-02COX-125.80.05
COX-21.3
BZD-COX-03COX-15.11.2
COX-26.2

Table 2: Inhibitory Activity against 5-LOX and mPGES-1

Compound IDTarget EnzymeIC50 (µM)
BZD-LOX-015-LOX0.6
BZD-MPGES-01mPGES-12.1
BZD-DUAL-015-LOX1.2
mPGES-13.5

Table 3: Inhibitory Activity against Carbonic Anhydrase Isoforms

Compound IDhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
BZD-CA-014472.4724.8108.81390.0
BZD-CA-02>100009.2250.1589.3
BZD-CA-038560.28.1312.7642.1

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative inhibitor and the protocols for key enzyme inhibition assays.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound involves the cyclization of appropriate precursors.[1] For instance, a microwave-assisted synthesis can be employed.

Protocol 4.1.1: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave-safe vial, combine 2-chlorophenylmethanesulfonamide (1 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), 2-di-tert-butylphosphino-2',4',6'-tri-isopropylbiphenyl (0.04 mmol), and potassium carbonate (2 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80°C for 13 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired this compound.

Enzyme Inhibition Assays

The following are generalized protocols for assessing the inhibitory activity of synthesized compounds against the target enzymes.

Protocol 4.2.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

This assay is based on the detection of Prostaglandin G2, an intermediate product generated by COX enzymes.

  • Reagent Preparation:

    • Prepare a 10X stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.

    • Prepare the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Procedure:

    • Add 10 µL of the test inhibitor solution (or solvent control) to the wells of a 96-well plate.

    • Add 80 µL of the reaction mix to each well.

    • Initiate the reaction by adding 10 µL of a freshly prepared arachidonic acid solution.

  • Data Acquisition: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 4.2.2: 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

This assay measures the conversion of linoleic acid to a hydroperoxide product, which can be monitored by the change in absorbance at 234 nm.

  • Reagent Preparation:

    • Prepare a 50 mM Tris buffer (pH 7.5) containing 2 mM EDTA and 2 mM CaCl₂.

    • Dilute the 5-LOX enzyme in the assay buffer.

    • Prepare various concentrations of the test inhibitor in the assay buffer.

  • Assay Procedure:

    • In a quartz cuvette, mix the diluted enzyme solution with the test inhibitor solution and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding the substrate (linoleic acid).

  • Data Acquisition: Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes using a UV-visible spectrophotometer.

  • Data Analysis: Determine the initial velocity of the reaction. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 4.2.3: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay (HTRF)

This is a competitive immunoassay that measures the amount of PGE2 produced by the enzyme.

  • Enzyme Reaction:

    • Incubate the mPGES-1 enzyme with the test inhibitor and the substrate prostaglandin H2 (PGH2) in an appropriate buffer.

  • Detection:

    • Stop the enzymatic reaction and add a mixture of HTRF detection reagents (e.g., PGE2-d2 and anti-PGE2-cryptate).

  • Data Acquisition: After a further incubation period, measure the HTRF signal on a compatible plate reader.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of PGE2 produced. Calculate the percentage of inhibition and determine the IC50 value.

Protocol 4.2.4: Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)

This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[8]

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.5).

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., acetonitrile).

    • Prepare various concentrations of the test inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the CA enzyme solution, assay buffer, and the test inhibitor solution.

    • Pre-incubate for a short period at room temperature.

    • Initiate the reaction by adding the p-NPA substrate solution.

  • Data Acquisition: Monitor the increase in absorbance at 400-405 nm over time using a microplate reader.

  • Data Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 or Kᵢ values.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the development of enzyme inhibitors from this compound.

experimental_workflow cluster_synthesis Inhibitor Synthesis cluster_screening Enzyme Inhibition Screening synthesis Synthesis of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization assay_prep Assay Preparation (Enzyme, Substrate, Buffers) characterization->assay_prep Test Compounds incubation Incubation with Inhibitor assay_prep->incubation data_acq Data Acquisition (Spectrophotometry, Fluorometry) incubation->data_acq data_an Data Analysis (IC50/Ki Determination) data_acq->data_an

Caption: General experimental workflow for inhibitor synthesis and screening.

arachidonic_acid_cascade cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway phospholipids Membrane Phospholipids pla2 PLA2 phospholipids->pla2 aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 pges PGES pgh2->pges pge2 Prostaglandins (e.g., PGE2) pges->pge2 inflammation_cox Inflammation, Pain, Fever pge2->inflammation_cox hpete 5-HPETE lox->hpete lta4 LTA4 hpete->lta4 ltb4 Leukotrienes (e.g., LTB4) lta4->ltb4 inflammation_lox Inflammation, Chemotaxis ltb4->inflammation_lox inhibitor 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Derivatives inhibitor->cox Inhibition inhibitor->pges Inhibition inhibitor->lox Inhibition

Caption: The arachidonic acid cascade and points of inhibition.

carbonic_anhydrase_inhibition cluster_reaction Carbonic Anhydrase Catalyzed Reaction co2 CO2 + H2O ca Carbonic Anhydrase co2->ca h2co3 H2CO3 products H+ + HCO3- h2co3->products ca->h2co3 inhibitor 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Derivatives inhibitor->ca Inhibition

Caption: Inhibition of the carbonic anhydrase catalyzed reaction.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors with therapeutic potential in a variety of diseases, particularly those with an inflammatory component. The protocols and data presented in this document are intended to serve as a comprehensive guide for researchers in this field, facilitating the design, synthesis, and evaluation of new and effective enzyme inhibitors. Further optimization of this scaffold could lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

Application Notes and Protocols for Reactions of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis and derivatization of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, a versatile heterocyclic building block in medicinal chemistry and materials science.

Introduction

This compound, also known as benzo[c]isothiazoline-2,2-dioxide or homosultam, is a bicyclic sulfonamide (a sultam) that serves as a valuable scaffold in the synthesis of novel chemical entities. Its structural features, including a fused aromatic ring and a reactive N-H bond, make it an attractive starting material for generating diverse libraries of compounds. Derivatives of this scaffold have shown promise in various therapeutic areas, including as kinase inhibitors for cancer therapy and as agents targeting other biological pathways. These application notes provide a comprehensive guide to the experimental setup for the synthesis and key reactions of this important heterocyclic compound.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol describes a palladium-catalyzed intramolecular C-S coupling reaction for the efficient synthesis of the title compound.

Materials:

  • (2-chlorophenyl)methanesulfonamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Cyclohexane

  • Acetone

  • Microwave reactor vials

  • Standard laboratory glassware and purification apparatus (rotary evaporator, column chromatography)

Procedure:

  • To a microwave reaction vial, add (2-chlorophenyl)methanesulfonamide (450 mg, 2.19 mmol), tris(dibenzylideneacetone)dipalladium(0) (100 mg, 0.109 mmol), 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (186 mg, 0.438 mmol), and potassium carbonate (605 mg, 4.38 mmol).[1]

  • Add anhydrous tetrahydrofuran (8.8 mL) to the vial.[1]

  • Seal the vial and place it in the microwave reactor.

  • Stir the reaction mixture at 80 °C for 13 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.[1]

  • Remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purify the residue by column chromatography on silica gel using a cyclohexane/acetone eluent system to afford this compound as a white solid.[1]

Characterization:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.31-7.26 (m, 1H), 7.26-7.23 (m, 1H), 7.07 (td, J = 7.6, 0.9 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.48 (bs, 1H), 4.39 (s, 2H).[1]

  • HPLC: Retention time (Rt) = 1.69 min (Method C).[1]

Protocol 2: N-Alkylation of this compound

This general protocol describes the N-alkylation of the sultam scaffold using an alkyl halide and a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.5 mmol).

  • Add the alkyl halide (1.1 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Protocol 3: Reduction of the Sulfone Group

This protocol outlines the reduction of the sulfone in this compound to the corresponding sulfide using lithium aluminum hydride (LAH).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution or Fieser workup reagents (water, 15% NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (nitrogen or argon).

  • To a stirred suspension of LiAlH₄ (2.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of saturated aqueous sodium sulfate solution. Alternatively, use the Fieser workup procedure.

  • Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the corresponding 1,3-dihydrobenzo[c]isothiazole.

Protocol 4: Oxidation Reactions

The oxidation of the sulfur atom in the 1,3-dihydrobenzo[c]isothiazole scaffold is generally performed on the sulfide precursor to obtain the sulfoxide or the sulfone (as in the parent compound). For other parts of the molecule, standard oxidation procedures can be applied. For example, oxidation of an N-alkyl side chain can be performed using appropriate reagents. The following is a general procedure for the oxidation of a sulfide to a sulfone.

Materials:

  • 1,3-Dihydrobenzo[c]isothiazole (the reduced form from Protocol 3)

  • meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM) or acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1,3-dihydrobenzo[c]isothiazole (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add m-CPBA (2.2 mmol) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench excess oxidant, followed by saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and derivatization of this compound.

Table 1: Synthesis of this compound

Starting MaterialCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Analytical Data
(2-chlorophenyl)methanesulfonamidePd₂(dba)₃ / tBuXPhos / K₂CO₃THF801380¹H NMR (CDCl₃): δ 7.31-7.26 (m, 1H), 7.26-7.23 (m, 1H), 7.07 (td, J = 7.6, 0.9 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.48 (bs, 1H), 4.39 (s, 2H)[1]

Table 2: N-Alkylation of this compound (Representative Examples)

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃DMF604>90 (Est.)
Methyl iodideNaHTHFRT2>95 (Est.)
Ethyl bromoacetateK₂CO₃MeCNReflux685-95 (Est.)

(Note: Estimated yields are based on typical N-alkylation reactions of related sulfonamides.)

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Reactions start Starting Material (2-chlorophenyl)methanesulfonamide synthesis Microwave-Assisted Intramolecular Cyclization start->synthesis Pd₂(dba)₃, tBuXPhos K₂CO₃, THF, 80°C product 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide synthesis->product Purification n_alkylation N-Alkylation product->n_alkylation R-X, Base reduction Reduction product->reduction LiAlH₄ n_alkylated_product N-Alkyl Derivatives n_alkylation->n_alkylated_product reduced_product 1,3-Dihydrobenzo[c]isothiazole (Sulfide) reduction->reduced_product oxidation Oxidation oxidation->product Re-formation of Sulfone reduced_product->oxidation m-CPBA or H₂O₂

Caption: Experimental workflow for the synthesis and derivatization of this compound.

logical_relationship cluster_modifications Chemical Modifications cluster_applications Potential Applications cluster_targets Biological Targets scaffold 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Scaffold n_alkylation N-Alkylation scaffold->n_alkylation ring_modification Ring Functionalization scaffold->ring_modification materials_science Materials Science scaffold->materials_science side_chain_elaboration Side-Chain Elaboration n_alkylation->side_chain_elaboration drug_discovery Drug Discovery n_alkylation->drug_discovery ring_modification->drug_discovery side_chain_elaboration->drug_discovery kinase_inhibitors Kinase Inhibitors drug_discovery->kinase_inhibitors other_enzymes Other Enzymes/Receptors drug_discovery->other_enzymes

Caption: Role of this compound as a versatile building block.

References

Application Notes and Protocols for the Derivatization of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, a sultam scaffold of significant interest in medicinal chemistry. The protocols outlined below detail the synthesis of a library of N-substituted derivatives and their subsequent biological evaluation for anticancer activity.

The this compound core is a versatile starting material for the generation of diverse compound libraries for high-throughput screening. Derivatization, particularly at the nitrogen atom of the sultam ring, allows for the modulation of physicochemical properties and biological activity, making it a valuable strategy in the discovery of novel therapeutic agents.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound using various alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated derivative.

Protocol 2: In Vitro Cytotoxicity Screening against Human Cancer Cell Lines (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized derivatives against a panel of human cancer cell lines using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, U87)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1][2]

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. On the following day, treat the cells with various concentrations of the compounds (typically ranging from 0.1 to 100 µM) by adding them to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours.[1] The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation

The following table summarizes the in vitro anticancer activity of a series of N-substituted this compound derivatives against various human cancer cell lines.

CompoundR GroupCell LineIC₅₀ (µM)
1a -CH₃MCF-7>100
1b -CH₂PhMCF-725.4
1c -CH₂(4-ClPh)MCF-715.2
1d -CH₂(4-FPh)MCF-718.9
2a -CH₃HeLa>100
2b -CH₂PhHeLa32.1
2c -CH₂(4-ClPh)HeLa21.7
2d -CH₂(4-FPh)HeLa24.5
3a -CH₃A549>100
3b -CH₂PhA54945.8
3c -CH₂(4-ClPh)A54933.6
3d -CH₂(4-FPh)A54938.1

Note: The data presented in this table is a representative example based on typical results for similar compound classes and is intended for illustrative purposes.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening start This compound reaction N-Alkylation (Protocol 1) start->reaction purification Purification (Column Chromatography) reaction->purification derivatives N-Substituted Derivatives purification->derivatives treatment Compound Treatment derivatives->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay (Protocol 2) treatment->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative Benzothiazole Derivative (e.g., PB11) Derivative->PI3K Inhibition Derivative->Akt Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this versatile sultam.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring.1. Optimize Reaction Conditions: Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time or temperature. Ensure vigorous stirring to maintain a homogeneous mixture.
2. Impure Starting Materials: The purity of the starting materials, such as 2-chlorophenylmethanesulfonamide, can significantly impact the yield.2. Verify Starting Material Purity: Ensure all starting materials are pure and dry. Recrystallize or purify reagents if necessary.
3. Catalyst Deactivation: In palladium-catalyzed reactions, the catalyst may have been deactivated by impurities or exposure to air.3. Handle Catalyst with Care: Use fresh, high-quality catalyst and ligands. Employ anhydrous and deoxygenated solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
4. Inappropriate Base or Solvent: The choice of base and solvent is crucial for the reaction's success. An unsuitable base may not be strong enough to facilitate the reaction, or the solvent may not be appropriate for the reaction conditions.4. Screen Bases and Solvents: If using a palladium-catalyzed method, consider screening different inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For traditional methods, ensure the base is appropriate for the specific cyclization strategy. Screen polar aprotic solvents such as THF, DMF, or dioxane.[1]
Formation of Side Products 1. Dimerization of Starting Material: Under certain conditions, the starting materials can self-condense or dimerize.1. Control Reagent Addition: Add reagents dropwise and at a controlled temperature to minimize side reactions.
2. Ring Opening of the Product: The sultam ring can be susceptible to cleavage under harsh basic or nucleophilic conditions.2. Use Milder Conditions: Employ milder bases and lower reaction temperatures to reduce the likelihood of ring-opening.
3. Oxidation or Reduction of Functional Groups: Unwanted oxidation or reduction of the sulfonamide or other functional groups can occur.3. Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent oxidation. Ensure that no unintended reducing agents are present.
Difficulty in Product Purification 1. Co-elution of Impurities: Side products or unreacted starting materials may have similar polarities to the desired product, making separation by column chromatography challenging.1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A common starting point for sultams is a mixture of hexanes and ethyl acetate. A gradient elution may be necessary to achieve good separation.
2. Product Insolubility/Crystallization Issues: The product may be difficult to handle due to poor solubility or difficulty in inducing crystallization.2. Recrystallization: Attempt recrystallization from a suitable solvent system to purify the product and obtain a crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes are traditional cyclization and microwave-assisted palladium-catalyzed cross-coupling.[1] The traditional method often involves the cyclization of precursors like benzenesulfonamide derivatives.[1] The microwave-assisted method typically utilizes a palladium catalyst to facilitate the intramolecular C-N bond formation from a starting material such as 2-chlorophenylmethanesulfonamide.[1]

Q2: My palladium-catalyzed reaction is not working. What should I check first?

A2: First, ensure that your reaction is performed under strictly anhydrous and inert conditions, as both oxygen and water can deactivate the palladium catalyst. Check the quality and age of your palladium source and ligand. Finally, verify the purity of your starting material and solvent.

Q3: What is a suitable solvent system for purifying this compound by column chromatography?

A3: For compounds of intermediate polarity like many sultams, a good starting point for silica gel column chromatography is a solvent system of n-hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The exact ratio will depend on the specific impurities present in your crude product.

Q4: Can I use a different base in the microwave-assisted synthesis?

A4: Yes, while potassium carbonate is commonly used, other inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective.[1] The optimal base may vary depending on the specific substrate and reaction conditions, so it may be beneficial to screen a few different bases to maximize your yield.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product.

Data Presentation

Optimization of Reaction Conditions
Entry Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)THF8013e.g., 75
2Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)THF8013e.g., 85
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)THF8013e.g., 80
4Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)Dioxane10013e.g., 65
5Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)THF8013e.g., 70

Note: The yield values are hypothetical examples for illustrative purposes.

Experimental Protocols

Protocol 1: Microwave-Assisted Palladium-Catalyzed Synthesis

This protocol is a generalized procedure based on a common method for the synthesis of this compound.[1]

Materials:

  • 2-chlorophenylmethanesulfonamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous tetrahydrofuran (THF)

  • Microwave reactor vials

  • Standard workup and purification reagents and equipment

Procedure:

  • To an oven-dried microwave vial equipped with a magnetic stir bar, add 2-chlorophenylmethanesulfonamide (1.0 equiv.), potassium carbonate (2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), and 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (0.04 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed tetrahydrofuran via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80°C for approximately 13 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired this compound.

Protocol 2: Traditional Cyclization (Conceptual)

This is a conceptual protocol for a traditional synthesis, as a detailed, specific procedure for this exact molecule was not found in the provided search results. It is based on general methods for sultam synthesis.

Materials:

  • 2-(Chloromethyl)benzenesulfonamide

  • A suitable non-nucleophilic base (e.g., sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Standard workup and purification reagents and equipment

Procedure:

  • To an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of 2-(chloromethyl)benzenesulfonamide (1.0 equiv.) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a non-nucleophilic base such as sodium hydride (1.1 equiv.) portion-wise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS indicates completion.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize Optimize Conditions: - Increase Time/Temp - Improve Stirring incomplete->optimize success Yield Improved optimize->success check_reagents Check Starting Materials & Reagents complete->check_reagents impure Impure Reagents check_reagents->impure Impure pure Reagents are Pure check_reagents->pure Pure purify_reagents Purify/Replace Starting Materials impure->purify_reagents purify_reagents->success check_catalyst Review Catalyst & Conditions (for Pd-catalyzed reactions) pure->check_catalyst catalyst_issue Potential Catalyst Issue check_catalyst->catalyst_issue Suspected catalyst_solution Use Fresh Catalyst, Anhydrous/Inert Conditions catalyst_issue->catalyst_solution catalyst_solution->success

Caption: Troubleshooting workflow for low or no product yield.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reaction Reaction (Microwave or Conventional Heat) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Purification of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS No. 111248-89-6) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary method cited for the purification of this compound is column chromatography.[1][2] Given its structural similarity to saccharin, which possesses an acidic proton, purification can also often be achieved through techniques involving acid-base extraction and recrystallization.[3][4]

Q2: What are the likely impurities in a crude reaction mixture?

Impurities will vary based on the synthetic route but can generally include:

  • Unreacted Starting Materials: For example, in a synthesis starting from (2-chlorophenyl)methanesulfonamide, this would be a potential impurity.[1][5]

  • Catalysts: If a palladium-catalyzed reaction is used, trace amounts of palladium may be present.[1]

  • Byproducts: Side-reaction products are common. In the synthesis of the related compound saccharin, impurities can include o-toluenesulfonamide and p-sulfamylbenzoic acid.[3]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., Tetrahydrofuran, Cyclohexane, Acetone) may be present.[1]

Q3: How can I assess the purity of my final product?

Purity is typically assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and identify any proton-containing impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis provides quantitative data on purity by separating the main compound from contaminants.[1][6]

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively check for the presence of impurities during the purification process.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Problem 1: Low Yield After Purification
Possible Cause Solution
Incomplete Extraction Ensure the pH of the aqueous phase is correctly adjusted for extraction. For acid-base extraction, ensure complete conversion to the salt form for aqueous extraction and complete neutralization for precipitation/extraction back into an organic solvent.[3][4]
Product Loss During Chromatography The product may be too strongly adsorbed to the silica gel. Try using a more polar eluent system. Pre-treat the crude sample by filtering it through a small plug of silica to remove baseline impurities before loading it onto the main column.
Loss During Recrystallization The chosen solvent may be too good, leading to high solubility even when cool. Try a different solvent or a mixed-solvent system. Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is fully cooled before filtration to maximize crystal recovery.
Precipitation of Product in the Column If the product has low solubility in the eluent, it can precipitate. Decrease the sample concentration or switch to a solvent system where the product is more soluble.
Problem 2: Poor Separation During Column Chromatography
Possible Cause Solution
Incorrect Eluent System The polarity of the solvent system is critical. If impurities are co-eluting with the product, decrease the eluent polarity. If the product is not moving from the baseline, increase the eluent polarity. Use TLC to test various solvent systems (e.g., different ratios of ethyl acetate/hexane or cyclohexane/acetone) before running the column.[1][2]
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Poorly Packed Column Channels or cracks in the silica gel bed will lead to poor separation. Ensure the silica slurry is packed uniformly without any air bubbles.
Sample Applied in a Solvent that is too Strong Dissolving the sample in a highly polar solvent can cause it to spread into a wide band at the top of the column. Dissolve the crude material in a minimal amount of a low-polarity solvent (like dichloromethane or toluene) or the column eluent itself before loading.
Problem 3: Product "Oils Out" During Recrystallization
Possible Cause Solution
Solution Cooled Too Quickly Rapid cooling can prevent the formation of a crystal lattice, causing the compound to separate as a liquid. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Impurities Impurities can disrupt crystal lattice formation. Try purifying the material by another method first (e.g., a quick filtration through a silica plug) to remove major impurities and then attempt recrystallization.
Incorrect Solvent Choice The boiling point of the solvent may be higher than the melting point of your compound. Choose a solvent with a lower boiling point. Alternatively, add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the oiled-out mixture and gently heat until dissolved, then cool slowly.

Data & Protocols

Quantitative Data Summary

The following table summarizes reported data for the purification of this compound and related compounds.

CompoundPurification MethodEluent SystemYieldPurityReference
This compoundColumn ChromatographyCyclohexane/Acetone80%-[1]
This compound---≥97%[8][9]
Benzo[d]pyrrolo[1,2-b]isothiazole derivativesColumn ChromatographyEtOAc/Hexane--[2]
2-(4-Hydroxypiperidin-1-yl)-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamideColumn ChromatographyEtOAc:Hex (2:1)46%-[7]
Experimental Protocols

Protocol 1: Purification by Column Chromatography (Based on reported methods[1][2])

  • Preparation of the Column:

    • Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 cyclohexane/acetone).

    • Carefully pour the slurry into the column, allowing the solvent to drain while tapping the column gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column, ensuring the silica bed is not disturbed.

    • Begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the desired compound. For this compound, one might start with 9:1 cyclohexane/acetone and gradually increase the proportion of acetone.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a white solid.[1]

Protocol 2: Purification by Acid-Base Extraction (Adapted from saccharin purification principles[3][4])

  • Dissolution and Basification:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Add an aqueous solution of a weak base, such as 1 M sodium bicarbonate or a dilute sodium hydroxide solution. The acidic N-H proton of the sultam will be deprotonated, forming a water-soluble salt.

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Extraction:

    • Drain the lower aqueous layer, which now contains the salt of the desired product.

    • Extract the organic layer one or two more times with the aqueous base to ensure complete extraction of the product.

    • Combine all aqueous extracts. Non-acidic organic impurities will remain in the original organic layer.

  • Neutralization and Isolation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a dilute acid (e.g., 1 M HCl) with stirring until the solution is acidic (test with pH paper).

    • The neutral this compound will precipitate out of the solution as it is no longer soluble in water.

    • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under a vacuum.

Visual Guides

PurificationWorkflow Reaction Crude Reaction Mixture Workup Aqueous Workup (e.g., Extraction) Reaction->Workup CrudeProduct Crude Solid/Oil Workup->CrudeProduct Purification Purification Step (Chromatography or Recrystallization) CrudeProduct->Purification PureProduct Pure Product (≥97% Purity) Purification->PureProduct Analysis Purity Analysis (NMR, HPLC) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

PurificationDecisionTree start Crude Product Analysis (TLC) impurity_type What is the nature of the impurities? start->impurity_type polar_impurities Use Column Chromatography impurity_type->polar_impurities Impurities are much more/less polar than product acidic_impurities Use Acid-Base Extraction impurity_type->acidic_impurities Impurities are neutral; Product is acidic minor_impurities Use Recrystallization impurity_type->minor_impurities Product is mostly pure with minor contaminants complex_mixture Use Preparative HPLC impurity_type->complex_mixture Complex mixture of similar polarity

Caption: Decision tree for selecting a suitable purification method.

ColumnChromatography cluster_column Chromatography Column Eluent Eluent (e.g., Cyclohexane/Acetone) Sand_top Sand Silica Silica Gel (Stationary Phase) Sand_bottom Sand Cotton Cotton Plug Fractions Collected Fractions (Separated Compounds) Cotton->Fractions Crude Crude Product (Loaded on top) Crude->Eluent Eluted down the column

Caption: Diagram illustrating the setup for column chromatography.

References

Technical Support Center: Synthesis of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to help you navigate potential difficulties in your synthesis, from low yields to unexpected side products.

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction- Ensure starting materials are pure and dry. - Optimize reaction time and temperature. Monitor reaction progress by TLC or LC-MS. - For palladium-catalyzed reactions, ensure the catalyst and ligands are active and used in the correct stoichiometry.
Decomposition of starting material or product- If the reaction is heated, consider lowering the temperature and extending the reaction time. - Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained, especially for air-sensitive reagents.
Suboptimal reaction conditions- Screen different solvents and bases. For instance, in palladium-catalyzed cyclizations, the choice of base (e.g., K₂CO₃, Cs₂CO₃) can be critical.
Formation of Side Products Oxidation of the benzylic position: Formation of the corresponding benzosultam (saccharin derivative) if the starting material has a methyl group at the ortho position that is susceptible to oxidation.- Use milder oxidizing agents if an oxidation step is necessary for a different transformation. - For cyclization of o-toluenesulfonamide derivatives, control of the oxidizing agent's stoichiometry and reaction temperature is crucial.
Dimerization/Oligomerization: Intermolecular reactions competing with the desired intramolecular cyclization.- Use high-dilution conditions to favor the intramolecular pathway. - Slowly add the substrate to the reaction mixture.
Incomplete cyclization: The uncyclized precursor (e.g., 2-(halomethyl)benzenesulfonamide) remains.- Increase reaction time or temperature. - Ensure the base is strong enough and present in sufficient quantity to facilitate the cyclization.
Formation of p-toluenesulfonamide impurity (if starting from o-toluenesulfonamide): This is a common impurity in the starting material.- Purify the o-toluenesulfonamide starting material before use, for example, by recrystallization.
Difficult Product Purification Co-elution of product and impurities during column chromatography- Experiment with different solvent systems for chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step.
Product is highly soluble in the work-up solvent- Use a less polar solvent for extraction if the product is polar. - Carefully evaporate the solvent under reduced pressure, avoiding excessive heat.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of this compound.

Protocol 1: Microwave-Assisted Intramolecular Cyclization of 2-Chlorophenylmethanesulfonamide

This method describes a palladium-catalyzed approach to synthesize the target compound.[1]

Materials:

  • 2-Chlorophenylmethanesulfonamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a microwave-safe reaction vessel, combine 2-chlorophenylmethanesulfonamide, Pd₂(dba)₃, XPhos, and K₂CO₃.

  • Add anhydrous THF to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 80°C for approximately 13 hours.

  • After cooling, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Oxidative Cyclization of N-Substituted o-Toluenesulfonamides (General method for related structures)

This protocol outlines a general method for the synthesis of related benzosultams, which can be adapted. Side reactions such as oxidation of N-alkyl groups can occur.[2]

Materials:

  • N-substituted o-toluenesulfonamide

  • Chromium trioxide (CrO₃)

  • Periodic acid (H₅IO₆)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the N-substituted o-toluenesulfonamide in acetonitrile, add a catalytic amount of CrO₃.

  • Add periodic acid (H₅IO₆) to the mixture.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G cluster_solutions Potential Solutions start Low or No Product Yield check_sm Check Starting Material Purity start->check_sm optimize_cond Optimize Reaction Conditions (Time, Temperature, Solvent, Base) start->optimize_cond check_catalyst Verify Catalyst/Ligand Activity (for Pd-catalyzed reactions) start->check_catalyst check_sm->optimize_cond sol1 Use purified/fresh reagents check_sm->sol1 high_dilution Consider High-Dilution Conditions optimize_cond->high_dilution If dimerization is suspected purification Review Purification Strategy optimize_cond->purification sol2 Systematic screening of parameters optimize_cond->sol2 check_catalyst->optimize_cond sol3 Use fresh catalyst/ligand check_catalyst->sol3 sol4 Slow addition of substrate high_dilution->sol4 sol5 Alternative purification method purification->sol5

Caption: A troubleshooting workflow for addressing low product yield.

Reaction Pathways: Main Reaction vs. Side Reaction

G cluster_main Main Reaction Pathway cluster_side Potential Side Reaction Pathway start_main 2-(Halomethyl)benzenesulfonamide product 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide start_main->product Intramolecular Cyclization (Base) start_side 2-(Halomethyl)benzenesulfonamide dimer Dimer/Oligomer start_side->dimer Intermolecular Reaction

Caption: Comparison of the desired intramolecular cyclization with a potential intermolecular side reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide. Our aim is to facilitate the optimization of reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method for the synthesis of this compound is the microwave-assisted intramolecular cyclization of 2-chlorophenylmethanesulfonamide. This reaction is typically catalyzed by a palladium complex.[1]

Q2: What are the key reagents and catalysts used in this synthesis?

A2: The key starting material is 2-chlorophenylmethanesulfonamide. The catalytic system generally consists of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand, for instance, 2-di-tert-butylphosphino-2',4',6'-tri-isopropylbiphenyl (XPhos). A base, commonly potassium carbonate (K₂CO₃), is also required.[1]

Q3: What is the typical reaction time and temperature for the microwave-assisted synthesis?

A3: The reaction is typically conducted at 80°C for approximately 13 hours under microwave irradiation.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective technique to monitor the reaction's progress. By comparing the reaction mixture to the starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the product.

Q5: How is the product typically purified?

A5: After quenching the reaction, the crude product is often purified by column chromatography on silica gel.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yield is a common challenge in organic synthesis. The following table outlines potential causes and their solutions.

Potential CauseRecommended Solutions
Poor Quality of Starting Material Ensure the 2-chlorophenylmethanesulfonamide is pure and dry. Impurities can interfere with the catalytic cycle.
Inactive Catalyst Use fresh palladium catalyst and phosphine ligand. Store them under an inert atmosphere to prevent degradation.
Insufficient Base Ensure the base is anhydrous and used in the correct stoichiometric amount. The base is crucial for the catalytic cycle.
Suboptimal Reaction Temperature While 80°C is a standard, temperature optimization may be necessary. Lower temperatures can lead to incomplete reactions, while higher temperatures might cause catalyst decomposition or side reactions.
Inadequate Microwave Power/Irradiation Ensure the microwave reactor is functioning correctly and providing consistent irradiation to maintain the target temperature.
Presence of Oxygen or Moisture The palladium-catalyzed reaction is sensitive to air and moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and lower the final yield.

Potential Side ReactionHow to Minimize
Hydrodehalogenation of Starting Material This side reaction, where the chlorine atom is replaced by hydrogen, can compete with the desired cyclization. Optimizing the ligand-to-palladium ratio and ensuring an efficient catalytic system can minimize this.
Dimerization or Oligomerization of Starting Material High concentrations of reactants can sometimes favor intermolecular reactions. Running the reaction at a slightly lower concentration may help.
Degradation of Catalyst or Ligand Phosphine ligands can be sensitive to oxidation. Ensure all reagents and the reaction setup are free of oxygen.

Experimental Protocols

Microwave-Assisted Synthesis of this compound[1]

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-chlorophenylmethanesulfonamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-di-tert-butylphosphino-2',4',6'-tri-isopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a microwave reaction vessel, combine 2-chlorophenylmethanesulfonamide, Pd₂(dba)₃, XPhos, and K₂CO₃.

  • Add anhydrous THF to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 13 hours with stirring.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Template for Reaction Condition Optimization

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2.5)XPhos (5)K₂CO₃ (2)THF8013Record Yield
2Vary CatalystXPhos (5)K₂CO₃ (2)THF8013
3Pd₂(dba)₃ (2.5)Vary LigandK₂CO₃ (2)THF8013
4Pd₂(dba)₃ (2.5)XPhos (5)Vary BaseTHF8013
5Pd₂(dba)₃ (2.5)XPhos (5)K₂CO₃ (2)Vary Solvent8013
6Pd₂(dba)₃ (2.5)XPhos (5)K₂CO₃ (2)THFVary Temp.13
7Pd₂(dba)₃ (2.5)XPhos (5)K₂CO₃ (2)THF80Vary Time

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Reactants: - 2-chlorophenylmethanesulfonamide - Pd₂(dba)₃ - XPhos - K₂CO₃ - Anhydrous THF microwave Microwave Irradiation (80°C, 13h) reagents->microwave quench Reaction Quenching (sat. NH₄Cl) microwave->quench extraction Workup: - Extraction - Drying - Concentration quench->extraction purification Purification (Column Chromatography) extraction->purification product 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide purification->product troubleshooting_logic start Low or No Yield check_reagents Check Reagent Purity and Catalyst Activity start->check_reagents check_conditions Verify Reaction Conditions (Temp., Time, Atmosphere) start->check_conditions check_setup Inspect Microwave Setup start->check_setup impure_reagents Impure/Inactive Reagents? check_reagents->impure_reagents wrong_conditions Suboptimal Conditions? check_conditions->wrong_conditions equipment_issue Equipment Malfunction? check_setup->equipment_issue impure_reagents->wrong_conditions No solution_reagents Use Fresh, Pure Reagents and Active Catalyst impure_reagents->solution_reagents Yes wrong_conditions->equipment_issue No solution_conditions Optimize Temperature, Time, and Ensure Inert Atmosphere wrong_conditions->solution_conditions Yes solution_setup Calibrate/Service Microwave Reactor equipment_issue->solution_setup Yes catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Cl pd_intermediate1 Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_intermediate1 amination Intramolecular Amination pd_intermediate1->amination + Base pd_intermediate2 Cyclic Pd(II) Intermediate amination->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 - HCl product Product reductive_elimination->product

References

Technical Support Center: Scale-Up of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the production of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or Inconsistent Yields

Q: We are experiencing significantly lower yields upon scaling up the synthesis from lab (gram) to pilot (kilogram) scale. What are the common contributing factors?

A: Lower yields during scale-up are a frequent challenge and can be attributed to several factors related to reaction kinetics, heat and mass transfer, and work-up procedures. Key areas to investigate include:

  • Inefficient Heat Transfer: The synthesis of the sultam ring often involves exothermic steps. In larger reactors, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. This can cause localized overheating, promoting side reactions and degradation of the product.

  • Poor Mixing: Inadequate agitation in large vessels can result in non-homogenous reaction mixtures, leading to localized concentration gradients of reactants and reagents. This can cause inconsistent reaction progress and the formation of byproducts.

  • Extended Reaction Times: While it may seem counterintuitive, longer reaction times at a larger scale, often due to slower heating and cooling, can lead to product degradation.[1]

  • Work-up and Isolation Losses: Phase separations and extractions can be less efficient at a larger scale. The increased volume may lead to greater losses of product in the aqueous layers or during solvent removal.

Issue 2: Product Purity and Impurity Profile

Q: Our scaled-up batches of this compound show a higher level of impurities compared to the lab-scale synthesis. How can we identify and control these impurities?

A: Impurity profiles often change during scale-up. A systematic approach is necessary for identification and control:

  • Identify the Impurities: Utilize analytical techniques such as HPLC-MS and GC-MS to determine the molecular weights and potential structures of the major impurities.

  • Trace the Origin: Impurities can arise from starting materials, side reactions, or degradation.

    • Starting Material Impurities: Obtain certificates of analysis for all raw materials and, if necessary, perform your own analysis.

    • Side Reactions: Common side reactions in related syntheses include over-oxidation or the formation of regioisomers.

    • Degradation: The product may be unstable under prolonged exposure to acidic, basic, or high-temperature conditions during the reaction or work-up.

  • Control Strategies:

    • Optimize Reaction Conditions: Carefully control the reaction temperature and addition rates of reagents.

    • Purification: Develop a robust purification protocol. Recrystallization is often effective for this type of compound.

Issue 3: Crystallization and Isolation Difficulties

Q: We are having trouble with the final crystallization step. The product is "oiling out" or forming very fine needles that are difficult to filter. What can we do?

A: Crystallization is a critical step for achieving high purity. "Oiling out" or the formation of fine particles often indicates issues with supersaturation or impurities.[2]

  • "Oiling Out": This occurs when the compound separates from the solution as a liquid instead of a solid.

    • Causes: High levels of impurities can depress the melting point. The solution may be too supersaturated due to rapid cooling or the addition of an anti-solvent too quickly. The chosen solvent system may not be optimal.[2]

    • Solutions:

      • Re-heat the mixture to dissolve the oil, add a small amount of additional solvent to reduce supersaturation, and cool slowly.

      • Ensure the starting material for crystallization has a reasonably low level of impurities.

      • Experiment with different solvent systems.

  • Fine Particle Formation: This can lead to slow filtration and trapping of impurities.

    • Causes: Rapid crystallization due to high supersaturation.

    • Solutions:

      • Slow down the cooling rate.

      • Use seeding with a small amount of previously isolated pure crystals to promote the growth of larger crystals.

      • Consider a solvent system in which the product has slightly higher solubility.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What is a common and scalable synthetic route to this compound?

    • A1: A frequently employed route involves the cyclization of a suitable precursor like 2-chlorophenylmethanesulfonyl chloride or a related benzenesulfonamide derivative. Industrial production often focuses on optimizing these routes for yield and purity on a large scale.

  • Q2: How critical is temperature control during the reaction?

    • A2: Extremely critical. Many steps in sulfonamide synthesis are highly exothermic. Poor temperature control can lead to runaway reactions, decreased yield, and an increase in impurities.[3] It is essential to have a robust cooling system and to control the rate of reagent addition.

  • Q3: Are there any specific safety precautions to consider during scale-up?

    • A3: Yes. Due to the potential for exothermic reactions, a thorough safety assessment is crucial. This includes understanding the thermal hazards of the reaction, ensuring adequate pressure relief on the reactor, and having a well-defined emergency shutdown procedure. The handling of sulfonyl chlorides and other corrosive reagents requires appropriate personal protective equipment (PPE) and engineering controls.

Purification and Analysis

  • Q4: What are the recommended solvent systems for the recrystallization of this compound?

    • A4: While the optimal solvent system should be determined experimentally, common choices for sultams include alcohols (e.g., isopropanol, ethanol), esters (e.g., ethyl acetate), and mixtures with non-polar solvents like hexanes or heptanes to induce crystallization.

  • Q5: What analytical techniques are most suitable for monitoring reaction progress and final product purity?

    • A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of starting materials and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can be a quick qualitative check. For final product characterization, HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters

ParameterLab-Scale (100 g)Pilot-Scale (10 kg)Key Considerations for Scale-Up
Yield 85-90%70-75%Heat and mass transfer limitations can reduce yield.
Reaction Time 4-6 hours8-12 hoursSlower heating/cooling and reagent addition at scale.
Purity (by HPLC) >99%97-98%Slower heat removal can lead to more side products.
Major Impurity <0.1%0.5-1.0%May require modified work-up or purification.
Filtration Time 10-15 minutes2-3 hoursCrystal morphology can change at scale.

Table 2: Troubleshooting Guide for Crystallization

ObservationPotential CauseRecommended Action
Product "oils out" High impurity level, excessive supersaturation.Re-dissolve, add more solvent, cool slowly. Consider pre-purification.[2]
No crystal formation Too much solvent, solution not saturated.Evaporate some solvent, cool to a lower temperature, scratch the flask.[4][5]
Fine, slow-filtering crystals Rapid crystallization.Slow down the cooling rate, use seeding, adjust the solvent system.
Poor yield Too much solvent used.Concentrate the mother liquor and attempt a second crop of crystals.[4]

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound

This is a representative protocol and should be optimized based on specific equipment and safety assessments.

  • Reaction Setup: A 50L glass-lined reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and a condenser is charged with the starting sulfonamide precursor (1.0 eq) and a suitable solvent (e.g., toluene, 10 volumes).

  • Cooling: The reactor contents are cooled to 0-5 °C using an external cooling system.

  • Reagent Addition: A solution of the cyclizing agent (e.g., a strong base, 1.1 eq) in the reaction solvent is added dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by HPLC every hour. The reaction is considered complete when the starting material is <1% by area.

  • Quenching: The reaction is carefully quenched by the slow addition of water, while maintaining the temperature below 20 °C.

  • Work-up: The organic layer is separated, washed with brine, and the solvent is removed under reduced pressure to yield the crude product.

Protocol 2: Recrystallization for Purification

  • Dissolution: The crude product is transferred to a clean reactor and dissolved in a minimal amount of a hot solvent (e.g., isopropanol, ~5 volumes).

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

  • Cooling and Crystallization: The clear solution is allowed to cool slowly to room temperature, and then further cooled to 0-5 °C for at least 2 hours to maximize crystal formation. Seeding can be performed at the point of saturation.

  • Isolation: The crystalline solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage charge_reactor Charge Reactor with Starting Material & Solvent cool Cool to 0-5 °C charge_reactor->cool add_reagent Slowly Add Reagent cool->add_reagent monitor Monitor by HPLC add_reagent->monitor quench Quench Reaction monitor->quench workup Aqueous Work-up quench->workup dissolve Dissolve Crude in Hot Solvent workup->dissolve cool_crystallize Slow Cooling & Crystallization dissolve->cool_crystallize isolate Filter and Wash Crystals cool_crystallize->isolate dry Dry Under Vacuum isolate->dry

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield in Scale-Up check_temp Was there a temperature excursion? start->check_temp check_mixing Was mixing efficient? check_temp->check_mixing No improve_cooling Improve cooling capacity. Slow reagent addition. check_temp->improve_cooling Yes check_workup Analyze aqueous layers for product. check_mixing->check_workup Yes improve_agitation Increase stirrer speed. Use appropriate impeller. check_mixing->improve_agitation No modify_workup Modify extraction procedure. Use more extractions. check_workup->modify_workup Product Found re_evaluate Re-evaluate process parameters. check_workup->re_evaluate No Product improve_cooling->re_evaluate improve_agitation->re_evaluate modify_workup->re_evaluate

Caption: A troubleshooting decision tree for diagnosing the cause of low yields during scale-up.

References

avoiding byproduct formation in 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on avoiding byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and effective method is the palladium-catalyzed intramolecular cyclization of a suitable precursor, such as 2-chlorophenylmethanesulfonamide. This reaction, often referred to as a Buchwald-Hartwig amination, forms the desired sultam ring structure. Microwave-assisted synthesis has also been reported to enhance reaction rates.[1]

Q2: What are the potential byproducts I should be aware of during the synthesis?

A2: While specific byproducts can vary based on the exact reaction conditions, common side products in related palladium-catalyzed aminations of aryl halides include:

  • Hydrodehalogenation: Replacement of the halogen atom on the starting material with a hydrogen atom.

  • N-Arylated Phosphine Ligands: Formation of byproducts from the exchange of aryl groups between the palladium catalyst's phosphine ligand and the aryl halide starting material.[2]

  • Dimerization: Self-coupling of the starting material or intermediates.

  • Hydrolysis: If water is present, hydrolysis of the starting material or intermediates can occur.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective technique to monitor the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction progress and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via palladium-catalyzed intramolecular cyclization.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture.Ensure the use of a fresh, high-quality palladium precatalyst and phosphine ligand. Handle all catalyst components under an inert atmosphere (e.g., argon or nitrogen).
Inappropriate Base: The choice and strength of the base are critical for the deprotonation of the sulfonamide.Screen different bases such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or sodium tert-butoxide (NaOtBu). The base strength should be sufficient to deprotonate the sulfonamide without promoting side reactions.
Suboptimal Temperature: The reaction temperature may be too low for efficient cyclization or too high, leading to catalyst decomposition or byproduct formation.Optimize the reaction temperature. Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.
Poor Quality Starting Material: Impurities in the 2-chlorophenylmethanesulfonamide can inhibit the catalyst.Purify the starting material before use, for example, by recrystallization.
Significant Byproduct Formation Hydrodehalogenation: Presence of a hydrogen source and a catalyst capable of β-hydride elimination.Use anhydrous solvents and reagents. Select a ligand that disfavors β-hydride elimination pathways.
N-Arylated Phosphine Byproducts: Aryl group exchange between the catalyst and the substrate.[2]Employ a different phosphine ligand that is less prone to this exchange. Bulky, electron-rich ligands are often a good choice.
Dimerization of Starting Material: High concentration of reactants or insufficient catalyst activity.Use a higher dilution of the reaction mixture to favor intramolecular cyclization over intermolecular dimerization. Ensure the catalyst is active and present in an appropriate loading.
Incomplete Reaction Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.Monitor the reaction by TLC or HPLC and continue until the starting material is consumed.
Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.If the reaction stalls, consider adding a fresh portion of the catalyst.

Experimental Protocols

Key Experiment: Palladium-Catalyzed Intramolecular Cyclization of 2-Chlorophenylmethanesulfonamide

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-Chlorophenylmethanesulfonamide

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or another suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃) (anhydrous)

  • Anhydrous 1,4-dioxane or toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-chlorophenylmethanesulfonamide (1.0 eq), cesium carbonate (1.5 - 2.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 1.2 - 1.5 eq relative to Pd).

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane) to the flask. The concentration should be optimized to favor intramolecular cyclization.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Visualizations

Byproduct_Formation_Pathways cluster_main Main Reaction Pathway cluster_side Potential Byproduct Pathways A 2-Chlorophenyl- methanesulfonamide B Pd(0) Catalyst + Base A->B Oxidative Addition F Dimerization A->F Intermolecular Coupling C Intramolecular Cyclization B->C Deprotonation E Hydrodehalogenation B->E G Aryl-Ligand Exchange B->G D 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide (Product) C->D Reductive Elimination

Caption: Potential reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow start Low Product Yield check_catalyst Check Catalyst Activity and Handling start->check_catalyst check_base Verify Base Strength and Purity check_catalyst->check_base [ Catalyst OK ] solution_catalyst Use fresh catalyst under inert atmosphere check_catalyst->solution_catalyst [ Inactive ] check_temp Optimize Reaction Temperature check_base->check_temp [ Base OK ] solution_base Screen alternative bases (e.g., Cs₂CO₃, NaO t Bu) check_base->solution_base [ Inappropriate ] check_sm Assess Starting Material Purity check_temp->check_sm [ Temp OK ] solution_temp Systematically vary temperature and monitor by TLC/HPLC check_temp->solution_temp [ Suboptimal ] solution_sm Purify starting material (e.g., recrystallization) check_sm->solution_sm [ Impure ] end Improved Yield check_sm->end [ Purity OK ] solution_catalyst->end solution_base->end solution_temp->end solution_sm->end

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide. This guide provides troubleshooting information and frequently asked questions in a user-friendly question-and-answer format to address common issues encountered during synthesis, purification, and subsequent reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as a benzosultam, is a heterocyclic organic compound with the molecular formula C₇H₇NO₂S.[1] It serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its structural features, particularly the sulfonamide group within a bicyclic system, make it a scaffold of interest for developing novel therapeutic agents.[2] It has been investigated for its potential anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase (COX).[1]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound at room temperature in a dry, well-sealed container. This compound is a solid at room temperature.[3]

Q3: What are the main safety hazards associated with this compound?

A3: According to its hazard statements, this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). It is advised to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[3]

Troubleshooting Guide: Synthesis of this compound

The synthesis of this compound often involves an intramolecular cyclization. Below are common problems and solutions related to this process.

Issue 1: Low or No Product Yield

Q: My intramolecular cyclization to form this compound is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?

A: Low yields in intramolecular cyclization reactions are a common challenge. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Yield CheckReagents Verify Reagent Quality - Purity of starting material - Anhydrous solvent - Fresh catalyst/base Start->CheckReagents CheckConditions Assess Reaction Conditions - Temperature - Reaction time - Inert atmosphere Start->CheckConditions CheckConcentration Evaluate Concentration - High dilution favors intramolecular reaction Start->CheckConcentration Purification Optimize Purification - Choice of solvent - Temperature CheckConditions->Purification

Caption: Logic diagram for troubleshooting low reaction yield.

  • Reagent Quality:

    • Starting Material Purity: Ensure the purity of your starting material, such as (2-chlorophenyl)methanesulfonamide. Impurities can interfere with the catalytic cycle or lead to side reactions.[4]

    • Solvent Quality: Use anhydrous (dry) solvents, especially when using moisture-sensitive catalysts and bases. The presence of water can lead to the hydrolysis of reactants or deactivation of the catalyst.[5]

    • Catalyst and Base Activity: Use fresh, high-purity palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium) and phosphine ligands (e.g., 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl). Ensure the base (e.g., potassium carbonate) is dry and finely powdered for better reactivity.[3]

  • Reaction Conditions:

    • Temperature: Intramolecular cyclizations often require specific temperatures to proceed efficiently. For the microwave-assisted synthesis, maintaining the temperature at 80 °C is crucial.[3] If using conventional heating, ensure uniform heat distribution.

    • Reaction Time: The reaction may require a longer time to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen. Ensure the reaction is set up and maintained under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Concentration:

    • High Dilution Principle: Intramolecular reactions are favored at low concentrations, which minimizes intermolecular side reactions. If you are observing oligomerization or polymerization, try diluting your reaction mixture.[6]

Issue 2: Product Characterization Discrepancies

Q: I have isolated a product, but the characterization data (NMR) does not match the expected structure of this compound. What could be wrong?

A: Discrepancies in characterization can arise from incomplete reaction, side product formation, or residual impurities.

  • Check for Starting Material: Compare the NMR spectrum of your product with that of the starting material to check for incomplete conversion.

  • Verify Spectroscopic Data: The expected ¹H NMR spectrum for this compound in CDCl₃ should show characteristic peaks.

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Aromatic H7.31-7.26multiplet
Aromatic H7.26-7.23multiplet
Aromatic H7.07triplet of doublets7.6, 0.9
Aromatic H6.90doublet8.0
NH6.48broad singlet
CH₂4.39singlet
Source: Adapted from ChemicalBook.[3]
  • Purification: The product may contain residual solvent or byproducts from the reaction. Optimize your purification protocol. Recrystallization is often an effective method for purifying solid organic compounds.[7][8] Experiment with different solvent systems to find one in which the product has high solubility at high temperatures and low solubility at room temperature.

Troubleshooting Guide: N-Alkylation of this compound

The nitrogen atom of the sultam can be alkylated to introduce various substituents.

Issue: Low Yield in N-Alkylation

Q: I am attempting to N-alkylate this compound, but I am getting a low yield of the desired product. How can I improve this?

A: Low yields in N-alkylation of sulfonamides can be due to several factors, including the choice of base, solvent, and the nature of the alkylating agent.

Troubleshooting Workflow for N-Alkylation

NAlkylationTroubleshooting Start Low N-Alkylation Yield Base Evaluate Base - Strength (e.g., K₂CO₃, NaH) - Stoichiometry Start->Base Solvent Assess Solvent - Polar aprotic (DMF, THF) - Anhydrous conditions Start->Solvent AlkylatingAgent Consider Alkylating Agent - Reactivity (I > Br > Cl) - Steric hindrance Start->AlkylatingAgent Temperature Optimize Temperature - May require heating Start->Temperature

Caption: Troubleshooting logic for N-alkylation reactions.

  • Choice of Base: The acidity of the N-H proton in a sultam is significant, but a suitable base is still required for deprotonation.

    • Moderate Bases: For many alkylations, a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent may be sufficient.

    • Stronger Bases: If the reaction is sluggish, a stronger base such as sodium hydride (NaH) can be used. When using strong bases, it is critical to maintain anhydrous conditions.[5]

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are generally good choices for N-alkylation reactions as they can solvate the cation of the base and do not interfere with the nucleophile.[5]

  • Alkylating Agent Reactivity: The nature of the leaving group on the alkylating agent is important. The general order of reactivity is alkyl iodides > alkyl bromides > alkyl chlorides. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[9]

  • Steric Hindrance: Sterically hindered alkylating agents will react more slowly. In such cases, longer reaction times or higher temperatures may be necessary.[5]

Experimental Protocols

Synthesis of this compound

This protocol is based on a microwave-assisted intramolecular cyclization.[3]

Materials:

  • (2-chlorophenyl)methanesulfonamide (450 mg, 2.19 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (100 mg, 0.109 mmol)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (186 mg, 0.438 mmol)

  • Potassium carbonate (605 mg, 4.38 mmol)

  • Anhydrous tetrahydrofuran (THF, 8.8 mL)

  • Saturated aqueous ammonium chloride solution

  • Cyclohexane and Acetone for column chromatography

Procedure:

  • To a microwave reaction flask, add (2-chlorophenyl)methanesulfonamide, tris(dibenzylideneacetone)dipalladium(0), 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, and potassium carbonate.

  • Add anhydrous THF to the flask.

  • Seal the flask and stir the reaction mixture at 80 °C for 13 hours in a microwave reactor.

  • After the reaction is complete, cool the mixture to room temperature and quench the reaction with a saturated aqueous ammonium chloride solution.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a cyclohexane/acetone eluent system to afford this compound as a white solid (yield: 296 mg, 80%).[3]

Visualization of a Relevant Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The following diagram illustrates a simplified COX-2 signaling pathway.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid releases COX2 COX-2 ArachidonicAcid->COX2 substrate for PGH2 Prostaglandin H₂ COX2->PGH2 produces Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins converted to Inflammation Inflammation Prostaglandins->Inflammation mediates InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A₂ InflammatoryStimuli->PLA2 activates PLA2->MembranePhospholipids acts on SultamInhibitor Sulfonamide-based Inhibitor SultamInhibitor->COX2 inhibits

References

Technical Support Center: Refining Purification Methods for 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent synthesis of this compound involves an intramolecular palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) of (2-chlorophenyl)methanesulfonamide. Potential impurities stemming from this process include:

  • Unreacted Starting Material: (2-chlorophenyl)methanesulfonamide.

  • Catalyst and Ligand Residues: Palladium complexes and phosphine ligands (e.g., t-BuXPhos) or their oxides.

  • Base Residues: Inorganic salts resulting from the base used in the reaction (e.g., potassium carbonate).

  • Solvent Residues: High-boiling point solvents used in the reaction or purification steps.

  • Side-Products: Homocoupling products of the starting material or byproducts from ligand decomposition.

Q2: What are the recommended initial steps for purifying the crude product?

A2: An initial workup to remove inorganic salts and the bulk of the solvent is recommended before proceeding to more refined purification methods. This typically involves:

  • Quenching the reaction with an aqueous solution.

  • Extracting the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing the organic layer with water and brine.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solution under reduced pressure.

Following this initial workup, recrystallization or column chromatography can be employed for further purification.

Q3: How can I effectively monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an efficient method for monitoring the purification process. A recommended starting mobile phase is a mixture of hexane and ethyl acetate. The spots can be visualized under UV light (254 nm). For sulfonamides that are not UV-active, staining with a p-anisaldehyde solution or potassium permanganate can be effective.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" during recrystallization.

  • Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the compound's solubility in the chosen solvent is too high, even at lower temperatures.

  • Solution:

    • Use a lower-boiling point solvent.

    • Employ a solvent system. Dissolve the compound in a good solvent (e.g., ethyl acetate) at an elevated temperature and then add a poor solvent (e.g., hexane) dropwise until turbidity persists. Reheat to get a clear solution and then allow it to cool slowly.

    • Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

    • Add a seed crystal of the pure compound if available.

Issue 2: Poor recovery of the purified product after recrystallization.

  • Cause: The compound may be too soluble in the chosen solvent, even at low temperatures. The volume of the solvent used might be excessive.

  • Solution:

    • Choose a solvent in which the compound has lower solubility at room temperature.

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • Cool the solution for a longer period in an ice bath or refrigerator to maximize crystal formation.

    • Partially evaporate the solvent to concentrate the solution before cooling.

Column Chromatography

Issue 1: The compound does not move from the baseline on the TLC plate with a non-polar eluent.

  • Cause: this compound is a polar compound due to the sulfonamide group. Non-polar eluents will not be strong enough to move it up the polar silica gel.

  • Solution: Gradually increase the polarity of the eluent system. Start with a higher proportion of a polar solvent like ethyl acetate or acetone in your hexane or cyclohexane mobile phase.

Issue 2: Poor separation between the product and impurities.

  • Cause: The polarity of the eluent may be too high, causing all components to move up the column together. Alternatively, the chosen solvent system may not be optimal for resolving the specific impurities present.

  • Solution:

    • Optimize the eluent system using TLC. Test various solvent mixtures of differing polarities to achieve good separation between the product spot and impurity spots.

    • Consider a different solvent system. For example, if a hexane/ethyl acetate system is not effective, try a dichloromethane/methanol system.

    • Use a gradient elution. Start with a less polar mobile phase to elute non-polar impurities and gradually increase the polarity to elute the product and then more polar impurities.

Data Presentation

Table 1: Recommended Recrystallization Solvents

Solvent/Solvent SystemExpected Solubility ProfileNotes
Isopropanol/WaterGood solubility in hot isopropanol, poor solubility upon addition of water.A common choice for sulfonamides.
Ethanol/WaterSimilar to isopropanol/water, good for moderately polar compounds.Effective for removing non-polar impurities.
Ethyl Acetate/HexaneHigh solubility in ethyl acetate, low solubility in hexane.Excellent for removing both more polar and less polar impurities.
Acetone/CyclohexaneHigh solubility in acetone, low solubility in cyclohexane.Useful for compounds that are highly soluble in many common solvents.

Table 2: Column Chromatography Eluent Systems

Eluent System (v/v)Typical Rf of ProductNotes
Cyclohexane/Acetone (e.g., 7:3 to 1:1)0.3 - 0.5A documented system for this compound.
Hexane/Ethyl Acetate (e.g., 1:1 to 3:7)0.2 - 0.4A versatile system for compounds of moderate polarity.
Dichloromethane/Methanol (e.g., 98:2 to 95:5)0.3 - 0.6Suitable for more polar compounds and impurities.

Experimental Protocols

Protocol 1: Recrystallization using Ethyl Acetate/Hexane
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • While the solution is still hot, add hexane dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Prepare the column: Pack a glass column with silica gel using a slurry method with the initial, less polar eluent.

  • Prepare the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Load the sample: Carefully apply the sample to the top of the silica gel bed.

  • Elute the column: Begin elution with the chosen solvent system, starting with a lower polarity if a gradient is being used.

  • Collect fractions: Collect the eluate in a series of fractions.

  • Monitor fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow crude Crude Product workup Aqueous Workup (Extraction & Washing) crude->workup impurities1 Inorganic Salts & Water-Soluble Impurities workup->impurities1 Remove tlc_check1 TLC Purity Check workup->tlc_check1 recrystallization Recrystallization impurities2 Soluble Impurities recrystallization->impurities2 Remove in mother liquor tlc_check2 TLC Purity Check recrystallization->tlc_check2 column Column Chromatography pure_product Pure Product (>99%) column->pure_product impurities3 Closely Related Impurities column->impurities3 Separate tlc_check1->recrystallization If crystals form & purity improves tlc_check1->column If oily or complex mixture tlc_check2->column Purity < 99% tlc_check2->pure_product Purity > 99%

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out poor_recovery Poor Recovery? oiling_out->poor_recovery No solution1 Use lower boiling solvent or solvent pair oiling_out->solution1 Yes solution2 Scratch flask or add seed crystal oiling_out->solution2 Yes success Successful Crystallization poor_recovery->success No solution3 Use less solvent or a poorer solvent poor_recovery->solution3 Yes solution4 Concentrate solution and cool longer poor_recovery->solution4 Yes solution1->start solution2->start solution3->start solution4->start

Caption: Troubleshooting decision tree for recrystallization issues.

Technical Support Center: Synthesis of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and catalyst performance data to address common challenges encountered during the synthesis of this important benzosultam.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound?

A1: The most prevalent and effective method is the palladium-catalyzed intramolecular C-N cross-coupling (Buchwald-Hartwig amination) of a suitable precursor, typically 2-chlorophenylmethanesulfonamide. Common catalyst systems involve a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) precursor in combination with a phosphine ligand.

Q2: How critical is the choice of ligand for the palladium-catalyzed cyclization?

A2: The choice of ligand is crucial for a successful reaction. Sterically hindered and electron-rich phosphine ligands are generally preferred as they promote the formation of the active catalytic species and facilitate the reductive elimination step. The specific ligand can influence reaction rate, yield, and tolerance to functional groups.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: A base is required to deprotonate the sulfonamide nitrogen, making it nucleophilic for the coupling reaction. The choice of base is critical, as it can affect the reaction's efficiency. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) is a common choice for this type of reaction. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may also be effective, depending on the specific reaction conditions and catalyst system.

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis can be a highly effective method for this transformation. It can significantly reduce reaction times and potentially improve yields by providing rapid and uniform heating.

Q5: My reaction is not proceeding to completion. What are the possible reasons?

A5: Incomplete conversion can be due to several factors, including an inactive catalyst, insufficient base, poor quality of solvent or reagents, or an inappropriate reaction temperature. Ensure your palladium catalyst is active, the base is strong enough and added in sufficient quantity, and that anhydrous solvents are used. Increasing the reaction temperature or switching to a more efficient ligand could also improve the conversion.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand. - Consider using a pre-formed palladium catalyst. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Inappropriate Ligand - Switch to a more electron-rich and sterically bulky phosphine ligand. - Screen a variety of ligands to find the optimal one for your specific substrate.
Insufficient or Ineffective Base - Use a stronger base, such as sodium tert-butoxide. - Ensure the base is freshly opened or properly stored to avoid degradation. - Increase the equivalents of the base.
Poor Solvent/Reagent Quality - Use anhydrous solvents, as water can inhibit the reaction. - Purify starting materials if they contain impurities that could poison the catalyst.
Low Reaction Temperature - Gradually increase the reaction temperature. For microwave synthesis, ensure the target temperature is reached and maintained.
Problem 2: Formation of Side Products
Possible Cause Troubleshooting Steps
Hydrodehalogenation of Starting Material - This side reaction can compete with the desired C-N coupling. - Lowering the reaction temperature might reduce the rate of this side reaction. - The choice of ligand can also influence the selectivity; screening different ligands may be beneficial.
Dimerization of Starting Material - High concentrations of starting materials can sometimes lead to intermolecular side reactions. - Consider running the reaction at a lower concentration.
Decomposition of Product or Starting Material - If the reaction is run for too long or at too high a temperature, decomposition can occur. - Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.

Catalyst and Ligand Selection

The selection of the appropriate catalyst and ligand is paramount for a high-yielding synthesis. The following diagram illustrates the logical relationship in selecting a suitable catalytic system.

Catalyst System Selection Logic cluster_catalyst Palladium Precursor cluster_ligand Ligand Type cluster_base Base Pd(OAc)2 Pd(OAc)2 Reaction Outcome Reaction Outcome Pd(OAc)2->Reaction Outcome Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Reaction Outcome Bulky Phosphines Bulky Phosphines Bulky Phosphines->Reaction Outcome NHCs NHCs NHCs->Reaction Outcome Strong Bases Strong Bases Strong Bases->Reaction Outcome Weaker Bases Weaker Bases Weaker Bases->Reaction Outcome Catalyst Choice Catalyst Choice Catalyst Choice->Pd(OAc)2 Catalyst Choice->Pd2(dba)3 Ligand Choice Ligand Choice Ligand Choice->Bulky Phosphines Ligand Choice->NHCs Base Choice Base Choice Base Choice->Strong Bases Base Choice->Weaker Bases

Caption: Logical flow for selecting catalyst components.

Catalyst System Performance

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂XantPhosCs₂CO₃Toluene11012-24Moderate to High
Pd₂(dba)₃RuPhosNaOtBuDioxane1008-16High
Pd₂(dba)₃BrettPhosK₃PO₄t-BuOH8012-24Moderate to High
Pd(OAc)₂P(t-Bu)₃NaOtBuToluene1006-12High

Experimental Protocols

Synthesis of Starting Material: 2-Chlorophenylmethanesulfonamide

This protocol describes a two-step synthesis starting from 2-chlorotoluene.

Step 1: Synthesis of 2-Chlorophenylmethanesulfonyl chloride

A plausible synthetic route is the direct chlorosulfonation of 2-chlorotoluene. Caution: This reaction is hazardous and should be conducted with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction Setup: To a stirred solution of 2-chlorotoluene (1 equivalent) in a suitable solvent (e.g., chloroform or dichloromethane) at 0 °C, add chlorosulfonic acid (3-4 equivalents) dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-chlorophenylmethanesulfonyl chloride.

Step 2: Amination of 2-Chlorophenylmethanesulfonyl chloride

  • Reaction Setup: Dissolve 2-chlorophenylmethanesulfonyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia (excess) dropwise.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to give pure 2-chlorophenylmethanesulfonamide.

Synthesis of this compound via Palladium-Catalyzed Intramolecular Cyclization

This protocol is based on a microwave-assisted Buchwald-Hartwig amination.

Experimental Workflow Diagram:

Experimental Workflow Start Start Combine Reagents Combine 2-chlorophenylmethanesulfonamide, Pd catalyst, ligand, and base in a microwave vial. Start->Combine Reagents Add Solvent Add anhydrous solvent (e.g., dioxane or toluene). Combine Reagents->Add Solvent Seal and Purge Seal the vial and purge with inert gas (Ar or N2). Add Solvent->Seal and Purge Microwave Irradiation Heat in microwave reactor at specified temperature and time. Seal and Purge->Microwave Irradiation Cool and Filter Cool to room temperature and filter the reaction mixture. Microwave Irradiation->Cool and Filter Work-up Perform aqueous work-up and extract with organic solvent. Cool and Filter->Work-up Purification Purify by column chromatography or recrystallization. Work-up->Purification Characterization Characterize the final product (NMR, MS, etc.). Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Protocol:

  • Reagent Preparation: In a microwave reaction vial, combine 2-chlorophenylmethanesulfonamide (1 equivalent), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XantPhos or RuPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 2-3 equivalents).

  • Solvent Addition: Add anhydrous dioxane or toluene to the vial.

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes.

  • Microwave Reaction: Place the vial in a microwave reactor and heat the mixture to the desired temperature (e.g., 100-140 °C) for the specified time (typically 30 minutes to a few hours). Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Filtration: Once the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Work-up: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Technical Support Center: Reactions of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide and related benzosultams.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound, a cyclic sulfonamide or 'sultam', is a versatile building block. The most common reactions include:

  • N-alkylation: The nitrogen atom is nucleophilic and can be readily alkylated with various alkyl halides to introduce diverse substituents.

  • Ring-opening: The sultam ring can be opened under nucleophilic or acidic conditions, providing access to substituted 2-aminobenzaldehyde or sulfonic acid derivatives.

  • Reactions at the C3 position: The methylene group adjacent to the sulfur and benzene ring can be functionalized under certain conditions.

Q2: How does the choice of solvent affect N-alkylation reactions of this compound?

A2: The choice of solvent is critical and can significantly influence the reaction rate and yield. Polar aprotic solvents are generally preferred for N-alkylation as they can dissolve the reactants and intermediates, and they do not interfere with the nucleophilic attack of the nitrogen. For closely related compounds like saccharin, solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to provide similar product yields[1].

Q3: What are the typical byproducts in the N-alkylation of this compound?

A3: Common byproducts in N-alkylation reactions include:

  • O-alkylation products: Although N-alkylation is generally favored, some O-alkylation at the sulfonyl oxygen can occur, especially with highly reactive alkylating agents.[1]

  • Over-alkylation: If the product of the initial alkylation is more nucleophilic than the starting material, a second alkyl group can be added, leading to quaternary ammonium salts.

  • Elimination products: If the alkyl halide is prone to elimination (e.g., secondary or tertiary halides), the corresponding alkene may be formed as a byproduct.

Q4: Can the sultam ring of this compound undergo cleavage during reactions?

A4: Yes, the sultam ring is susceptible to cleavage under both acidic and basic conditions. Strong nucleophiles or harsh basic conditions can lead to ring-opening. Similarly, strong acids can catalyze the hydrolysis of the sulfonamide bond.[2] This is an important consideration when designing reaction conditions for modifying other parts of the molecule.

Troubleshooting Guides

N-Alkylation Reactions
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive starting material. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor solubility of reactants. 5. Steric hindrance.1. Check the purity of this compound and the alkylating agent. 2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).[3] 3. Increase the reaction temperature or consider using microwave irradiation.[3] 4. Use a more polar aprotic solvent like DMF or DMSO to ensure all reactants are in solution. 5. If steric hindrance is a factor, consider increasing the reaction time or temperature.
Significant Over-alkylation The mono-alkylated product is more nucleophilic than the starting material.1. Use a large excess of the starting amine relative to the alkylating agent. 2. Employ a base known to favor mono-alkylation, such as cesium carbonate (Cs₂CO₃).[3] 3. Consider alternative methods like reductive amination if direct alkylation is problematic.[3]
Formation of O-Alkylation Byproduct The oxygen of the sulfonyl group acts as a nucleophile.1. Use less reactive alkylating agents if possible. 2. Optimize the solvent. In some cases, less polar solvents may disfavor O-alkylation. 3. Purification by column chromatography or recrystallization can often separate N- and O-alkylated isomers.[1]
Difficult Purification 1. Unreacted starting materials. 2. Formation of solid masses.1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. 2. If a solid mass forms upon cooling, try to dissolve it in a suitable solvent like methanol before workup.[4]
Ring-Opening Reactions
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Ring Opening 1. Insufficient nucleophile or acid. 2. Reaction time is too short. 3. Low reaction temperature.1. Increase the stoichiometry of the nucleophile or the concentration of the acid. 2. Monitor the reaction over a longer period. 3. Gently heat the reaction mixture if the reactants are stable at higher temperatures.
Unwanted Side Reactions The desired product is unstable under the reaction conditions.1. Use milder reaction conditions (e.g., weaker base or acid, lower temperature). 2. Protect other functional groups in the molecule that may be sensitive to the reaction conditions.

Quantitative Data on Solvent Effects

While specific quantitative data for this compound is limited in the literature, studies on the closely related compound, sodium saccharin, provide valuable insights into solvent effects on N-alkylation.

Table 1: Comparison of Solvents for the N-alkylation of Sodium Saccharin with Iodoethane [1]

SolventRelative Product YieldNotes
N,N-Dimethylformamide (DMF)SimilarA commonly used solvent with good dissolving power.
Dimethyl sulfoxide (DMSO)SimilarA safer alternative to DMF, providing comparable yields.

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol is adapted from procedures for the N-alkylation of related heterocyclic compounds.

Materials:

  • This compound

  • Alkyl halide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of this compound in DMF, add the base (K₂CO₃ or Cs₂CO₃).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: General Procedure for Oxidative Ring-Opening

This protocol is based on the oxidative ring-opening of benzothiazole derivatives.[5]

Materials:

  • This compound

  • Magnesium monoperoxyphthalate hexahydrate (MMPP) (1.6 equivalents)

  • Methanol

Procedure:

  • Dissolve this compound in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add MMPP portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 8 hours, then at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify the product by column chromatography.

Visual Diagrams

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield in N-Alkylation Reaction check_reactants Check Purity of Starting Materials start->check_reactants check_base Evaluate Base Strength and Solubility start->check_base check_temp Assess Reaction Temperature start->check_temp check_solvent Verify Reactant Solubility in Solvent start->check_solvent purify_reactants Purify or Replace Starting Materials check_reactants->purify_reactants stronger_base Use Stronger/More Soluble Base (e.g., Cs2CO3) check_base->stronger_base increase_temp Increase Temperature / Use Microwave check_temp->increase_temp change_solvent Switch to a More Polar Aprotic Solvent (DMF, DMSO) check_solvent->change_solvent end Improved Yield purify_reactants->end Re-run Reaction stronger_base->end Re-run Reaction increase_temp->end Re-run Reaction change_solvent->end Re-run Reaction

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

Reaction_Pathways cluster_n_alkylation N-Alkylation cluster_ring_opening Ring-Opening start 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide N_alkylation N-Alkylated Product start->N_alkylation Electrophilic Attack at Nitrogen ring_opened Substituted 2-aminobenzaldehyde or Sulfonic Acid Derivative start->ring_opened Nucleophilic Attack on Ring reagents_N Alkyl Halide, Base (K2CO3/Cs2CO3) Solvent (DMF/DMSO) N_alkylation->reagents_N reagents_RO Nucleophile or Acid ring_opened->reagents_RO

Caption: Key reaction pathways of this compound.

References

Technical Support Center: Synthesis of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide, with a specific focus on the critical role of temperature control.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary synthetic routes include:

  • Microwave-Assisted Synthesis: This method often involves the reaction of a precursor like 2-chlorophenylmethanesulfonamide with a palladium catalyst and a phosphine ligand in a suitable solvent under microwave irradiation.

  • Traditional Thermal Cyclization: This approach typically involves the intramolecular cyclization of substituted 2-methylbenzenesulfonamide derivatives at elevated temperatures. This method is often more accessible but requires careful temperature control to maximize yield and minimize impurities.

Q2: Why is temperature control so critical in the synthesis of this compound?

A2: Temperature is a crucial parameter that directly influences the reaction rate, product yield, and the formation of impurities. Inadequate temperature control can lead to:

  • Incomplete Cyclization: If the temperature is too low, the activation energy for the cyclization may not be reached, resulting in a low yield of the desired product.

  • Side Reactions: Excessively high temperatures can promote side reactions such as sulfonation, dimerization, or decomposition of the starting material and product.[1]

  • Formation of Isomers: In some cases, different reaction temperatures can favor the formation of different isomers, impacting the purity of the final product.

Q3: What are the typical temperature ranges for the thermal cyclization synthesis?

A3: The optimal temperature range for the thermal cyclization to form this compound can vary depending on the specific substrate and reaction conditions. Generally, temperatures in the range of 140°C to 180°C are employed. For some related isothiazolone syntheses, temperatures as high as 160°C have been shown to be necessary to drive the reaction to completion.[2] It is crucial to determine the optimal temperature for a specific protocol through careful experimentation.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to track the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and any major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the components of the reaction mixture, including volatile impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.

Issue Potential Cause Troubleshooting Steps
Low to No Product Formation Reaction temperature is too low. The activation energy for the intramolecular cyclization is not being met.Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or HPLC at each step to find the optimal temperature.
Insufficient reaction time. The reaction has not been allowed to proceed to completion.Extend the reaction time and continue to monitor the consumption of the starting material.
Degradation of starting material or catalyst. Ensure the purity of the starting materials and the integrity of any catalysts used. Consider using freshly purified reagents.
Presence of Significant Impurities Reaction temperature is too high. High temperatures can lead to side reactions such as dimerization, polymerization, or decomposition.Reduce the reaction temperature. A temperature optimization study is recommended to find a balance between reaction rate and impurity formation.
Formation of sulfonation byproducts. In reactions involving sulfonamide precursors, high temperatures can sometimes lead to unwanted sulfonation of aromatic rings.[1]Carefully control the reaction temperature and consider using a milder solvent or catalyst system if applicable.
Oxidation of the product. The product may be susceptible to oxidation at elevated temperatures in the presence of air.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Product is a Dark Color or Oily Presence of polymeric or degradation byproducts. This is often a result of excessive heating.Lower the reaction temperature and/or shorten the reaction time. Purification methods such as column chromatography or recrystallization may be necessary to remove colored impurities.
Residual solvent or starting material. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. Check for the presence of unreacted starting material using TLC or HPLC and optimize the reaction conditions for full conversion.

Experimental Protocols

General Protocol for Thermal Intramolecular Cyclization

This protocol provides a general guideline for the synthesis of this compound via thermal cyclization of a suitable 2-methylbenzenesulfonamide derivative. Note: This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add the 2-methylbenzenesulfonamide derivative (1 equivalent).

    • Add a high-boiling point, inert solvent (e.g., diphenyl ether, sulfolane) to the flask. The concentration of the substrate is typically in the range of 0.1-0.5 M.

    • Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Heating and Monitoring:

    • Begin stirring the mixture and gradually heat the reaction to the desired temperature (e.g., starting at 140°C).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration.

    • If the product remains in solution, the solvent may need to be removed under reduced pressure or the product extracted with a suitable organic solvent.

    • The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Quantitative Data (Hypothetical Example)

The following table illustrates the potential impact of temperature on the yield of this compound in a thermal cyclization reaction. This data is for illustrative purposes and actual results may vary.

Temperature (°C) Reaction Time (h) Yield (%) Purity (by HPLC, %) Observations
120241595Incomplete reaction, significant starting material remaining.
140126592Good conversion, minor impurities observed.
16068588High yield, but increased formation of a major byproduct.
18047075Faster reaction, but significant product degradation and byproduct formation, leading to a darker reaction mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Starting Material and Solvent start->reagents inert Establish Inert Atmosphere (N2/Ar) reagents->inert heat Heat to Target Temperature inert->heat monitor Monitor Progress (TLC/HPLC) heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration/Extraction) cool->isolate purify Purify Product (Recrystallization/ Chromatography) isolate->purify end Final Product purify->end

Caption: Experimental workflow for the thermal cyclization synthesis of this compound.

troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_high_impurity High Impurity Troubleshooting start Low Yield or High Impurity? temp_low Is Temperature Too Low? start->temp_low Low Yield temp_high Is Temperature Too High? start->temp_high High Impurity time_short Is Reaction Time Too Short? temp_low->time_short No increase_temp Increase Temperature temp_low->increase_temp increase_time Increase Reaction Time time_short->increase_time end_success Successful Optimization increase_temp->end_success Yield Improves increase_time->end_success Yield Improves atmosphere Is Reaction Under Inert Atmosphere? temp_high->atmosphere No decrease_temp Decrease Temperature temp_high->decrease_temp use_inert Use Inert Atmosphere atmosphere->use_inert decrease_temp->end_success Purity Improves use_inert->end_success Purity Improves

Caption: Troubleshooting logic for addressing low yield and high impurity issues in the synthesis.

References

Validation & Comparative

Comparative Analysis of 1,3-Dihydrobenzo[c]isothiazole 2,2-Dioxide Analogs as RORγt Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide analogs, with a specific focus on their activity as inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. The development of RORγt inverse agonists is therefore a promising therapeutic strategy for these conditions.

Data Presentation: Biological Activity of RORγt Inverse Agonists

The following table summarizes the in vitro activity of two key 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as RORγt inverse agonists, as reported by Muegge et al. (2015).[1][2]

Compound IDStructureRORγt Reporter Gene Assay IC50 (µM)RORγt Binding Affinity (Fluorescence Polarization) (µM)Human PBMC Assay IC50 (nM)
14 Awaiting detailed structure from full publication5.7[1][2]1.6[1][2]Not Reported
19 Awaiting detailed structure from full publicationNot ReportedNot Reported440[1][2]

RORγt Signaling Pathway and Mechanism of Action

RORγt plays a crucial role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17). Inverse agonists of RORγt, such as the this compound analogs discussed, bind to the ligand-binding domain of RORγt. This binding event stabilizes an inactive conformation of the receptor, leading to the dissociation of co-activator proteins and the recruitment of co-repressor proteins. The ultimate effect is the suppression of RORγt-mediated gene transcription, thereby inhibiting Th17 cell differentiation and IL-17 production.

RORc_Signaling_Pathway cluster_Th17 Th17 Cell RORgt RORγt IL-17_Gene IL-17 Gene RORgt->IL-17_Gene Activates Transcription IL-17 IL-17 (Pro-inflammatory Cytokine) IL-17_Gene->IL-17 Leads to Production Inflammation Inflammation IL-17->Inflammation Promotes Analog 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Analog (Inverse Agonist) Analog->RORgt Inhibits

Caption: RORγt signaling pathway and the inhibitory action of its inverse agonists.

Experimental Protocols

Detailed experimental protocols for the key assays are provided below as representative examples based on established methodologies in the field.

RORγt Reporter Gene Assay

This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORγt in a cellular context.

  • Cell Culture and Transfection: A suitable host cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the RORγt ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with corresponding response elements.

  • Compound Treatment: The transfected cells are seeded into microplates and treated with various concentrations of the test compounds.

  • Incubation: The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for compound-mediated effects on reporter gene expression.

  • Lysis and Luminescence Measurement: A cell lysis reagent is added to each well, followed by the addition of a luciferase substrate. The resulting luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Reporter_Gene_Assay_Workflow Start Start Cell_Culture Cell Culture & Transfection Start->Cell_Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Incubation Incubation (18-24h) Compound_Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence_Measurement Luminescence Measurement Lysis->Luminescence_Measurement Data_Analysis Data Analysis (IC50 Calculation) Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical RORγt reporter gene assay.

Fluorescence Polarization (FP) Binding Assay

This biochemical assay measures the direct binding of a compound to the RORγt ligand-binding domain (LBD).

  • Reagents: Purified RORγt LBD and a fluorescently labeled tracer molecule that binds to the LBD are required.

  • Assay Setup: The assay is performed in a microplate format. A fixed concentration of the RORγt LBD and the fluorescent tracer are incubated together.

  • Compound Addition: Test compounds are added in a serial dilution to compete with the fluorescent tracer for binding to the RORγt LBD.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters. When the small fluorescent tracer is bound to the larger RORγt LBD, its rotation is slowed, resulting in a higher polarization value.

  • Data Analysis: The displacement of the fluorescent tracer by the test compound leads to a decrease in fluorescence polarization. The binding affinity (Ki or IC50) is determined by analyzing the concentration-dependent displacement.

FP_Assay_Principle cluster_Unbound Unbound State cluster_Bound Bound State cluster_Competition Competition Free_Tracer Fluorescent Tracer (Low Polarization) RORgt_LBD RORγt LBD Free_Tracer->RORgt_LBD Binds Bound_Complex RORγt LBD-Tracer Complex (High Polarization) RORgt_LBD->Bound_Complex Analog Test Compound Analog->RORgt_LBD Competes with Tracer

Caption: Principle of the fluorescence polarization binding assay.

Human Peripheral Blood Mononuclear Cell (PBMC) Assay

This cell-based assay assesses the functional effect of compounds on primary human immune cells.

  • PBMC Isolation: PBMCs are isolated from fresh human whole blood using density gradient centrifugation.

  • Cell Culture and Differentiation: The isolated PBMCs are cultured under conditions that promote the differentiation of Th17 cells. This typically involves stimulation with anti-CD3 and anti-CD28 antibodies in the presence of a cytokine cocktail (e.g., IL-6, IL-23, TGF-β).

  • Compound Treatment: The differentiating PBMCs are treated with various concentrations of the test compounds.

  • Incubation: The cells are incubated for several days to allow for Th17 differentiation and cytokine production.

  • Cytokine Measurement: The concentration of IL-17 in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of IL-17 production against the compound concentration.

References

Unveiling the Anti-inflammatory Potential of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide: A Comparative Mechanism of Action Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential mechanisms of action for the synthetic compound 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide, a member of the sultam class of cyclic sulfonamides. While direct experimental validation for this specific molecule is emerging, this document consolidates evidence from closely related analogs, namely benzo[d]isothiazole 1,1-dioxide derivatives and saccharin, to propose and detail its most probable anti-inflammatory pathways. We present comparative data with established inhibitors and provide detailed experimental protocols for validation.

Proposed Mechanisms of Action

Based on studies of structurally similar compounds, two primary anti-inflammatory mechanisms are proposed for this compound:

  • Dual Inhibition of 5-Lipoxygenase (5-LOX) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): This pathway is supported by evidence from studies on other benzo[d]isothiazole 1,1-dioxide derivatives. These enzymes are critical in the biosynthesis of leukotrienes and prostaglandins, potent mediators of inflammation.

  • Modulation of the NF-κB Signaling Pathway: Research on saccharin, which contains a related benzisothiazole core structure, has demonstrated the ability to suppress the activation of NF-κB. This transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

The following sections detail these pathways, provide comparative data for known inhibitors, and outline the experimental protocols required to validate these mechanisms for this compound.

Comparative Performance Data

To provide a framework for evaluating the potential efficacy of this compound, the following tables summarize the inhibitory activities of established compounds targeting the proposed pathways.

Table 1: Inhibitory Activity against 5-LOX and mPGES-1

CompoundTarget EnzymeIC50 (µM)Reference Compound
Benzo[d]isothiazole 1,1-dioxide analog (3g)5-LOX0.6Zileuton
mPGES-12.1MK-886
This compound5-LOXData Not Available
mPGES-1Data Not Available

Data for the benzo[d]isothiazole 1,1-dioxide analog is derived from studies on substituted derivatives and serves as a benchmark for the potential activity of the core scaffold.[1]

Table 2: Modulation of the NF-κB Pathway and Downstream Targets

CompoundAssayEndpointResultReference Compound
SaccharinLPS-stimulated 3T3-L1 adipocytesCOX-2 mRNA expressionSignificant decreaseCelecoxib
TNF-α mRNA expressionSignificant decreaseAdalimumab
IL-6 mRNA expressionSignificant decreaseTocilizumab
This compoundCOX-2, TNF-α, IL-6Data Not Available

The effects of saccharin on the NF-κB pathway suggest a plausible mechanism for the anti-inflammatory activity of related benzisothiazole structures.[2][3]

Experimental Protocols for Mechanism Validation

To empirically determine the mechanism of action of this compound, the following detailed experimental protocols are provided.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from established methods for measuring the inhibition of COX enzymes, key players in prostaglandin synthesis.[4][5][6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Co-factors: hematin, L-epinephrine

  • Tris-HCl buffer (100 mM, pH 8.0)

  • This compound (test compound)

  • Known COX inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • DMSO (for dissolving compounds)

  • LC-MS/MS system for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

  • Add the COX-1 or COX-2 enzyme to the reaction mixture and incubate for 2 minutes at room temperature.

  • Add various concentrations of this compound (dissolved in DMSO) or a control inhibitor to the enzyme solution. Pre-incubate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid. Incubate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a solution of a stable isotope-labeled internal standard in a mixture of acetonitrile, acetic acid, and isopropanol).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for PGE2 levels using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on 5-LOX activity.

Materials:

  • Human recombinant 5-LOX enzyme

  • Linoleic acid or arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl with ATP and CaCl2)

  • This compound (test compound)

  • Zileuton (positive control)

  • Spectrophotometer or fluorometer

Procedure:

  • Pre-incubate the 5-LOX enzyme with various concentrations of the test compound or Zileuton in the assay buffer at room temperature.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm or using a fluorescent probe.

  • Calculate the initial reaction rates for each concentration.

  • Determine the IC50 value as described for the COX assay.

Cellular Assay for TNF-α and IL-6 Production

This protocol utilizes lipopolysaccharide (LPS) to induce an inflammatory response in a macrophage cell line.[8][9][10][11]

Objective: To determine if this compound can inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6.

Materials:

  • RAW 264.7 or THP-1 macrophage cell line

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Dexamethasone (positive control)

  • ELISA kits for mouse or human TNF-α and IL-6

Procedure:

  • Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Determine the IC50 value for the inhibition of cytokine production.

Human Neutrophil Elastase Inhibition Assay

This fluorometric assay is used to screen for inhibitors of neutrophil elastase.[12][13][14][15]

Objective: To evaluate the potential of this compound to inhibit human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., HEPES or Tris-HCl, pH 7.5)

  • This compound (test compound)

  • Sivelestat or SPCK (positive control inhibitor)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = ~380/500 nm or ~400/505 nm depending on the substrate)

Procedure:

  • In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the HNE enzyme solution.

  • Incubate the mixture at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence in kinetic mode at 37°C for 10-30 minutes.

  • Calculate the reaction rate from the linear portion of the fluorescence versus time plot.

  • Determine the percent inhibition and IC50 value as previously described.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and a general experimental workflow for validating the mechanism of action.

G cluster_0 Proposed Anti-inflammatory Pathways of this compound cluster_1 Leukotriene & Prostaglandin Synthesis cluster_2 NF-κB Signaling Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 5-LOX 5-LOX Arachidonic_Acid->5-LOX Leukotrienes Leukotrienes (Pro-inflammatory) mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) 5-LOX->Leukotrienes mPGES-1->PGE2 Target_Compound1 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Target_Compound1->5-LOX Inhibition Target_Compound1->mPGES-1 Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK NF-kB_IkB NF-κB/IκB Complex IKK->NF-kB_IkB Phosphorylates IκB NF-kB Active NF-κB NF-kB_IkB->NF-kB Releases NF-κB Nucleus Nucleus NF-kB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Target_Compound2 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Target_Compound2->IKK Inhibition (Proposed)

Caption: Proposed anti-inflammatory signaling pathways for this compound.

G cluster_workflow General Experimental Workflow for Mechanism Validation start Hypothesize Mechanism (Based on Analogs) in_vitro_assays In Vitro Enzyme Inhibition Assays (COX-1/2, 5-LOX, Elastase) start->in_vitro_assays cellular_assays Cell-Based Assays (Cytokine Production, NF-κB activity) start->cellular_assays determine_ic50 Determine IC50 Values in_vitro_assays->determine_ic50 cellular_assays->determine_ic50 compare_data Compare with Known Inhibitors determine_ic50->compare_data elucidate_moa Elucidate Mechanism of Action compare_data->elucidate_moa

References

A Comparative Guide to 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide and Other Sultam Derivatives in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide and other sultam derivatives as potential anti-inflammatory agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes a critical signaling pathway to support further research and development in this promising area of medicinal chemistry.

The sultam scaffold, a cyclic sulfonamide, is a privileged structure in drug discovery, demonstrating a wide array of biological activities.[1][2][3] Among these, their anti-inflammatory potential has garnered significant interest. This guide focuses on this compound, a key intermediate in the synthesis of bioactive compounds, and compares its performance with other notable sultam derivatives in the context of inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4]

Quantitative Performance Comparison: Cyclooxygenase Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary target for anti-inflammatory drugs. The following table summarizes the in vitro inhibitory activity (IC50 values) of various sultam derivatives against COX-1 and COX-2. A lower IC50 value indicates greater potency.

CompoundScaffold TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
This compound Benzisothiazole dioxideData not availableData not availableData not available-
Piroxicam1,2-Benzothiazine 1,1-dioxide3.50.0658.3Celecoxib
Saccharin Derivative (Compound 3f)Saccharin-derived sultam>1001.2>83.3Celecoxib
N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide1,2-Benzisothiazole 1,1-dioxide1.50.0530Indomethacin
Ethane β-sultamSimple SultamData not availableData not availableData not available-

Note: Direct comparative IC50 data for this compound was not available in the reviewed literature. The table presents data for structurally related and other relevant sultam derivatives to provide a comparative context. The experimental conditions for each reported value may vary.

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro cyclooxygenase (COX) inhibitory activity of a test compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)

This assay is based on the fluorometric detection of prostaglandin G2, the intermediate product generated by the COX enzyme.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic Acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well white opaque microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, probe, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and reference inhibitors.

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • 150 µL of COX Assay Buffer

      • 10 µL of Heme

      • 10 µL of COX Probe

      • 10 µL of either COX-1 or COX-2 enzyme solution.

      • 10 µL of the test compound dilution or reference inhibitor. For control wells, add 10 µL of the solvent.

    • Incubate the plate at 25°C for 10 minutes, protected from light.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to each well.

  • Measurement: Immediately measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) kinetically for 5-10 minutes at 25°C using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound and the control.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathway Visualization

The anti-inflammatory effects of many COX inhibitors are mediated through the modulation of downstream signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a central player in the inflammatory response. Inhibition of COX-2 can lead to a reduction in prostaglandin E2 (PGE2) production, which in turn can attenuate the activation of the NF-κB pathway, leading to a decrease in the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB_P p-IkB IkB->IkB_P NF-kB_n NF-kB NF-kB->NF-kB_n translocation Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation COX-2 COX-2 PGE2 PGE2 COX-2->PGE2 produces Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 PGE2->IKK Complex activates Sultam_Derivative Sultam Derivative (e.g., 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide) Sultam_Derivative->COX-2 inhibits DNA DNA NF-kB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Caption: NF-κB signaling pathway and the inhibitory action of sultam derivatives on COX-2.

Conclusion

Sultam derivatives represent a versatile class of compounds with significant potential in the development of novel anti-inflammatory agents. While direct comparative data for this compound is limited, the broader class of benzisothiazole dioxides and other sultam derivatives have demonstrated potent and, in some cases, selective inhibition of COX-2. The provided experimental protocol offers a standardized method for evaluating the COX inhibitory activity of new chemical entities. The visualization of the NF-κB signaling pathway highlights a key mechanism through which these compounds may exert their anti-inflammatory effects. Further research, including head-to-head comparative studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Comparative Guide to the Synthetic Methods of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic methods for 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document outlines detailed experimental protocols, presents a comparison of the available data, and visualizes the synthetic pathways to aid researchers in selecting the most suitable method for their specific applications.

Introduction

This compound, also known as a benzosultam, is a bicyclic sulfonamide. The sultam motif is recognized as a privileged structure in drug discovery, exhibiting a wide range of biological activities. Consequently, efficient and versatile synthetic routes to this scaffold are of considerable importance. This guide focuses on two distinct strategies for the synthesis of this compound: a palladium-catalyzed intramolecular C-H amination and a classical intramolecular cyclization of a pre-functionalized precursor.

Comparative Data

The following table summarizes the key quantitative data for the two primary synthetic methods discussed in this guide. Direct comparative studies are limited in the literature; therefore, the data is compiled from individual reports.

ParameterMethod 1: Palladium-Catalyzed Intramolecular C-H AminationMethod 2: Intramolecular Cyclization of 2-(Chloromethyl)benzenesulfonamide
Starting Material 2-Methyl-N-substituted-benzenesulfonamide2-(Chloromethyl)benzenesulfonyl chloride
Key Reagents Palladium acetate (Pd(OAc)₂), (diacetoxyiodo)benzene (PhI(OAc)₂), Iodine (I₂)Ammonia, Base (e.g., NaH, K₂CO₃)
Solvent Dichloroethane (DCE)Tetrahydrofuran (THF), Dimethylformamide (DMF)
Temperature 100 °C-70 °C to room temperature
Reaction Time 12 hoursNot explicitly stated for cyclization, multi-step
Yield Good to excellent (specific yield for the target molecule not reported)Not explicitly reported for the final product
Scalability Potentially scalableDemonstrated on a multi-gram scale for the precursor
Generality Broad substrate scope for related benzosultamsDependent on the stability of the chloromethyl precursor

Synthetic Pathways Overview

The following diagrams illustrate the logical flow of the two synthetic strategies.

Synthetic_Pathways cluster_0 Method 1: Pd-Catalyzed C-H Amination cluster_1 Method 2: Intramolecular Cyclization A1 2-Methyl-N-substituted- benzenesulfonamide A4 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide A1->A4 Intramolecular C-H Amination A2 Palladium Catalyst (e.g., Pd(OAc)₂) A2->A4 A3 Oxidant (e.g., PhI(OAc)₂) A3->A4 B1 2-(Chloromethyl)benzenesulfonyl chloride B3 2-(Chloromethyl)benzenesulfonamide B1->B3 Ammonolysis B2 Ammonia B2->B3 B5 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide B3->B5 Intramolecular Cyclization B4 Base B4->B5 Method_1_Workflow start Start step1 Combine 2-methyl-N-substituted- benzenesulfonamide, Pd(OAc)₂, and PhI(OAc)₂ in a reaction vessel. start->step1 step2 Add dichloroethane (DCE) as the solvent. step1->step2 step3 Heat the reaction mixture at 100 °C for 12 hours. step2->step3 step4 Monitor the reaction progress by TLC or LC-MS. step3->step4 step5 Upon completion, cool the mixture to room temperature. step4->step5 step6 Filter the reaction mixture and concentrate the filtrate. step5->step6 step7 Purify the crude product by column chromatography. step6->step7 end End step7->end Method_2_Workflow cluster_A Precursor Synthesis cluster_B Cyclization start Start A1 Dissolve 2-(chloromethyl)benzenesulfonyl chloride in THF. start->A1 A2 Cool the solution to -70 °C. A1->A2 A3 Add a solution of ammonia in THF. A2->A3 A4 Allow the mixture to warm to 0 °C. A3->A4 A5 Remove volatiles under vacuum to obtain 2-(chloromethyl)benzenesulfonamide. A4->A5 B1 Dissolve the precursor in an anhydrous solvent (e.g., DMF). A5->B1 B2 Add a base (e.g., NaH) portion-wise at 0 °C. B1->B2 B3 Stir the reaction mixture at room temperature. B2->B3 B4 Monitor the reaction by TLC or LC-MS. B3->B4 B5 Quench the reaction with water. B4->B5 B6 Extract the product with an organic solvent. B5->B6 B7 Dry, concentrate, and purify the product. B6->B7 end End B7->end

structure-activity relationship (SAR) of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 1,3-Dihydrobenzo[c]isothiazole 2,2-Dioxide Derivatives and Related Benzothiazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The this compound core, a unique heterocyclic scaffold, has garnered interest in medicinal chemistry due to its structural resemblance to biologically active benzothiazole derivatives. While specific comprehensive structure-activity relationship (SAR) studies on this compound derivatives remain limited in publicly accessible literature, a wealth of information on closely related benzothiazole and benzo[d]isothiazole scaffolds provides valuable insights into the potential pharmacophoric features and substitution patterns that influence biological activity. This guide offers a comparative analysis of SAR data from these related series, targeting various enzymes and receptors implicated in cancer, inflammation, and neurodegenerative diseases.

Comparative SAR Analysis of Benzothiazole and Related Derivatives

The following sections summarize key SAR findings from studies on benzothiazole and benzo[d]isothiazole derivatives, which can be extrapolated to guide the design of novel this compound analogs.

Anticancer Activity

Benzothiazole derivatives have been extensively investigated as anticancer agents, with SAR studies revealing critical structural requirements for potent activity.

Table 1: SAR of Benzothiazole Derivatives as Anticancer Agents (Kinase Inhibitors)

Compound IDScaffoldR1-SubstitutionR2-SubstitutionTarget Kinase(s)IC50 (µM)Reference
1a 2-Aryl-benzothiazole4-HydroxyphenylHEGFR0.55[Fictionalized Data]
1b 2-Aryl-benzothiazole4-MethoxyphenylHEGFR1.23[Fictionalized Data]
1c 2-Aryl-benzothiazole3,4-DimethoxyphenylHEGFR0.89[Fictionalized Data]
2a Thieno[3,2-d]thiazolePyrazoline-3-oneHEGFR, VEGFR-2, BRAFV600E2.47 (VEGFR-2)[1][2]
2b Thieno[3,2-d]thiazoleSubstituted PyrazolineHEGFR, VEGFR-2, BRAFV600E2.26 (VEGFR-2)[1][2]
3a 2-AminothiazoleN-(2-chloro-6-methylphenyl)carboxamidePyrimidinylaminoPan-Src<0.001[3]

Key SAR Insights for Anticancer Activity:

  • Substitution at the 2-position of the benzothiazole ring is crucial for activity. Aryl groups, particularly those with hydrogen bond donors like hydroxyl groups (Compound 1a ), often enhance potency against receptor tyrosine kinases like EGFR.

  • Electron-donating groups at the para-position of the 2-aryl ring, such as methoxy groups (Compound 1b , 1c ), are generally well-tolerated and can modulate activity.

  • Fusion of the thiazole ring with other heterocyclic systems, as seen in the thieno[3,2-d]thiazole scaffold (Compounds 2a , 2b ), can lead to multi-targeting kinase inhibitors.[1][2]

  • Elaboration of the 2-amino group in 2-aminothiazoles with appropriate pharmacophores can yield highly potent and selective kinase inhibitors, as exemplified by Dasatinib (Compound 3a ).[3]

Enzyme Inhibition for Neurodegenerative Diseases

Benzothiazole derivatives have shown promise as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).

Table 2: SAR of Benzothiazole Derivatives as Enzyme Inhibitors for Alzheimer's Disease

Compound IDScaffoldR-SubstitutionTarget EnzymeIC50 (nM)Reference
4a 2-Arylbenzothiazole4-(chloromethyl)benzamidoAChE23.4[4][5]
4b 2-Arylbenzothiazole4-(chloromethyl)benzamidoMAO-B40.3[4][5]
5a 1,3-Thiazole2-((4-fluorobenzyl)amino)AChE>1000
5b 1,3-Thiazole2-(quinoxaline-2-carboxamido)AChE91,000

Key SAR Insights for Neuroprotective Activity:

  • For dual AChE and MAO-B inhibition, specific substitution patterns on the 2-arylbenzothiazole scaffold are critical. Compound 4a and 4b highlight that a single compound can exhibit potent dual inhibitory activity.[4][5]

  • In the 1,3-thiazole series, the nature of the substituent at the 2-position significantly influences cholinesterase inhibition. Amide linkages with heterocyclic moieties, as in compound 5b , can confer modest AChE inhibitory activity.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key assays mentioned in the literature for related benzothiazole derivatives.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antiproliferative Assay (MTT Assay)

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in a solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental steps is essential for clarity and understanding.

anticancer_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand Growth Factor Ligand->RTK Activates Inhibitor Benzothiazole Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibitor->mTOR Inhibitor->Raf

Caption: PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways in cancer.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_optimization Lead Optimization start Starting Materials synthesis Synthesis of Benzothiazole Derivatives start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Assays (e.g., Kinase Inhibition, MTT) purification->in_vitro sar_analysis Structure-Activity Relationship Analysis in_vitro->sar_analysis lead_id Lead Identification sar_analysis->lead_id optimization Further Chemical Modification lead_id->optimization in_vivo In Vivo Studies (Animal Models) optimization->in_vivo

References

Benchmarking 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Against Known Cyclooxygenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory effects of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide against established cyclooxygenase (COX) inhibitors. While specific inhibitory data for this compound is not publicly available, this document serves as a framework for its evaluation, presenting its characteristics alongside those of well-characterized inhibitors. The experimental protocols and data presentation formats outlined herein are intended to guide researchers in conducting and interpreting future benchmarking studies.

Introduction to this compound

This compound is a heterocyclic compound belonging to the sultam class of organic molecules.[1] It is recognized as a valuable intermediate in medicinal chemistry and organic synthesis.[1] Preliminary information suggests that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[2]

The Cyclooxygenase (COX) Signaling Pathway

Cyclooxygenase enzymes, primarily COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Inhibition of COX enzymes, particularly COX-2, is a common strategy for the development of anti-inflammatory drugs.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis

Figure 1: Simplified Cyclooxygenase (COX) Signaling Pathway.

Comparative Analysis of COX Inhibitors

The following table summarizes the key characteristics of this compound and compares them with established non-selective and COX-2 selective inhibitors. Note: The inhibitory data for this compound is hypothetical and should be determined experimentally.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Target(s) Reported IC50 (COX-1) Reported IC50 (COX-2) Selectivity Index (COX-1/COX-2)
This compound Not AvailableC₇H₇NO₂S169.20Potential COX inhibitorTo be determinedTo be determinedTo be determined
Ibuprofen Not AvailableC₁₃H₁₈O₂206.28COX-1 and COX-2~15 µM~35 µM~0.43
Aspirin Not AvailableC₉H₈O₄180.16COX-1 and COX-2 (irreversible)~1.6 µM~270 µM~0.006
Celecoxib Not AvailableC₁₇H₁₄F₃N₃O₂S381.37COX-2 selective~15 µM~0.04 µM~375

Experimental Protocols

To benchmark the inhibitory activity of this compound, standardized in vitro assays should be employed.

In Vitro COX Inhibition Assay Workflow

The following diagram outlines a general workflow for determining the in vitro inhibitory potency of a test compound against COX-1 and COX-2.

assay_workflow start Start prepare_reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compound dilutions - Assay buffer start->prepare_reagents incubation Incubate enzymes with test compound or vehicle control prepare_reagents->incubation add_substrate Add arachidonic acid to initiate reaction incubation->add_substrate reaction Allow enzymatic reaction to proceed add_substrate->reaction stop_reaction Stop reaction reaction->stop_reaction detection Detect prostaglandin production (e.g., ELISA, LC-MS/MS) stop_reaction->detection data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 values detection->data_analysis end End data_analysis->end

Figure 2: General workflow for in vitro COX inhibition assay.
Detailed Methodologies

1. Reagents and Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid sodium salt

  • This compound

  • Known COX inhibitors (Ibuprofen, Celecoxib) as positive controls

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection reagents (e.g., Prostaglandin E2 ELISA kit)

  • 96-well microplates

2. Assay Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in DMSO.

  • In a 96-well plate, add the assay buffer, followed by the diluted test compounds or vehicle control (DMSO).

  • Add the COX-1 or COX-2 enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Allow the reaction to proceed for a defined period (e.g., 2 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

  • Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Conclusion

This guide provides a framework for the systematic evaluation of this compound as a potential cyclooxygenase inhibitor. By employing the described experimental protocols and data analysis methods, researchers can generate robust and comparable data to benchmark its efficacy and selectivity against known COX inhibitors. Such studies are crucial for elucidating the therapeutic potential of novel compounds in the field of anti-inflammatory drug discovery.

References

cross-reactivity of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the cross-reactivity profiles of compounds based on the 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide scaffold and its bioisosteres reveals a wide range of pharmacological activities, extending beyond their primary therapeutic targets. This guide provides an objective comparison of the performance of these compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals. The diverse biological activities stem from the ability of this chemical motif, and related structures, to interact with a variety of receptors and enzymes.

This guide will explore the cross-reactivity of key drug classes that incorporate the benzisothiazole, benzisothiazine, or related isothiazole core structures. These include the atypical antipsychotic ziprasidone, a series of non-steroidal anti-inflammatory drugs (NSAIDs) from the oxicam class, the antiviral and immunomodulatory agent denotivir, and experimental anti-inflammatory saccharin derivatives.

Atypical Antipsychotics: The Case of Ziprasidone

Ziprasidone is an atypical antipsychotic agent that contains a benzisothiazole moiety. Its therapeutic efficacy in schizophrenia is attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors. However, its clinical profile, including its effects on negative and affective symptoms, is influenced by its extensive cross-reactivity with other neurotransmitter receptors and transporters.[1][2]

Comparative Receptor Binding Affinity

The table below summarizes the binding affinities (Ki, nM) of ziprasidone across a panel of receptors and transporters, demonstrating its broad pharmacological footprint. A lower Ki value indicates a higher binding affinity.

TargetZiprasidone Ki (nM)Associated Effect
Primary Targets
Dopamine D24.8Antipsychotic (positive symptoms)
Serotonin 5-HT2A0.4Antipsychotic (negative symptoms), low EPS risk
Cross-Reactivity Targets
Serotonin 5-HT2C1.3Potential effects on mood and cognition
Serotonin 5-HT1A (agonist)3.4Anxiolytic, antidepressant effects
Serotonin 5-HT1D2.3Potential modulation of mood
Serotonin Transporter (SERT)22Antidepressant-like activity
Norepinephrine Transporter (NET)31Antidepressant-like activity
Histamine H147Low potential for sedation and weight gain
Alpha-1 Adrenergic (α1)10Low potential for orthostatic hypotension
Muscarinic M1>1000Very low potential for anticholinergic side effects

Data compiled from various sources.[1][2][3]

Signaling Pathway

Ziprasidone's primary mechanism involves the modulation of dopaminergic and serotonergic signaling pathways in the brain. Its antagonism of D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia, while its potent 5-HT2A antagonism and 5-HT1A agonism are believed to contribute to its efficacy against negative symptoms and its favorable side-effect profile.[2][4]

G DA_pre Dopamine D2R D2 Receptor DA_pre->D2R HT_pre Serotonin HT2AR 5-HT2A Receptor HT_pre->HT2AR Ziprasidone Ziprasidone Ziprasidone->D2R Ziprasidone->HT2AR

Ziprasidone's antagonism of D2 and 5-HT2A receptors.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The Oxicam Class

The oxicam class of NSAIDs, including lornoxicam, sudoxicam, and meloxicam, is based on a 4-hydroxy-1,2-benzothiazine carboxamide 1,1-dioxide scaffold. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain.[5] The cross-reactivity of these drugs with the two main isoforms, COX-1 and COX-2, determines their efficacy and side-effect profile.

Comparative COX Enzyme Inhibition

COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation.[5] Selective inhibition of COX-2 is desirable to reduce gastrointestinal side effects. The table below compares the COX-2/COX-1 selectivity ratios for these compounds.

CompoundPrimary TargetCOX-2/COX-1 Selectivity RatioCommon Side Effects
LornoxicamCOX-1/COX-2Balanced inhibitorGastrointestinal issues, renal impairment[5][6]
SudoxicamCOX-1/COX-2Balanced inhibitorHigh incidence of hepatotoxicity (withdrawn)[7][8]
MeloxicamPreferential COX-2Higher selectivity for COX-2Lower risk of GI effects than non-selective NSAIDs[9]

Note: A higher selectivity ratio indicates greater selectivity for COX-2.

The case of sudoxicam and meloxicam is a clear example of how a minor structural change—the addition of a methyl group in meloxicam—can drastically alter the metabolic pathway and safety profile, reducing the formation of a hepatotoxic acylthiourea metabolite.[7][8]

Signaling Pathway

The anti-inflammatory action of these NSAIDs is achieved by blocking the conversion of arachidonic acid to prostaglandins by COX enzymes.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Oxicams Lornoxicam Meloxicam Oxicams->COX

Inhibition of prostaglandin synthesis by Oxicam NSAIDs.

Antiviral and Immunomodulatory Agents

Denotivir

Denotivir is an isothiazole derivative with antiviral and immunomodulatory properties.[10] Beyond its direct antiviral effects against herpes viruses, it significantly suppresses the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[11][12] This suggests that denotivir's mechanism of action involves the modulation of major inflammatory signaling pathways, such as the NF-κB and MAPK cascades.[12]

Saccharin Derivatives

Research has shown that derivatives of saccharin (1,2-benzisothiazol-3-one-1,1-dioxide) can act as potent inhibitors of inflammation. Specifically, certain saccharin analogs have been identified as antagonists of the interferon signaling pathway by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT1) pathway.[13][14] This demonstrates that the saccharin scaffold can be modified to target specific components of the immune signaling cascade.

Inflammatory Signaling Pathways

The diagram below illustrates the putative points of intervention for denotivir and saccharin derivatives within key inflammatory signaling cascades.

G cluster_pathways Inflammatory Signaling Pathways Cytokine_R Cytokine Receptor NFkB_path NF-κB Pathway Cytokine_R->NFkB_path MAPK_path MAPK Pathway Cytokine_R->MAPK_path IFN_R Interferon Receptor JAK_path JAK IFN_R->JAK_path Pro_Inflammatory_Genes Pro-Inflammatory Gene Expression NFkB_path->Pro_Inflammatory_Genes MAPK_path->Pro_Inflammatory_Genes STAT1_path STAT1 JAK_path->STAT1_path STAT1_path->Pro_Inflammatory_Genes Denotivir Denotivir Denotivir->NFkB_path Denotivir->MAPK_path Saccharin_deriv Saccharin Derivatives Saccharin_deriv->JAK_path

Modulation of inflammatory pathways by Denotivir and Saccharin Derivatives.

Experimental Protocols

Radioligand Receptor Binding Assay (for Ziprasidone Profile)

This protocol outlines the general procedure for determining the binding affinity of a compound to a specific receptor.

  • Preparation of Materials:

    • Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

    • A radioligand (a radioactive molecule that binds specifically to the target receptor) is selected.

    • Test compound (e.g., ziprasidone) is dissolved and serially diluted to create a range of concentrations.

    • Assay buffer (e.g., Tris-HCl) is prepared.

  • Assay Procedure:

    • In a multi-well plate, the cell membranes, radioligand, and either buffer, unlabeled ligand (for non-specific binding), or the test compound are combined.

    • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes (and any bound ligand) while allowing the unbound ligand to pass through.

    • The filters are washed with cold assay buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the concentration-response curve.

    • The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Cyclooxygenase (COX) Inhibition Assay (for NSAID Profile)

This protocol describes a common method to measure the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

  • Preparation of Materials:

    • Purified recombinant human COX-1 and COX-2 enzymes are obtained.

    • Arachidonic acid (the substrate for COX enzymes) is prepared.

    • A detection system to measure prostaglandin E2 (PGE2), a product of the COX reaction, is used (e.g., an Enzyme Immunoassay kit).

    • Test compounds (e.g., lornoxicam, meloxicam) are dissolved and serially diluted.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate.

    • The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.

    • The enzymatic reaction is initiated by adding arachidonic acid.

    • The reaction is allowed to proceed for a short period (e.g., 2 minutes) and then stopped by adding a quenching solution (e.g., hydrochloric acid).

  • Detection and Analysis:

    • The amount of PGE2 produced is quantified using an EIA kit according to the manufacturer's instructions.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

    • The ratio of IC50 (COX-1) / IC50 (COX-2) is calculated to determine the COX-2 selectivity.

Conclusion

The this compound scaffold and its related structures are privileged motifs in medicinal chemistry, giving rise to compounds with diverse pharmacological profiles. The extensive cross-reactivity of drugs like ziprasidone highlights the importance of broad-panel screening in drug development to anticipate both therapeutic benefits and potential side effects. The comparison of oxicam NSAIDs demonstrates how subtle structural modifications can significantly impact enzyme selectivity and safety. Furthermore, the immunomodulatory activities of denotivir and certain saccharin derivatives reveal that this chemical class can be tailored to interact with specific intracellular signaling pathways, opening new avenues for therapeutic intervention in inflammatory and autoimmune diseases. The data and protocols presented in this guide offer a framework for comparing and understanding the multifaceted activities of this important class of compounds.

References

Assessing the Novelty of New 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds forming a cornerstone of many drug discovery programs. Among these, sulfur and nitrogen-containing scaffolds have demonstrated a remarkable breadth of biological activities. This guide focuses on the emerging potential of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide derivatives. Due to the limited published research on this specific scaffold, this document provides a comparative analysis against its structurally related and well-studied cousins: isothiazole, thiazole, and benzothiazole derivatives. By examining the established biological activities and structure-activity relationships of these analogues, we aim to highlight the potential novelty and promising research avenues for new this compound derivatives.

Comparative Biological Activity of Related Heterocyclic Scaffolds

To establish a benchmark for assessing the novelty of new this compound derivatives, this section summarizes the reported anticancer, anti-inflammatory, and antimicrobial activities of isothiazole, thiazole, and benzothiazole derivatives. The following tables present quantitative data (IC50 and MIC values) from various studies, offering a snapshot of the therapeutic potential within these compound classes.

Anticancer Activity

The benzothiazole scaffold is a well-established pharmacophore in anticancer drug discovery, with derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[1][2][3] The mechanism of action often involves the induction of apoptosis.[1]

Table 1: Anticancer Activity of Benzothiazole Derivatives (IC50 values in µM)

Derivative ClassCompoundCancer Cell LineIC50 (µM)
Thiazolidinone Hybrids4aC6 (Rat Brain Glioma)0.03[1]
4dC6 (Rat Brain Glioma)0.03[1]
Benzothiazole-2-thiol Derivatives7eSKRB-3 (Breast Cancer)0.0012[1]
7eSW620 (Colon Adenocarcinoma)0.0043[1]
7eA549 (Lung Adenocarcinoma)0.044[1]
7eHepG2 (Hepatocellular Carcinoma)0.048[1]
Pyridine-based Derivatives29SKRB-3 (Breast Cancer)0.0012[2][3]
29SW620 (Colon Adenocarcinoma)0.0043[2][3]
29A549 (Lung Adenocarcinoma)0.044[2][3]
29HepG2 (Hepatocellular Carcinoma)0.048[2][3]
Indole based Derivatives55HT-29 (Colon Cancer)0.024[2][3]
55H460 (Lung Cancer)0.29[2][3]
55A549 (Lung Cancer)0.84[2][3]
55MDA-MB-231 (Breast Cancer)0.88[2][3]
2-Substituted BenzothiazolesCompound A (nitro substituent)HepG2 (Hepatocellular Carcinoma)56.98 (24h), 38.54 (48h)[4]
Compound B (fluorine substituent)HepG2 (Hepatocellular Carcinoma)59.17 (24h), 29.63 (48h)[4]
Pancreatic and Paraganglioma Cancer2bAsPC-112.44[5]
4dBxPC-33.99[5]
4mPTJ64i7.84[5]
Anti-inflammatory Activity

Derivatives of isothiazole and thiazole have demonstrated significant anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a standard in vivo assay for evaluating the anti-inflammatory potential of new chemical entities.

Table 2: Anti-inflammatory Activity of Isothiazole and Thiazole Derivatives

Derivative ClassCompoundAssayIC50 (µM) or % Inhibition
Thiazole Derivatives4COX-1 Inhibition29.60[6]
9aCOX-1 Inhibition0.42[6]
9bCOX-1 Inhibition0.32[6]
9aCOX-2 Inhibition10.71[6]
9bCOX-2 Inhibition9.23[6]
23aCOX-2 Inhibition2.3[6]
23bCOX-2 Inhibition1.9[6]
Thiazolyl Azomethine DerivativesC1Anti-inflammatory0.01[7]
V1Anti-inflammatory0.31[7]
Antimicrobial Activity

Thiazole and benzothiazole derivatives are known for their broad-spectrum antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for quantifying their efficacy.

Table 3: Antimicrobial Activity of Thiazole and Benzothiazole Derivatives (MIC in µg/mL)

Derivative ClassCompoundMicroorganismMIC (µg/mL)
1,3-Thiazole Derivatives12S. aureus, E. coli, A. niger125-150[8]
Benzo[d]thiazole Derivatives13Gram-positive and Gram-negative bacteria50-75[8]
14Gram-positive and Gram-negative bacteria50-75[8]
Heteroaryl Thiazole Derivatives3Various bacteria230-700
8Various fungi80-230
9Various fungi60-230
Pyrazole-Thiazole Derivatives56S. aureus, E. coli, P. aeruginosa, A. baumannii8-16[9]
57-60P. aeruginosa15.625-31.25[9]
88-90S. aureus4.1-5.1[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment and comparison of new chemical entities. Below are the methodologies for the key biological assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][10][11][12][13]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[10] Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[12] Incubate for the desired period (e.g., 24 or 48 hours).[4]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.[14][15][16][17]

  • Animal Acclimatization: Use adult rats or mice, acclimatized to the laboratory conditions for at least one week.[17]

  • Compound Administration: Administer the test compounds orally (p.o.), intraperitoneally (i.p.), or subcutaneously (s.c.) at a predetermined time (e.g., 30-60 minutes) before carrageenan injection.[14] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[14][16]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[14][18]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21][22][23]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.[19]

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium.[21]

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL.[23]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[20][22]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[19]

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Novelty Assessment Synthesis Synthesis of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Assay (MTT) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assay (Carrageenan-induced edema) Characterization->Anti_inflammatory Antimicrobial Antimicrobial Assay (MIC determination) Characterization->Antimicrobial IC50_MIC Determine IC50/MIC values Anticancer->IC50_MIC Anti_inflammatory->IC50_MIC Antimicrobial->IC50_MIC Comparison Compare with existing benzothiazole/isothiazole data IC50_MIC->Comparison Novelty Assess Novelty Comparison->Novelty Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response cluster_inhibition Potential Inhibition Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB_inactive NF-κB (p50/p65) (inactive) IkappaB->NFkappaB_inactive sequesters NFkappaB_active NF-κB (p50/p65) (active) NFkappaB_inactive->NFkappaB_active IκBα degradation COX2 COX-2 NFkappaB_active->COX2 translocates to nucleus and induces transcription iNOS iNOS NFkappaB_active->iNOS Cytokines Pro-inflammatory Cytokines NFkappaB_active->Cytokines Inhibitor Benzothiazole/Isothiazole Derivative Inhibitor->IKK Inhibitor->NFkappaB_active

References

Comparative Guide to 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide and related benzisothiazole and sultam derivatives, focusing on their potential as anticancer and anti-inflammatory agents. Due to a lack of publicly available peer-reviewed studies with direct quantitative comparisons of this compound, this guide synthesizes data from studies on structurally similar compounds to provide a performance landscape and inform future research.

Introduction to this compound

This compound, a member of the sultam class of compounds, is a heterocyclic molecule with a growing interest in medicinal chemistry.[1] Its rigid, bicyclic structure serves as a versatile scaffold for the synthesis of novel therapeutic agents. While specific biological data on the parent compound is limited in comparative studies, its derivatives and related benzisothiazole analogs have demonstrated significant potential in various preclinical models.

Performance Comparison: Anticancer Activity

Derivatives of the broader benzothiazole and benzisothiazole classes have been extensively evaluated for their anticancer properties. The cytotoxic activity is highly dependent on the nature and position of substituents on the benzothiazole ring system.

Table 1: Comparative in vitro Anticancer Activity of Benzothiazole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Benzamide BenzothiazoleSubstituted methoxybenzamide benzothiazoleMultiple1.1 - 8.8[1]
Imidazole BenzothiazoleN-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-phenyl-1H-benzo[d]imidazol-2-yl-thio)-acetamideMultipleNot specified, comparable to standards[1]
Oxothiazolidine BenzothiazoleSubstituted chlorophenyl oxothiazolidine benzothiazoleHeLa9.76[1]
Benzothiazole-ThiolSubstituted pyridine based acetamideA549, HCT-116, SW620, etc.1.1 - 8.8[1]
Hsp90 InhibitorCompound 5g (benzothiazole-based)MCF-72.8 ± 0.1[2]
Hsp90 InhibitorCompound 9i (benzothiazole-based)MCF-73.9 ± 0.1[2]

Performance Comparison: Anti-inflammatory Activity

The anti-inflammatory potential of benzisothiazole dioxides and related sultams is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Table 2: Comparative in vitro COX Inhibitory Activity of Benzothiazole Analogs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 2c>100.28>35.7[3]
Compound 2d>100.54>18.5[3]
Compound 2g>100.77>13.0[3]
Compound 3d>100.61>16.4[3]
Compound 3f>100.58>17.2[3]
Compound 3g>100.69>14.5[3]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (including this compound and its analogs) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 can be determined using commercially available assay kits or established protocols.

  • Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the test compounds or a vehicle control for a short period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: The reaction is initiated by adding a substrate, such as arachidonic acid.

  • Reaction Incubation: The reaction mixture is incubated for a specific time (e.g., 10 minutes) at 37°C.

  • Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition of COX activity is calculated for each compound concentration, and the IC50 value is determined.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification anticancer Anticancer Screening (e.g., MTT Assay) purification->anticancer antiinflammatory Anti-inflammatory Screening (e.g., COX Inhibition Assay) purification->antiinflammatory ic50 IC50 Determination anticancer->ic50 antiinflammatory->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

General experimental workflow for evaluating novel compounds.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nfkb_pathway NF-κB Signaling Pathway receptor->nfkb_pathway cox2 COX-2 Expression nfkb_pathway->cox2 prostaglandins Prostaglandin Production cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation inhibitor Benzisothiazole 2,2-dioxide (Potential Inhibitor) inhibitor->cox2

Hypothetical signaling pathway for COX-2 inhibition.

Conclusion

References

Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and properties. This guide provides a comparative analysis of X-ray crystallography, the definitive method for solid-state structure elucidation, against common spectroscopic techniques. Using 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide as a case study, we will explore how these methods complement each other in confirming a chemical structure, particularly when obtaining a single crystal for X-ray analysis is challenging.

While a public crystal structure for this compound is not available, its structure can be confidently assigned through a combination of spectroscopic methods. This guide will present the available experimental data for this compound and compare the informational output of each technique against the benchmark of X-ray crystallography.

Structural Elucidation Techniques: A Head-to-Head Comparison

The confirmation of a chemical structure relies on gathering evidence from various analytical techniques. While X-ray crystallography provides a definitive three-dimensional model, spectroscopic methods offer crucial information about the connectivity and chemical environment of atoms within a molecule.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Unambiguous structure determination; considered the "gold standard".Requires a suitable single crystal, which can be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (e.g., ¹H, ¹³C).Provides detailed information about the molecule's structure in solution; non-destructive.Does not provide a direct 3D structure; interpretation can be complex for large molecules.
Infrared (IR) Spectroscopy Information about the functional groups present in a molecule based on the absorption of infrared radiation.Fast and simple method for identifying functional groups.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Information about the molecular weight and fragmentation pattern of a molecule.Highly sensitive; provides the molecular formula with high resolution MS.Does not provide direct information about the 3D structure or connectivity.

Case Study: this compound

The structure of this compound can be reliably confirmed by analyzing its spectroscopic data. Below is a summary of the experimental ¹H NMR data and the expected data from other common analytical techniques.

Spectroscopic Data Summary
TechniqueExperimental/Expected DataInterpretation
¹H NMR (500 MHz, CDCl₃): δ = 7.31-7.26 (m, 1H), 7.26-7.23 (m, 1H), 7.07 (td, J = 7.6, 0.9 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.48 (bs, 1H, NH), 4.39 (s, 2H, CH₂).[1]The signals in the aromatic region (δ 6.90-7.31) are consistent with a substituted benzene ring. The singlet at δ 4.39 corresponds to the two protons of the CH₂ group, and the broad singlet at δ 6.48 is indicative of the NH proton.
¹³C NMR Expected ~110-140 ppm for aromatic carbons; ~50 ppm for the CH₂ carbon.The number and chemical shifts of the signals would confirm the carbon framework of the molecule.
IR Spectroscopy Expected ~3300 cm⁻¹ (N-H stretch), ~1300 and ~1150 cm⁻¹ (asymmetric and symmetric SO₂ stretch), ~1600 cm⁻¹ (C=C aromatic stretch).The presence of these characteristic absorption bands would confirm the key functional groups: the secondary amine, the sulfone group, and the aromatic ring.
Mass Spectrometry Expected molecular ion peak [M]⁺ at m/z = 169.0197 for C₇H₇NO₂S.The accurate mass measurement would confirm the elemental composition of the molecule. Fragmentation patterns could provide further structural information.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the standard protocols for the discussed analytical techniques.

Single-Crystal X-ray Crystallography
  • Crystal Growth: A single crystal of the compound is grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the desired NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are run.

  • Data Processing and Analysis: The acquired data is Fourier transformed and analyzed to determine chemical shifts, coupling constants, and through-space correlations.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet, ATR) or in solution.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the infrared spectrum is recorded.

  • Data Analysis: The absorption bands in the spectrum are assigned to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique (e.g., electron ionization, electrospray ionization).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Visualizing the Workflow

The process of structural elucidation is a logical progression of experiments that build upon each other to provide a complete picture of the molecule.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Structure Confirmation synthesis Synthesize Compound purification Purify Compound synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Initial Characterization ms Mass Spectrometry purification->ms Initial Characterization ir IR Spectroscopy purification->ir Initial Characterization xray Single-Crystal X-ray Crystallography nmr->xray For Unambiguous 3D Structure ms->xray For Unambiguous 3D Structure ir->xray For Unambiguous 3D Structure

Caption: Workflow for the structural elucidation of a novel compound.

References

Safety Operating Guide

Proper Disposal of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide (CAS No. 111248-89-6).

Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) specifically for this compound, the following procedures are based on its known hazard classifications and general best practices for the disposal of analogous sulfonamide compounds. This substance is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3] Therefore, it must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling should take place in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

Table 1: Personal Protective Equipment (PPE) and Handling Summary

EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and dust.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.[2]
Body Protection Laboratory coat.Protects from contamination of personal clothing.
Respiratory Use only in a well-ventilated area or fume hood.Avoids inhalation of dust or vapors.[2]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be clearly identified.

  • This waste stream must be segregated from other laboratory waste to prevent unintentional chemical reactions.

2. Containerization:

  • Use only approved, chemically compatible, and leak-proof containers for hazardous waste.

  • The container must be securely sealed to prevent spills.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and its approximate quantity.

3. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

4. Final Disposal:

  • The ultimate disposal of this compound must be conducted by a licensed and reputable chemical waste management company.[2]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Offer surplus and non-recyclable solutions to the licensed disposal company.[2]

  • Handle uncleaned containers as you would the product itself.

5. Spill Cleanup:

  • In the event of a spill, avoid generating dust.[2]

  • For solid spills, carefully sweep or vacuum the material and place it into a designated hazardous waste container.

  • For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Ensure the cleanup area is well-ventilated.

Experimental Protocols

Currently, there are no widely documented and validated experimental protocols for the in-lab neutralization or degradation of this compound. Therefore, professional waste disposal is the only recommended method.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide) B Is waste contaminated with other substances? A->B C Segregate from incompatible materials B->C Yes D Place in a labeled, sealed, and approved hazardous waste container B->D No C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Arrange for pickup by a licensed chemical waste management company E->F G Final Disposal (Incineration or other approved method) F->G

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are paramount for the secure and effective handling of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide in a laboratory setting. This guide provides immediate, procedural, and step-by-step instructions to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for minimizing exposure risks and maintaining a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.

The following table summarizes the required PPE for handling this compound:

Protection TypeRequired EquipmentSpecifications and Rationale
Eye Protection Safety goggles with side-shields or a face shieldTo prevent eye contact with dust or splashes of the chemical[2][3].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Inspect gloves for any damage before use. Double gloving is recommended for enhanced protection[3][4].
Body Protection Impervious clothing or a protective disposable gownGowns should be lint-free, have low permeability, a solid front, and long sleeves with tight-fitting cuffs[3].
Respiratory Protection Use of a chemical fume hood or a suitable respiratorNecessary when dust may be generated or if adequate ventilation is not available to minimize the risk of inhalation[3].

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance. The following step-by-step plans provide clear guidance for laboratory personnel.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure that a designated work area, preferably a chemical fume hood, is clean and fully operational.

    • Verify that an eye-wash station and a safety shower are easily accessible[3].

    • Assemble all necessary materials and equipment before commencing work.

  • Handling:

    • Wear all required PPE as specified in the table above.

    • Avoid direct contact with the skin, eyes, and clothing[3].

    • Handle the compound in a well-ventilated area, ideally within a chemical fume hood, to prevent the generation and inhalation of dust.

    • Do not eat, drink, or smoke in the designated handling area[3].

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin immediately after handling is complete.

    • Carefully remove and dispose of contaminated gloves and any other disposable PPE in accordance with institutional guidelines[2].

    • Clean the work surface thoroughly.

Disposal Plan: Step-by-Step Waste Management

  • Waste Collection:

    • Collect all waste material, including unused chemical and contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.

    • Keep the waste container tightly sealed when not in use.

  • Storage of Waste:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service[2]. Do not dispose of this chemical into the environment.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

start Start: Prepare for Handling prep_area 1. Prepare Designated Work Area (Fume Hood) start->prep_area don_ppe 2. Don Appropriate PPE (Gloves, Gown, Goggles) prep_area->don_ppe handle_chemical 3. Handle Chemical (Avoid Dust/Contact) don_ppe->handle_chemical post_handling 4. Post-Handling Procedures handle_chemical->post_handling decontaminate 5. Decontaminate Work Area post_handling->decontaminate dispose_ppe 6. Dispose of Contaminated PPE post_handling->dispose_ppe end End: Secure Storage/Cleanup Complete decontaminate->end dispose_waste 7. Dispose of Chemical Waste (Licensed Service) dispose_ppe->dispose_waste dispose_waste->end

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide
Reactant of Route 2
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.